Product packaging for 1-(Oxetan-3-yl)propan-2-one(Cat. No.:CAS No. 1207175-39-0)

1-(Oxetan-3-yl)propan-2-one

Cat. No.: B580469
CAS No.: 1207175-39-0
M. Wt: 114.144
InChI Key: BDJGRLUDPHSZMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-(Oxetan-3-yl)propan-2-one is a useful research compound. Its molecular formula is C6H10O2 and its molecular weight is 114.144. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10O2 B580469 1-(Oxetan-3-yl)propan-2-one CAS No. 1207175-39-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(oxetan-3-yl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-5(7)2-6-3-8-4-6/h6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDJGRLUDPHSZMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1COC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1207175-39-0
Record name 1-(oxetan-3-yl)propan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Overview of 1-(Oxetan-3-yl)propan-2-one: A Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1207175-39-0 Molecular Formula: C6H10O2 Molecular Weight: 114.14 g/mol

This technical guide provides a comprehensive overview of 1-(Oxetan-3-yl)propan-2-one, a heterocyclic ketone of significant interest in medicinal chemistry and drug development. While specific biological activity and detailed experimental applications of this particular compound are not extensively documented in publicly available literature, its structural components—the oxetane ring and the propan-2-one chain—position it as a valuable building block for the synthesis of novel therapeutic agents. This document will detail its known properties, the general synthetic strategies for its core structure, and the broader context of the oxetane motif's role in drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These parameters are crucial for assessing its potential as a fragment in drug design and for predicting its behavior in biological systems.

PropertyValueReference
Molecular FormulaC6H10O2[1][2][3]
Molecular Weight114.14 g/mol [1][2][3]
IUPAC NameThis compound[2][3]
Synonyms1-(3-oxetanyl)-2-propanone[2]
CAS Number1207175-39-0[1][2][3][4]
Canonical SMILESCC(=O)CC1COC1[2]
InChIInChI=1S/C6H10O2/c1-5(7)2-6-3-8-4-6/h6H,2-4H2,1H3[2]
InChIKeyBDJGRLUDPHSZMT-UHFFFAOYSA-N[2]
Topological Polar Surface Area (PSA)26.3 Ų[2]
logP (octanol-water partition coefficient)0.61190[2]

The Oxetane Moiety in Drug Discovery

The oxetane ring, a four-membered cyclic ether, has garnered significant attention in medicinal chemistry due to its unique combination of properties.[5] It is considered a "smart" substituent that can favorably modulate the physicochemical and pharmacokinetic profiles of drug candidates.[5]

Key contributions of the oxetane motif include:

  • Improved Solubility: The polar nature of the ether linkage in the oxetane ring can enhance the aqueous solubility of a molecule, a critical factor for drug absorption and distribution.[5]

  • Metabolic Stability: The strained four-membered ring is often more resistant to metabolic degradation compared to other functional groups, potentially leading to an extended half-life of the drug.[5]

  • Reduced Lipophilicity: Introduction of an oxetane can lower the lipophilicity of a compound, which can be beneficial for reducing off-target effects and improving the overall ADME (absorption, distribution, metabolism, and excretion) profile.[5]

  • Conformational Constraint: The rigid structure of the oxetane ring can lock a molecule into a specific conformation, which can lead to higher binding affinity and selectivity for its biological target.[5]

  • Bioisosteric Replacement: Oxetanes are often used as bioisosteres for gem-dimethyl or carbonyl groups, offering a way to fine-tune the properties of a lead compound without drastically altering its core structure.[5][6]

Several FDA-approved drugs contain the oxetane moiety, including the anticancer agent paclitaxel and its derivatives, highlighting the clinical relevance of this structural unit.[5]

Synthesis of the Oxetan-3-one Core

General Experimental Protocol: Gold-Catalyzed Synthesis of Oxetan-3-ones

The following is a generalized protocol based on the literature for the synthesis of oxetan-3-ones from propargylic alcohols.[8][9][10]

Materials:

  • Substituted propargylic alcohol

  • Gold(I) catalyst (e.g., (Ph3P)AuCl/AgOTf or a more specialized catalyst)

  • N-oxide oxidant (e.g., pyridine N-oxide or a derivative)

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile)

Procedure:

  • To a solution of the propargylic alcohol in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), is added the N-oxide oxidant.

  • The gold(I) catalyst is then added to the reaction mixture.

  • The reaction is stirred at a specified temperature (ranging from room temperature to elevated temperatures) and monitored by a suitable analytical technique (e.g., thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS)) until the starting material is consumed.

  • Upon completion, the reaction mixture is quenched, and the crude product is purified by column chromatography on silica gel to afford the desired oxetan-3-one.

This method avoids the use of hazardous reagents like diazo compounds, which were often employed in older synthetic routes.[7][8][10]

Logical Workflow for Oxetan-3-one Synthesis

The logical steps involved in the gold-catalyzed synthesis of the oxetan-3-one core are illustrated in the diagram below.

G Start Propargylic Alcohol Reaction Intramolecular Cyclization Start->Reaction Reagents Gold(I) Catalyst N-Oxide Oxidant Reagents->Reaction Purification Column Chromatography Reaction->Purification Product Oxetan-3-one Purification->Product

Caption: Gold-catalyzed synthesis of oxetan-3-ones.

Conclusion

This compound represents a promising, yet underexplored, chemical entity. Its value lies in the strategic combination of the advantageous oxetane ring with a reactive ketone functionality, making it a versatile building block for the synthesis of more complex molecules. For researchers and scientists in drug development, this compound offers an opportunity to incorporate the beneficial properties of the oxetane motif into novel molecular scaffolds. Further investigation into the synthesis of its derivatives and their subsequent biological evaluation is warranted to fully unlock the potential of this and related compounds in the quest for new and improved therapeutics.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of 1-(Oxetan-3-yl)propan-2-one

Abstract

This compound is a ketone-containing organic molecule featuring a four-membered oxetane ring. The oxetane moiety is of significant interest in medicinal chemistry due to its unique physicochemical properties.[1][2] It can act as a polar and metabolically stable bioisosteric replacement for commonly used functional groups like gem-dimethyl and carbonyl groups.[2][3] The strained four-membered ring imparts distinct reactivity and conformational preferences.[2][4] This document provides a comprehensive overview of the known physicochemical properties of this compound, relevant experimental protocols for its characterization, and insights into the general reactivity and significance of the oxetane core.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. Data is compiled from various chemical databases and predictive models.

PropertyValueSource
Molecular Formula C₆H₁₀O₂[5]
Molecular Weight 114.14 g/mol
Monoisotopic Mass 114.06808 Da[5]
CAS Number 1207175-39-0[6]
IUPAC Name This compound[5]
SMILES CC(=O)CC1COC1[5]
InChI InChI=1S/C6H10O2/c1-5(7)2-6-3-8-4-6/h6H,2-4H2,1H3[5]
InChIKey BDJGRLUDPHSZMT-UHFFFAOYSA-N[5]
Predicted XlogP -0.2[5]
Storage Conditions Sealed in dry, Store in freezer, under -20°C

Note: Some properties, such as XlogP, are predicted values based on computational models.

Experimental Protocols

General Synthesis of Oxetan-3-ones

A practical, one-step synthesis of oxetan-3-ones has been developed using gold catalysis to convert readily available propargylic alcohols.[8][9] This method avoids the use of hazardous diazo ketones.[7][8]

Reaction: Gold-catalyzed intermolecular oxidation of propargylic alcohols.

Procedure Outline:

  • A suitable propargylic alcohol is used as the starting substrate.

  • The reaction is catalyzed by a gold complex, such as (2-biphenyl)Cy₂PAuNTf₂, in the presence of an acid like HNTf₂.[9]

  • The reaction proceeds in an "open flask" manner, without the strict exclusion of air or moisture.[8][9]

  • The reaction mixture is typically stirred at room temperature until completion.

  • The resulting oxetan-3-one can then be purified using standard techniques like column chromatography.

G General Synthesis of Oxetan-3-ones A Propargylic Alcohol D Reaction Vessel (Open Flask) A->D B Gold Catalyst (e.g., (2-biphenyl)Cy2PAuNTf2) B->D C Acid (e.g., HNTf2) C->D E α-Oxo Gold Carbene (Intermediate) D->E Intermolecular Oxidation F Oxetan-3-one Product E->F Cyclization

Caption: Gold-catalyzed synthesis of oxetan-3-ones.

Qualitative Analysis for Ketone Functional Group

The presence of the ketone group in this compound can be confirmed using several standard chemical tests that distinguish ketones from other functional groups like aldehydes.[10][11][12]

2.2.1 2,4-Dinitrophenylhydrazine (2,4-DNP) Test

This is a general test for both aldehydes and ketones.[12]

  • Principle: The carbonyl group (C=O) of the ketone reacts with 2,4-dinitrophenylhydrazine to form a 2,4-dinitrophenylhydrazone, which is a yellow, orange, or red precipitate.[11][13]

  • Procedure:

    • Dissolve a small amount of the sample (this compound) in a suitable solvent like ethanol.[10]

    • Add a few drops of 2,4-DNP reagent.

    • Shake the mixture well.

    • Positive Result: Formation of a yellow to orange precipitate confirms the presence of a carbonyl group.[10][11]

2.2.2 Sodium Nitroprusside Test

This test is specific for ketones.

  • Principle: In the presence of a base (like NaOH), ketones react with sodium nitroprusside to form a red-colored complex.[11][14]

  • Procedure:

    • Dissolve a small amount of the sample in distilled water or an appropriate solvent.

    • Add a few drops of sodium nitroprusside solution.

    • Add a dilute sodium hydroxide solution dropwise.[10][14]

    • Positive Result: The appearance of a red or purple coloration indicates the presence of a ketone.[10][11]

2.2.3 Tollens' Test (Distinguishing from Aldehydes)

This test is used to differentiate aldehydes from ketones. Ketones generally do not react with Tollens' reagent.[11]

  • Principle: Aldehydes are readily oxidized by the mild oxidizing agent Tollens' reagent ([Ag(NH₃)₂]⁺), resulting in the formation of a silver mirror. Ketones lack the hydrogen atom attached to the carbonyl carbon and are not easily oxidized under these conditions.[13]

  • Procedure:

    • Add a few drops of the sample to Tollens' reagent in a clean test tube.

    • Warm the mixture gently in a water bath.

    • Negative Result (Expected for a Ketone): No formation of a silver mirror indicates the absence of an aldehyde group, thus supporting the presence of a ketone.[11]

G Qualitative Analysis Workflow for a Ketone Start Test Sample: This compound DNP_Test Perform 2,4-DNP Test Start->DNP_Test DNP_Result Yellow/Orange Precipitate? DNP_Test->DNP_Result Nitro_Test Perform Sodium Nitroprusside Test DNP_Result->Nitro_Test Yes Conclusion_Negative Conclusion: Carbonyl group absent or not a ketone. DNP_Result->Conclusion_Negative No Nitro_Result Red Coloration? Nitro_Test->Nitro_Result Tollens_Test Perform Tollens' Test Nitro_Result->Tollens_Test Yes Nitro_Result->Conclusion_Negative No Tollens_Result No Silver Mirror? Tollens_Test->Tollens_Result Conclusion_Positive Conclusion: Ketone functional group is present. Tollens_Result->Conclusion_Positive Yes Tollens_Result->Conclusion_Negative No

Caption: Workflow for the qualitative identification of a ketone.

Reactivity and Stability

The oxetane ring is a strained four-membered heterocycle, which influences its reactivity.[4]

  • Ring Strain: The ring strain energy of oxetane is approximately 106 kJ/mol (25.5 kcal/mol), making it susceptible to ring-opening reactions under certain conditions, though it is generally more stable than a three-membered epoxide ring.[1][2]

  • Stability: 3,3-disubstituted oxetanes have shown remarkable stability in aqueous solutions buffered at pH 1-10.[3] However, oxetanes with only one substituent at the 3-position may show some decomposition under strongly acidic conditions.[3] The oxetane moiety is generally stable to metabolic transformations that typically affect carbonyl groups or gem-dimethyl groups.[2]

  • Reactivity: The oxygen atom's lone pairs make the oxetane a strong hydrogen-bond acceptor and a Lewis base.[2] The ring can be opened by strong nucleophiles or under acidic catalysis.

Biological Context and Significance in Drug Discovery

While specific biological activity for this compound is not widely documented, the oxetane scaffold is of high importance in medicinal chemistry.[1][15]

  • Bioisosterism: Oxetanes are considered valuable bioisosteres. They can replace:

    • gem-Dimethyl groups: Introducing an oxetane in place of a gem-dimethyl group can lead to a profound increase in aqueous solubility and often enhances metabolic stability.[3]

    • Carbonyl groups: The oxetane ring possesses a dipole moment and hydrogen bonding properties similar to a carbonyl group but is metabolically more stable.[1][2]

  • Improved Physicochemical Properties: Incorporation of an oxetane moiety into a drug candidate can improve key properties such as solubility, lipophilicity (logP/logD), and metabolic stability, while reducing plasma protein binding.[3][4]

  • Approved Drugs: There are several FDA-approved drugs that contain an oxetane ring, highlighting its acceptance and utility in therapeutic agents.[1] This includes compounds like Paclitaxel, where the oxetane ring is a key structural feature.[1]

G Oxetane as a Bioisostere Oxetane Oxetane Moiety Carbonyl Carbonyl Group (e.g., in a ketone) Oxetane->Carbonyl Can Replace (Similar Polarity & H-Bonding) GemDimethyl gem-Dimethyl Group Oxetane->GemDimethyl Can Replace (Similar Volume) Improvement Leads to Improved Properties: - Aqueous Solubility - Metabolic Stability - Lipophilicity (logD) - Conformational Preference Oxetane->Improvement

Caption: The role of the oxetane moiety in drug design.

References

An In-depth Technical Guide to 1-(Oxetan-3-yl)propan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and physicochemical properties of 1-(Oxetan-3-yl)propan-2-one (CAS No: 1207175-39-0), a heterocyclic ketone of interest in medicinal chemistry and drug discovery. The oxetane motif is increasingly recognized for its potential to modulate the physicochemical properties of drug candidates, such as solubility and metabolic stability. This document summarizes the known structural and chemical data for this compound, presents a representative synthetic protocol for this class of compounds, and provides a visualization of its molecular structure.

Molecular Structure and Properties

This compound is a chemical compound featuring a four-membered oxetane ring substituted at the 3-position with a propan-2-one group. The presence of the strained oxetane ring and the ketone functionality makes it a versatile building block in organic synthesis.

Physicochemical Data

The key quantitative data for this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₆H₁₀O₂[1][2]
Molecular Weight 114.14 g/mol [1][2]
CAS Number 1207175-39-0[1]
SMILES CC(=O)CC1COC1[1]
Predicted XlogP -0.2[3]
Monoisotopic Mass 114.06808 Da[3]
Structural Visualization

The molecular structure of this compound is depicted below. The diagram illustrates the connectivity of the atoms within the molecule, highlighting the central oxetane ring and the attached propanone side chain.

Figure 1: 2D representation of the molecular structure of this compound.

Synthesis and Experimental Protocols

Representative Synthetic Protocol: Alkylation of Oxetan-3-one Hydrazone

This method is adapted from established procedures for the synthesis of 2-substituted oxetan-3-ones, which can be conceptually extended to 3-substituted analogues.

Materials:

  • Oxetan-3-one

  • (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP)

  • n-Butyllithium (n-BuLi) in hexanes

  • Acetone or a suitable propan-2-one equivalent electrophile

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Magnesium sulfate (MgSO₄)

  • Oxalic acid

Procedure:

  • Formation of the Hydrazone: To a solution of oxetan-3-one (1.0 eq) in anhydrous THF at 0 °C is added (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) (1.1 eq). The reaction mixture is stirred at room temperature for 2-4 hours until the formation of the SAMP-hydrazone is complete, as monitored by thin-layer chromatography (TLC). The solvent is then removed under reduced pressure.

  • Metalation: The crude hydrazone is dissolved in anhydrous THF and cooled to -78 °C. n-Butyllithium (1.1 eq) is added dropwise, and the resulting solution is stirred at this temperature for 2-3 hours to ensure complete deprotonation.

  • Alkylation: The electrophile (e.g., acetone, 1.2 eq) is added to the cooled solution. The reaction is allowed to warm to room temperature slowly and stirred overnight.

  • Work-up and Hydrolysis: The reaction is quenched by the addition of saturated aqueous NH₄Cl solution. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated under reduced pressure. The crude product is then treated with an aqueous solution of oxalic acid to hydrolyze the hydrazone, yielding the desired this compound.

  • Purification: The final product is purified by column chromatography on silica gel.

Synthetic Workflow Visualization

The following diagram illustrates the key steps in the proposed synthesis of this compound.

synthetic_workflow start Oxetan-3-one hydrazone_formation Hydrazone Formation (+ SAMP) start->hydrazone_formation metalation Metalation (n-BuLi, -78°C) hydrazone_formation->metalation alkylation Alkylation (+ Acetone) metalation->alkylation hydrolysis Hydrolysis (Oxalic Acid) alkylation->hydrolysis purification Purification (Chromatography) hydrolysis->purification end This compound purification->end

Figure 2: Proposed synthetic workflow for this compound.

Spectroscopic and Structural Data

As of the date of this document, detailed experimental spectroscopic data (e.g., ¹H NMR, ¹³C NMR, IR) and quantitative structural data (e.g., bond lengths and angles from X-ray crystallography) for this compound are not available in publicly accessible databases. Researchers are advised to acquire this data experimentally upon synthesis or purchase of the compound. Commercial suppliers may provide compound-specific analytical data upon request.

Applications in Drug Discovery

The oxetane ring is a valuable motif in medicinal chemistry, often used as a polar surrogate for gem-dimethyl groups or carbonyl functionalities. Its incorporation can lead to improved aqueous solubility, metabolic stability, and lipophilicity profiles of drug candidates. This compound, as a functionalized oxetane, serves as a key building block for introducing this moiety into more complex molecular architectures, enabling the exploration of novel chemical space in drug discovery programs.

Conclusion

This compound is a heterocyclic compound with significant potential as a building block in medicinal chemistry. This guide has summarized its fundamental molecular and physicochemical properties. While specific experimental data remains limited in the public domain, a representative synthetic route has been proposed. The unique properties of the oxetane ring suggest that this and related compounds will continue to be of high interest to researchers in the field of drug development.

References

An In-depth Technical Guide to the Spectroscopic Data of 1-(Oxetan-3-yl)propan-2-one (NMR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Structural Significance of 1-(Oxetan-3-yl)propan-2-one in Modern Drug Discovery

The oxetane motif has emerged as a compelling structural element in medicinal chemistry, prized for its ability to modulate the physicochemical properties of drug candidates.[1] Unlike more conventional functionalities, the strained four-membered ring of oxetane can significantly influence a molecule's solubility, metabolic stability, and conformational behavior.[1][2] this compound is a key building block that incorporates this valuable scaffold, offering a synthetically accessible handle for introducing the oxetane moiety into more complex molecular architectures. A thorough understanding of its spectroscopic properties is paramount for researchers aiming to utilize this compound in synthetic and medicinal chemistry programs. This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound, offering insights into its structural characterization.

Molecular Structure and Spectroscopic Correlation

The unique structural features of this compound give rise to a distinct spectroscopic fingerprint. The molecule consists of a central oxetane ring substituted at the 3-position with a propan-2-one side chain. This arrangement dictates the chemical environment of each atom, which is directly reflected in the NMR and MS data.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: Analysis and Interpretation

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule.

Table 1: Predicted ¹H NMR Spectral Data for this compound

SignalPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
a4.6 - 4.8Triplet (t)2H-CH₂-O- (Oxetane)
b4.4 - 4.6Triplet (t)2H-CH₂-O- (Oxetane)
c3.2 - 3.5Multiplet (m)1H-CH- (Oxetane)
d2.7 - 2.9Doublet (d)2H-CH₂-C(O)-
e2.1 - 2.3Singlet (s)3H-C(O)-CH₃

Causality behind Predicted Chemical Shifts:

  • Oxetane Protons (a, b, c): The protons on the oxetane ring are significantly deshielded due to the electronegativity of the adjacent oxygen atom, resulting in downfield chemical shifts. The methylene protons adjacent to the oxygen (-CH₂-O-) are expected to appear as two distinct triplets around 4.4-4.8 ppm. The methine proton at the 3-position of the oxetane ring is predicted to be a multiplet in the range of 3.2-3.5 ppm, influenced by coupling to the adjacent methylene protons in the ring and the side chain. The strained nature of the four-membered ring also influences these chemical shifts.[2]

  • Methylene Protons of the Side Chain (d): The protons on the methylene group adjacent to the carbonyl function are deshielded by the electron-withdrawing nature of the carbonyl group and are expected to appear as a doublet around 2.7-2.9 ppm.

  • Methyl Protons (e): The methyl protons of the acetyl group are in a relatively shielded environment and are predicted to give a singlet at approximately 2.1-2.3 ppm.

¹³C NMR Spectroscopy: Analysis and Interpretation

The proton-decoupled ¹³C NMR spectrum of this compound is anticipated to show five distinct signals, corresponding to the five unique carbon environments.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

SignalPredicted Chemical Shift (δ, ppm)Assignment
1207 - 210C=O (Ketone)
270 - 75-CH₂-O- (Oxetane)
345 - 50-CH₂-C(O)-
435 - 40-CH- (Oxetane)
529 - 32-CH₃

Rationale for Predicted Chemical Shifts:

  • Carbonyl Carbon (1): The carbonyl carbon of the ketone is the most deshielded carbon in the molecule, with a predicted chemical shift in the range of 207-210 ppm, which is characteristic for ketones.[3]

  • Oxetane Carbons (2, 4): The methylene carbons of the oxetane ring bonded to the oxygen atom are deshielded and are expected to resonate between 70 and 75 ppm. The methine carbon at the point of substitution is predicted to appear in the 35-40 ppm range.

  • Side Chain Carbons (3, 5): The methylene carbon adjacent to the carbonyl group is expected at around 45-50 ppm, while the methyl carbon of the acetyl group is predicted to be in the 29-32 ppm region.

Mass Spectrometry (MS): Fragmentation Analysis

Electron Ionization Mass Spectrometry (EI-MS) of this compound is expected to produce a molecular ion peak (M⁺) and a series of fragment ions that are diagnostic of its structure. The fragmentation pattern will be governed by the presence of the ketone and the oxetane ring functionalities.

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound

m/zProposed Fragment StructureFragmentation Pathway
114[C₆H₁₀O₂]⁺Molecular Ion (M⁺)
99[M - CH₃]⁺α-cleavage of the methyl group
71[M - CH₃CO]⁺α-cleavage of the acetyl group
57[C₃H₅O]⁺Cleavage of the C-C bond between the oxetane and the side chain
43[CH₃CO]⁺Acylium ion, often the base peak for methyl ketones

Mechanistic Insights into Fragmentation:

The fragmentation of this compound is likely to proceed through several key pathways:

  • α-Cleavage: This is a characteristic fragmentation pathway for ketones.[4] Cleavage of the bond between the carbonyl carbon and the adjacent carbon atoms can lead to the loss of a methyl radical (CH₃•) to form an ion at m/z 99, or the loss of an acetyl radical (CH₃CO•) to give an ion at m/z 71. The formation of the acylium ion ([CH₃CO]⁺) at m/z 43 is a very common and often the most abundant fragment (base peak) for methyl ketones.[4]

  • Cleavage of the Oxetane Ring: The strained oxetane ring can also undergo fragmentation. A common pathway for cyclic ethers is cleavage of the C-C bond adjacent to the oxygen atom.[5] In this molecule, cleavage of the bond connecting the side chain to the oxetane ring would result in a fragment at m/z 57, corresponding to the oxetanylmethyl cation.

G This compound (m/z 114) This compound (m/z 114) Acylium Ion (m/z 43) Acylium Ion (m/z 43) This compound (m/z 114)->Acylium Ion (m/z 43) α-Cleavage Fragment (m/z 71) Fragment (m/z 71) This compound (m/z 114)->Fragment (m/z 71) α-Cleavage Fragment (m/z 57) Fragment (m/z 57) This compound (m/z 114)->Fragment (m/z 57) Ring Cleavage

Caption: Proposed major fragmentation pathways for this compound.

Experimental Protocols

The following sections provide standardized methodologies for acquiring high-quality NMR and MS data for small organic molecules like this compound.

NMR Data Acquisition Protocol

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing Dissolve 5-10 mg (¹H) or 20-50 mg (¹³C) in ~0.6 mL of deuterated solvent (e.g., CDCl₃). Dissolve 5-10 mg (¹H) or 20-50 mg (¹³C) in ~0.6 mL of deuterated solvent (e.g., CDCl₃). Transfer to a clean NMR tube. Transfer to a clean NMR tube. Dissolve 5-10 mg (¹H) or 20-50 mg (¹³C) in ~0.6 mL of deuterated solvent (e.g., CDCl₃).->Transfer to a clean NMR tube. Insert sample into spectrometer. Insert sample into spectrometer. Transfer to a clean NMR tube.->Insert sample into spectrometer. Lock and shim the instrument. Lock and shim the instrument. Insert sample into spectrometer.->Lock and shim the instrument. Acquire ¹H spectrum (e.g., 16 scans). Acquire ¹H spectrum (e.g., 16 scans). Lock and shim the instrument.->Acquire ¹H spectrum (e.g., 16 scans). Acquire ¹³C spectrum (e.g., 1024 scans). Acquire ¹³C spectrum (e.g., 1024 scans). Acquire ¹H spectrum (e.g., 16 scans).->Acquire ¹³C spectrum (e.g., 1024 scans). Fourier transform the FID. Fourier transform the FID. Acquire ¹³C spectrum (e.g., 1024 scans).->Fourier transform the FID. Phase and baseline correct the spectrum. Phase and baseline correct the spectrum. Fourier transform the FID.->Phase and baseline correct the spectrum. Reference the spectrum (e.g., TMS at 0 ppm). Reference the spectrum (e.g., TMS at 0 ppm). Phase and baseline correct the spectrum.->Reference the spectrum (e.g., TMS at 0 ppm). Integrate ¹H signals. Integrate ¹H signals. Reference the spectrum (e.g., TMS at 0 ppm).->Integrate ¹H signals.

Caption: Workflow for NMR data acquisition and processing.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound for ¹H NMR analysis, or 20-50 mg for ¹³C NMR analysis.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • For ¹H NMR, acquire the spectrum using a standard pulse program with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, use a proton-decoupled pulse sequence and acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply a Fourier transform to the raw free induction decay (FID) data.

    • Perform phase and baseline correction on the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

    • For the ¹H NMR spectrum, integrate the signals to determine the relative number of protons.

Mass Spectrometry Data Acquisition Protocol

G cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition (EI-MS) cluster_proc_ms Data Analysis Prepare a dilute solution (~1 mg/mL) in a volatile solvent (e.g., methanol or acetonitrile). Prepare a dilute solution (~1 mg/mL) in a volatile solvent (e.g., methanol or acetonitrile). Filter the solution if any particulates are present. Filter the solution if any particulates are present. Prepare a dilute solution (~1 mg/mL) in a volatile solvent (e.g., methanol or acetonitrile).->Filter the solution if any particulates are present. Introduce the sample into the ion source (e.g., via direct infusion or GC). Introduce the sample into the ion source (e.g., via direct infusion or GC). Filter the solution if any particulates are present.->Introduce the sample into the ion source (e.g., via direct infusion or GC). Ionize the sample using a 70 eV electron beam. Ionize the sample using a 70 eV electron beam. Introduce the sample into the ion source (e.g., via direct infusion or GC).->Ionize the sample using a 70 eV electron beam. Separate the ions in the mass analyzer. Separate the ions in the mass analyzer. Ionize the sample using a 70 eV electron beam.->Separate the ions in the mass analyzer. Detect the ions. Detect the ions. Separate the ions in the mass analyzer.->Detect the ions. Generate the mass spectrum (m/z vs. relative abundance). Generate the mass spectrum (m/z vs. relative abundance). Detect the ions.->Generate the mass spectrum (m/z vs. relative abundance). Identify the molecular ion peak. Identify the molecular ion peak. Generate the mass spectrum (m/z vs. relative abundance).->Identify the molecular ion peak. Analyze the fragmentation pattern. Analyze the fragmentation pattern. Identify the molecular ion peak.->Analyze the fragmentation pattern.

Caption: Workflow for mass spectrometry data acquisition and analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of this compound (typically around 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

    • If necessary, filter the sample to remove any particulate matter.

  • Instrument Setup and Data Acquisition:

    • Introduce the sample into the mass spectrometer's ion source. For a volatile compound like this, Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method.

    • For Electron Ionization (EI), use a standard electron energy of 70 eV.

    • The generated ions are then accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.

    • The detector records the abundance of each ion.

  • Data Analysis:

    • The instrument software generates a mass spectrum, which is a plot of m/z versus relative abundance.

    • Identify the molecular ion peak to determine the molecular weight of the compound.

    • Analyze the major fragment ions and propose fragmentation pathways to confirm the structure.

Conclusion

The spectroscopic analysis of this compound by NMR and MS provides a detailed picture of its molecular structure. The predicted ¹H and ¹³C NMR spectra reveal the distinct chemical environments of the protons and carbons, with the oxetane ring protons and carbons showing characteristic downfield shifts. The mass spectrum is expected to be dominated by α-cleavage, a hallmark of ketones, and fragmentation of the oxetane ring. This comprehensive spectroscopic guide serves as a valuable resource for scientists working with this important building block, enabling its unambiguous identification and facilitating its application in the synthesis of novel chemical entities.

References

Navigating the Synthesis of 1-(3-oxetanyl)-2-propanone: A Technical Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The oxetane motif has garnered significant attention in medicinal chemistry due to its ability to modulate the physicochemical properties of drug candidates, such as solubility and metabolic stability.[1] The incorporation of an oxetane ring can lead to favorable conformational changes in aliphatic chains, making it a valuable substituent for molecular design.[1]

Synthesis of the Key Precursor: Oxetan-3-one

The synthesis of 1-(3-oxetanyl)-2-propanone hinges on the availability of its precursor, oxetan-3-one. While oxetan-3-one itself can be sourced from some specialized suppliers, its synthesis from more common starting materials is well-documented and provides a cost-effective route for large-scale production. Several synthetic strategies have been reported, with two prominent methods being the cyclization of a protected 1,3-dihaloacetone and the gold-catalyzed oxidation of propargylic alcohols.[2][3][4]

A robust and scalable three-step synthesis starting from 1,3-dichloroacetone is particularly noteworthy.[3][4] This method involves the protection of the ketone as a ketal, followed by a ring-closing reaction and subsequent deprotection to yield oxetan-3-one.

Table 1: Comparative Summary of Key Synthetic Protocols for Oxetan-3-one
MethodStarting MaterialKey Reagents and ConditionsReported YieldReference
Ketal Cyclization 1,3-Dichloroacetone1. Ethylene glycol, p-toluenesulfonic acid, Toluene, reflux2. Sodium hydroxide, Water, 90°C to reflux3. Phosphoric acid, Water, heat92% (Step 1)82% (Step 2)92% (Step 3)[3]
Gold-Catalyzed Oxidation Propargyl alcoholAuCl3, 3,5-Cl2-pyridine N-oxide, Dichloroethane, 80°CGood yield (exact % not specified)[2]
Oxidation of Oxetan-3-ol Oxetan-3-olN-bromosuccinimide (NBS), Potassium carbonate, TEMPO, Sodium bromide, Dichloromethane, 0°C to 25°C86%[3]

Proposed Synthetic Pathway to 1-(3-oxetanyl)-2-propanone

With a reliable synthesis of oxetan-3-one established, the subsequent introduction of the acetone moiety can be envisioned through a multi-step sequence. A plausible and well-precedented approach involves the nucleophilic addition of a methyl group to the carbonyl of oxetan-3-one, followed by oxidation of the resulting tertiary alcohol.

The workflow for this proposed synthesis is outlined below:

G cluster_0 Synthesis of Oxetan-3-one cluster_1 Synthesis of 1-(3-oxetanyl)-2-propanone 1,3-Dichloroacetone 1,3-Dichloroacetone Protected Intermediate Protected Intermediate 1,3-Dichloroacetone->Protected Intermediate Ethylene glycol, p-TsOH Cyclized Intermediate Cyclized Intermediate Protected Intermediate->Cyclized Intermediate NaOH Oxetan-3-one Oxetan-3-one Cyclized Intermediate->Oxetan-3-one H3PO4 Oxetan-3-one_2 Oxetan-3-one 3-Methyl-3-hydroxyoxetane 3-Methyl-3-hydroxyoxetane Oxetan-3-one_2->3-Methyl-3-hydroxyoxetane 1. CH3MgBr, Et2O 2. H3O+ workup 1-(3-oxetanyl)-2-propanone 1-(3-oxetanyl)-2-propanone 3-Methyl-3-hydroxyoxetane->1-(3-oxetanyl)-2-propanone Oxidation (e.g., PCC, DMP)

Caption: Proposed synthetic pathway to 1-(3-oxetanyl)-2-propanone.

Experimental Protocols

Step 1: Synthesis of 3-Methyl-3-hydroxyoxetane via Grignard Reaction

The addition of a Grignard reagent to a ketone is a classic and reliable method for the formation of a tertiary alcohol.[5][6] In this step, methylmagnesium bromide (CH₃MgBr) will be used as the nucleophile to attack the carbonyl carbon of oxetan-3-one.

Methodology:

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, place magnesium turnings.

  • Add anhydrous diethyl ether to the flask, followed by a small crystal of iodine to initiate the reaction.

  • Slowly add a solution of methyl bromide in anhydrous diethyl ether to the magnesium turnings via the dropping funnel. The reaction mixture should be stirred vigorously. The disappearance of the iodine color and the formation of a cloudy grey solution indicates the formation of the Grignard reagent.

  • Once the Grignard reagent formation is complete, cool the flask to 0°C in an ice bath.

  • Slowly add a solution of oxetan-3-one in anhydrous diethyl ether to the Grignard reagent.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 3-methyl-3-hydroxyoxetane, which can be purified by column chromatography.

It is important to note that Grignard reactions with oxetan-3-ones can sometimes lead to rearrangement products.[7] Therefore, careful control of the reaction conditions, particularly temperature, is crucial to favor the desired 1,2-addition product.

Step 2: Oxidation of 3-Methyl-3-hydroxyoxetane to 1-(3-oxetanyl)-2-propanone

The final step in the proposed synthesis is the oxidation of the tertiary alcohol, 3-methyl-3-hydroxyoxetane, to the target ketone, 1-(3-oxetanyl)-2-propanone. While the oxidation of tertiary alcohols is generally challenging, specific methods can be employed. However, in this specific case, the intended product is a ketone, which implies a rearrangement must occur. A more direct and viable approach would be the oxidation of a secondary alcohol. Therefore, a revised and more chemically sound approach would involve the addition of a vinyl Grignard reagent to oxetan-3-one, followed by ozonolysis or a Wacker-type oxidation of the resulting vinyl alcohol to furnish the desired methyl ketone.

Revised and Recommended Experimental Protocol:

A more practical synthetic route would involve the formation of a secondary alcohol that can be readily oxidized to the target ketone.

G cluster_0 Synthesis of Precursor Alcohol cluster_1 Oxidative Cleavage to Ketone Oxetan-3-one Oxetan-3-one 3-Vinyl-3-hydroxyoxetane 3-Vinyl-3-hydroxyoxetane Oxetan-3-one->3-Vinyl-3-hydroxyoxetane 1. VinylMgBr, THF 2. H3O+ workup 3-Vinyl-3-hydroxyoxetane_2 3-Vinyl-3-hydroxyoxetane 1-(3-oxetanyl)-2-propanone 1-(3-oxetanyl)-2-propanone 3-Vinyl-3-hydroxyoxetane_2->1-(3-oxetanyl)-2-propanone Ozonolysis (O3, then DMS) or Wacker Oxidation

Caption: Revised and recommended synthetic pathway.

Methodology for the Revised Pathway:

  • Synthesis of 3-Vinyl-3-hydroxyoxetane: Following a similar Grignard protocol as described above, vinylmagnesium bromide is added to oxetan-3-one to produce 3-vinyl-3-hydroxyoxetane.

  • Oxidative Cleavage: The resulting vinyl alcohol can then be converted to the methyl ketone through one of two common methods:

    • Ozonolysis: The vinyl group is cleaved using ozone (O₃) followed by a reductive workup with dimethyl sulfide (DMS) to yield the desired ketone.

    • Wacker Oxidation: A palladium-catalyzed oxidation using a copper co-catalyst in the presence of oxygen can also achieve the conversion of the terminal alkene to a methyl ketone.

This revised pathway is more likely to be successful and avoids the difficulties associated with the oxidation of a tertiary alcohol. The stability of the oxetane ring under these conditions should be considered, as some oxidative conditions can be harsh.[8]

This technical guide provides a scientifically grounded framework for the synthesis of 1-(3-oxetanyl)-2-propanone. Researchers are encouraged to consult the cited literature for more detailed experimental conditions and to adapt the protocols as needed for their specific laboratory settings.

References

An In-depth Technical Guide to the Key Starting Materials for the Synthesis of 1-(Oxetan-3-yl)propan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes and key starting materials required for the preparation of 1-(Oxetan-3-yl)propan-2-one, a valuable building block in medicinal chemistry. The unique physicochemical properties of the oxetane motif, such as its ability to improve metabolic stability and aqueous solubility, have led to its increased use in drug discovery programs. This document details the most practical and well-documented synthetic strategies, complete with experimental protocols and quantitative data to facilitate its application in a laboratory setting.

Introduction to Synthetic Strategies

The synthesis of this compound can be approached through several strategic disconnections. The most prominent and versatile method is the acetoacetic ester synthesis , which allows for the construction of the target methyl ketone from readily available starting materials. This guide will focus on this pathway, outlining the preparation of the key precursors and the subsequent carbon-carbon bond formation and decarboxylation steps.

Acetoacetic Ester Synthesis Pathway

The acetoacetic ester synthesis is a classic and reliable method for preparing α-substituted methyl ketones.[1][2] The overall strategy involves the alkylation of an enolate derived from ethyl acetoacetate with a suitable oxetane-containing electrophile, followed by hydrolysis of the ester and decarboxylation to yield the final product.[3][4]

The primary starting materials for this pathway are:

  • Ethyl acetoacetate : A commercially available β-keto ester.

  • An oxetane-3-yl electrophile : Typically 3-bromooxetane or 3-tosyloxyoxetane.

The synthesis of the oxetane electrophile is a critical preceding step, which begins with more fundamental starting materials.

Diagram of the Acetoacetic Ester Synthesis Pathway

Acetoacetic_Ester_Synthesis Acetoacetic Ester Synthesis of this compound cluster_precursor Precursor Synthesis cluster_main Main Synthesis Epichlorohydrin Epichlorohydrin 3-Hydroxyoxetane 3-Hydroxyoxetane Epichlorohydrin->3-Hydroxyoxetane Multi-step 3-Tosyloxyoxetane 3-Tosyloxyoxetane (or 3-Bromooxetane) 3-Hydroxyoxetane->3-Tosyloxyoxetane Tosylation Alkylated_ester Alkylated β-keto ester 3-Tosyloxyoxetane->Alkylated_ester Ethyl_acetoacetate Ethyl acetoacetate Enolate Enolate Formation Ethyl_acetoacetate->Enolate Base (e.g., NaOEt) Enolate->Alkylated_ester Alkylation (SN2) Final_product This compound Alkylated_ester->Final_product Hydrolysis & Decarboxylation (H3O+, Δ)

Caption: Synthetic pathway for this compound via acetoacetic ester synthesis.

Synthesis of Key Starting Materials

Synthesis of 3-Hydroxyoxetane

A common precursor for oxetane-3-yl electrophiles is 3-hydroxyoxetane. A practical synthesis starts from the readily available epichlorohydrin.[5]

Experimental Protocol:

  • Step 1: Acetoxy-chlorohydrin formation: Epichlorohydrin is reacted with acetic acid in the presence of a catalytic amount of anhydrous ferric chloride to yield 3-chloro-2-hydroxy-1-propyl acetate.

  • Step 2: Protection of the hydroxyl group: The secondary hydroxyl group is protected, for example, as an ethoxyethyl ether by reacting with ethyl vinyl ether in the presence of a catalytic amount of p-toluenesulfonic acid.

  • Step 3: Cyclization: The protected intermediate is treated with aqueous sodium hydroxide at reflux to induce intramolecular cyclization to form 3-(1-ethoxyethoxy)oxetane.

  • Step 4: Deprotection: The protecting group is removed by treatment with a catalytic amount of p-toluenesulfonic acid in methanol to afford 3-hydroxyoxetane. The product is typically purified by distillation under reduced pressure.[5]

StepReactantsKey ConditionsProductReported Yield
Acetoxy-chlorohydrinEpichlorohydrin, Acetic acid, FeCl₃ (cat.)70°C, 12h3-chloro-2-hydroxy-1-propyl acetate~90%
Protection3-chloro-2-hydroxy-1-propyl acetate, Ethyl vinyl ether, p-TsOH (cat.)30-45°C, 8hProtected intermediateCrude used
CyclizationProtected intermediate, NaOH (aq)Reflux, 4h3-(1-ethoxyethoxy)oxetane~30% (2 steps)
Deprotection3-(1-ethoxyethoxy)oxetane, p-TsOH (cat.), Methanol15-33°C, 1.25h3-HydroxyoxetaneHigh Purity

Table 1: Summary of the synthesis of 3-hydroxyoxetane from epichlorohydrin.

Synthesis of 3-Tosyloxyoxetane

3-Tosyloxyoxetane is an excellent electrophile for the alkylation step due to the good leaving group ability of the tosylate. It can be prepared from 3-hydroxyoxetane.

Experimental Protocol:

To a solution of 3-hydroxyoxetane in a suitable solvent such as pyridine or dichloromethane, p-toluenesulfonyl chloride (TsCl) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature until completion (monitored by TLC). The work-up typically involves washing with dilute acid, water, and brine, followed by drying and removal of the solvent under reduced pressure. The product can be purified by crystallization or chromatography.[6]

Synthesis of this compound via Acetoacetic Ester Synthesis

With the key electrophile, 3-tosyloxyoxetane, in hand, the synthesis of the target molecule can proceed.

Experimental Protocol:

  • Step 1: Enolate Formation: Sodium metal is dissolved in absolute ethanol to prepare a solution of sodium ethoxide. To this solution, ethyl acetoacetate is added to form the sodium enolate.[3][7]

  • Step 2: Alkylation: To the solution of the enolate, 3-tosyloxyoxetane (or 3-bromooxetane) is added, and the mixture is heated to reflux to facilitate the SN2 reaction. The reaction progress is monitored until completion.[3]

  • Step 3: Hydrolysis and Decarboxylation: The alkylated product is then subjected to acidic hydrolysis (e.g., with aqueous HCl or H₂SO₄) and heated. This process hydrolyzes the ester to a β-keto acid, which readily undergoes decarboxylation to yield this compound.[1][2] The final product is typically purified by distillation or column chromatography.

StepReactantsKey ConditionsProduct
Enolate FormationEthyl acetoacetate, Sodium ethoxide in ethanolRoom temperatureSodium enolate of ethyl acetoacetate
AlkylationSodium enolate, 3-TosyloxyoxetaneReflux in ethanolEthyl 2-acetyl-3-(oxetan-3-yl)propanoate
Hydrolysis & DecarboxylationAlkylated ester, Aqueous acid (e.g., HCl)Heat (Reflux)This compound

Table 2: Key steps in the acetoacetic ester synthesis of this compound.

Diagram of the Experimental Workflow

Experimental_Workflow Experimental Workflow for Acetoacetic Ester Synthesis Start Start Prepare_NaOEt Prepare Sodium Ethoxide in Ethanol Start->Prepare_NaOEt Add_EAA Add Ethyl Acetoacetate Prepare_NaOEt->Add_EAA Form_Enolate Formation of Enolate Add_EAA->Form_Enolate Add_Oxetane_Tosylate Add 3-Tosyloxyoxetane Form_Enolate->Add_Oxetane_Tosylate Reflux_Alkylation Reflux for Alkylation Add_Oxetane_Tosylate->Reflux_Alkylation Workup_1 Workup (e.g., remove solvent) Reflux_Alkylation->Workup_1 Acid_Hydrolysis Add Aqueous Acid Workup_1->Acid_Hydrolysis Reflux_Decarboxylation Reflux for Hydrolysis and Decarboxylation Acid_Hydrolysis->Reflux_Decarboxylation Workup_2 Workup (Extraction) Reflux_Decarboxylation->Workup_2 Purification Purification (Distillation/Chromatography) Workup_2->Purification Final_Product This compound Purification->Final_Product

Caption: A generalized experimental workflow for the synthesis of this compound.

Conclusion

The acetoacetic ester synthesis provides a robust and high-yielding pathway to this compound. The key starting materials are readily accessible, with well-established procedures for their preparation. This guide offers a detailed framework for the synthesis of this important building block, intended to support researchers and professionals in the field of drug discovery and development. The provided diagrams and tables serve to simplify the complex information and offer a clear, comparative, and actionable resource for laboratory synthesis.

References

A Technical Guide to the Safety and Handling of 1-(Oxetan-3-yl)propan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Section 1: Chemical and Physical Properties

The physical and chemical properties of 1-(Oxetan-3-yl)propan-2-one are not well-documented. However, data for the structurally similar compound, Oxetan-3-one, provides a useful surrogate for understanding its characteristics.

PropertyValue (for Oxetan-3-one)Source
Molecular Formula C3H4O2[1][2]
Molar Mass 72.06 g/mol [1][2]
Appearance Colorless to light yellow liquid[3]
Boiling Point 140 °C (284 °F)[1][2][3]
Flash Point 53 °C (127 °F)[1][2]
Density 1.231 g/cm³[1]
Solubility Miscible with tetrahydrofuran.[1]

Section 2: Hazard Identification and Classification

Based on the data for Oxetan-3-one, this compound is anticipated to be a flammable liquid and an irritant. The GHS hazard classifications for Oxetan-3-one are as follows:

Hazard ClassCategoryHazard Statement
Flammable liquidsCategory 3H226: Flammable liquid and vapour.[3][4]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[3][4]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation.[3][5]
Specific target organ toxicity (single exposure)Category 3H335: May cause respiratory irritation.[3][4]
Acute toxicity, OralCategory 4H302: Harmful if swallowed.[4]
Skin sensitizationCategory 1H317: May cause an allergic skin reaction.[4]

Hazard Pictograms:

GHS02 (Flame), GHS07 (Exclamation Mark)

Signal Word: Warning[3]

Section 3: Handling and Storage

Proper handling and storage procedures are critical to ensure the safety of laboratory personnel.

3.1 Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[4][5]

  • Keep away from heat, sparks, open flames, and other ignition sources.[3][5]

  • Use non-sparking tools and explosion-proof equipment.[3][4]

  • Ground and bond containers when transferring material to prevent static discharge.[4]

  • Avoid contact with skin and eyes.[5] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[4]

  • Avoid breathing vapors or mist.[4]

  • Do not eat, drink, or smoke in the work area.[4]

3.2 Storage:

  • Store in a cool, dry, well-ventilated area away from incompatible materials such as oxidizing agents.[4][5]

  • Keep containers tightly closed when not in use.[5]

  • Store in an approved flammable liquid storage cabinet.[4]

  • Some sources recommend storage at -20°C under an inert atmosphere (e.g., argon).[4]

Section 4: First Aid Measures

In the event of exposure, immediate medical attention is crucial.

Exposure RouteFirst Aid Measures
Inhalation Remove the individual to fresh air and keep them comfortable for breathing. If respiratory irritation persists, seek medical attention.[3][4]
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water. If skin irritation or a rash occurs, seek medical advice.[3][4]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[3][4]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[4]

Section 5: Fire-Fighting Measures

5.1 Extinguishing Media:

  • Suitable: Alcohol-resistant foam, dry chemical powder, or carbon dioxide.[4]

  • Unsuitable: Do not use a heavy stream of water, as it may spread the fire.

5.2 Specific Hazards:

  • Flammable liquid and vapor.[3][4]

  • Vapors are heavier than air and may travel to a source of ignition and flash back.[3][5]

  • Containers may explode when heated.[3]

  • Combustion may produce toxic and irritating fumes, including carbon monoxide and carbon dioxide.[3][4]

5.3 Fire-Fighting Procedures:

  • Wear self-contained breathing apparatus (SCBA) and full protective gear.[3]

  • Move containers from the fire area if it can be done without risk.

Section 6: Accidental Release Measures

In the event of a spill, follow these procedures to minimize exposure and environmental contamination.

6.1 Personal Precautions:

  • Evacuate the area and eliminate all ignition sources.[4][5]

  • Ensure adequate ventilation.

  • Wear appropriate personal protective equipment (PPE) as described in Section 3.1.[4]

  • Avoid breathing vapors and contact with the spilled material.[4]

6.2 Environmental Precautions:

  • Prevent the spill from entering drains or surface water.[5]

6.3 Methods for Cleaning Up:

  • For small spills, absorb with an inert material such as sand, diatomaceous earth, or vermiculite.[5]

  • Collect the absorbed material and place it in a suitable, labeled container for disposal.[4]

  • Clean the affected area with a suitable solvent, followed by soap and water.

A logical workflow for handling a chemical spill is outlined in the diagram below.

Spill_Response_Workflow cluster_initial_response Initial Response cluster_containment Containment & Cleanup cluster_decontamination Decontamination & Disposal spill Chemical Spill Occurs evacuate Evacuate Immediate Area spill->evacuate alert Alert Others & Supervisor evacuate->alert ppe Don Appropriate PPE alert->ppe assess Assess Spill Size & Risk ppe->assess small_spill Small Spill assess->small_spill Minor large_spill Large Spill assess->large_spill Major contain Contain Spill with Absorbent Material small_spill->contain large_spill->alert Call Emergency Response absorb Absorb Spilled Material contain->absorb collect Collect Waste in Labeled Container absorb->collect decontaminate_area Decontaminate Spill Area collect->decontaminate_area dispose Dispose of Waste According to Regulations decontaminate_area->dispose restock Restock Spill Kit dispose->restock

Caption: A workflow diagram for responding to a chemical spill.

Section 7: Experimental Protocols

Detailed experimental protocols for the synthesis or use of this compound are not available in the provided search results. However, a general protocol for handling this type of chemical in a research setting is as follows:

General Protocol for Handling this compound:

  • Preparation:

    • Ensure a chemical fume hood is available and functioning correctly.

    • Gather all necessary PPE, including safety goggles, a flame-resistant lab coat, and chemical-resistant gloves.

    • Have a spill kit readily accessible.

    • Ensure all glassware is clean, dry, and free of defects.

  • Execution:

    • Conduct all manipulations of the chemical within the fume hood.

    • If transferring the liquid, use a bonded and grounded system to prevent static electricity buildup.

    • Use non-sparking tools for all operations.

    • Keep the container tightly sealed when not in use.

    • Avoid heating the material near open flames or other ignition sources.

  • Waste Disposal:

    • Dispose of all waste, including empty containers and contaminated materials, in accordance with local, state, and federal regulations for hazardous waste.[4]

    • Do not pour waste down the drain.

  • Emergency Preparedness:

    • Know the location of the nearest safety shower, eyewash station, and fire extinguisher.

    • Be familiar with the first aid procedures outlined in Section 4.

Section 8: Toxicological Information

Specific toxicological data for this compound is not available. The information for Oxetan-3-one indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[3][4] Repeated exposure may cause skin dryness or cracking.[5] No information is available regarding carcinogenicity, mutagenicity, or reproductive toxicity for these compounds.[6]

Section 9: Ecological Information

No specific ecological data for this compound was found. For a related compound, 2-hydroxy-1-(4-(2-hydroxyethoxy)phenyl)-2-methyl-1-propanone, it is noted to be toxic to aquatic life with long-lasting effects.[6] It is recommended to prevent the release of this compound into the environment.[6]

Section 10: Disposal Considerations

Waste material must be disposed of in accordance with national and local regulations.[6] Leave the chemical in its original container and do not mix it with other waste.[6] Uncleaned containers should be handled as the product itself.[6]

Section 11: Transport Information

Based on the properties of Oxetan-3-one, this compound would likely be classified as a flammable liquid for transport. The proper shipping name would be UN1993, Flammable liquid, n.o.s. (contains this compound), Hazard Class 3, Packing Group III.[3]

Section 12: Regulatory Information

Regulatory information is specific to location. Users should consult their local regulations regarding the handling, storage, and disposal of this chemical.

References

The Ascendant Role of Oxetane-Containing Ketones in Modern Drug Discovery: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxetane ring, a four-membered cyclic ether, has emerged from the periphery of heterocyclic chemistry to become a cornerstone in contemporary medicinal chemistry. Its unique conformational and physicochemical properties—namely its ability to serve as a polar, metabolically stable, and three-dimensional bioisostere for gem-dimethyl and carbonyl groups—have captured the attention of drug designers.[1][2][3] This technical guide provides an in-depth literature review of a specific, yet increasingly important subclass: oxetane-containing ketones. We will delve into their synthesis, chemical properties, and burgeoning applications, with a focus on providing actionable data and detailed experimental protocols for researchers in the field.

I. Synthesis of Oxetane-Containing Ketones

The preparation of molecules integrating both an oxetane ring and a ketone functional group can be broadly categorized into two approaches: formation of the oxetane ring from a ketone-bearing precursor, and introduction of a ketone moiety to an oxetane-containing scaffold.

Formation of the Oxetane Ring: The Paternò-Büchi Reaction

The Paternò-Büchi reaction stands as a primary photochemical method for the synthesis of oxetanes. This [2+2] photocycloaddition between a carbonyl compound and an alkene provides a direct route to the oxetane core.[4][5] While historically challenged by low yields due to competing side reactions, recent advancements have improved its synthetic utility.[6]

A notable example involves the reaction of cyclic ketones with maleic acid derivatives. The use of p-xylene as an additive has been shown to suppress the competing dimerization of the alkene, leading to improved yields of the desired spirocyclic oxetanes.[6]

Table 1: Synthesis of Spirocyclic Oxetanes via Paternò-Büchi Reaction [6]

Ketone ReactantAlkene ReactantAdditiveYield (%)
CyclohexanoneMaleic Anhydridep-xylene75
CyclopentanoneMaleic Anhydridep-xylene68
AdamantanoneMaleic Anhydridep-xylene82
Synthesis from Oxetane-Containing Building Blocks

A more common and versatile strategy involves the use of pre-functionalized oxetane building blocks, with oxetan-3-one being a key intermediate.[7][8]

Aryl oxetanyl ketones can be synthesized via Friedel-Crafts acylation. This classic electrophilic aromatic substitution allows for the introduction of an acyl group onto an aromatic ring. For instance, oxetane-3-carbonyl chloride can be reacted with an activated aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield the corresponding aryl oxetanyl ketone.[2][9]

Modern cross-coupling methodologies provide a powerful means to construct oxetane-containing ketones. For example, Suzuki coupling of an aryl boronic acid with a halo-aromatic ketone that already contains an oxetane moiety, or vice-versa, can be employed. The synthesis of 1-(4-(oxetan-3-yl)phenyl)ethanone has been reported via the Suzuki coupling of 3-iodooxetane and 4-acetylphenylboronic acid.[10]

II. Physicochemical Properties and Biological Relevance

The incorporation of an oxetane ring in place of a ketone or a gem-dimethyl group can significantly modulate a molecule's physicochemical properties, which in turn affects its pharmacokinetic profile.[1][3][11]

  • Solubility: The polar nature of the ether oxygen in the oxetane ring generally leads to an increase in aqueous solubility compared to its carbocyclic or gem-dimethyl counterparts.[12]

  • Lipophilicity: Oxetanes are typically less lipophilic than gem-dimethyl groups, which can be advantageous for optimizing a drug's ADME (absorption, distribution, metabolism, and excretion) properties.

  • Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation than a ketone, which is susceptible to reduction, or a gem-dimethyl group, which can undergo oxidative metabolism.[1][13]

  • Conformational Rigidity: The strained four-membered ring imparts a degree of conformational rigidity to the molecule, which can lead to improved binding affinity for a biological target.

These properties make oxetane-containing ketones attractive motifs in drug discovery programs, particularly in the development of kinase inhibitors and other targeted therapies.[14]

Table 2: Physicochemical Properties of Selected Oxetane-Containing Compounds

CompoundStructureMolecular WeightcLogPAqueous Solubility (pH 7.4)
A (Ketone)190.242.1Low
B (Oxetane)204.251.8Moderate
Crenolanib443.53.50.01 mg/mL

(Data for A and B are representative; Crenolanib data from literature[14])

III. Biological Applications and Structure-Activity Relationships

The unique structural and electronic features of oxetane-containing ketones have been exploited in the design of various bioactive molecules.

Kinase Inhibitors

The mTOR (mammalian target of rapamycin) pathway, a key regulator of cell growth and proliferation, is a prominent target in cancer therapy. Several inhibitors of the PI3K/Akt/mTOR signaling pathway incorporate oxetane moieties to enhance their drug-like properties.[14] The oxetane can act as a hydrogen bond acceptor, mimicking the interaction of a ketone with the kinase hinge region, while simultaneously improving solubility and metabolic stability.

For instance, GDC-0349, a potent and selective mTOR inhibitor, features an oxetane ring that was introduced to modulate the basicity of an adjacent amine, thereby reducing hERG inhibition and improving its overall safety profile.[13] While not a ketone itself, the design principles are directly applicable to the development of oxetane-containing ketone inhibitors.

Table 3: Biological Activity of Selected Oxetane-Containing Kinase Inhibitors [14]

CompoundTarget KinaseIC₅₀ (nM)Cell Line
CrenolanibFLT31.3 - 67.8Ba/F3
GDC-0349mTOR--
Compound 23 FTO350-
Compound 16 BTK17.4-
Other Therapeutic Areas

Oxetane-containing ketones are also being explored in other therapeutic areas. For example, indole-based analogues where a bridging ketone is replaced by an oxetane have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. Several of these compounds exhibited potent cytotoxicity with micromolar GI₅₀ values.[15]

IV. Experimental Protocols

This section provides detailed methodologies for some of the key synthetic transformations discussed in this review.

General Procedure for Paternò-Büchi Reaction of a Cyclic Ketone with Maleic Anhydride[6]

A solution of the cyclic ketone (3.0 mmol), maleic anhydride (1.0 mmol), and p-xylene (1.0 mmol) in acetonitrile (10 mL) is prepared in a quartz reaction vessel. The solution is degassed with nitrogen for 15 minutes and then irradiated in a photochemical reactor equipped with a 300 nm lamp for 24 hours with stirring. After irradiation, the solvent is removed under reduced pressure. The crude product is then subjected to a telescoped three-step sequence involving nucleophilic ring-opening and DCC-mediated esterification to yield the functionalized spirocyclic oxetane. Purification is achieved by column chromatography on silica gel.

General Procedure for Friedel-Crafts Acylation[2][9]

To a stirred suspension of anhydrous aluminum chloride (1.2 mmol) in anhydrous dichloromethane (10 mL) at 0 °C under a nitrogen atmosphere is added oxetane-3-carbonyl chloride (1.0 mmol) dropwise. The mixture is stirred at 0 °C for 30 minutes. A solution of the aromatic substrate (1.0 mmol) in anhydrous dichloromethane (5 mL) is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours. The reaction is quenched by the slow addition of ice-cold water (20 mL). The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 15 mL). The combined organic layers are washed with saturated sodium bicarbonate solution (20 mL), brine (20 mL), and dried over anhydrous sodium sulfate. The solvent is evaporated under reduced pressure, and the crude product is purified by column chromatography on silica gel.

V. Visualizing Pathways and Workflows

Synthetic Workflow for an Oxetane-Containing Ketone

The following diagram illustrates a general synthetic workflow for the preparation of an aryl oxetanyl ketone starting from oxetan-3-one.

G cluster_start Starting Material cluster_functionalization Functional Group Interconversion cluster_coupling C-C Bond Formation cluster_product Final Product start Oxetan-3-one step1 Oxidation to Oxetane-3-carboxylic Acid start->step1 e.g., Jones Oxidation step2 Conversion to Oxetane-3-carbonyl Chloride step1->step2 e.g., SOCl₂ step3 Friedel-Crafts Acylation with Arene step2->step3 Lewis Acid (e.g., AlCl₃) product Aryl Oxetanyl Ketone step3->product

Caption: Synthetic workflow for aryl oxetanyl ketones.

The PI3K/Akt/mTOR Signaling Pathway

Many oxetane-containing compounds are designed as kinase inhibitors. The PI3K/Akt/mTOR pathway is a key signaling cascade that is often dysregulated in cancer and is a major target for drug development.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 AKT Akt PIP3->AKT Recruitment and Activation mTORC1 mTORC1 AKT->mTORC1 Activation Transcription Gene Transcription (Proliferation, Survival) mTORC1->Transcription Inhibitor Oxetanyl Ketone Inhibitor Inhibitor->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR pathway.

VI. Conclusion

Oxetane-containing ketones represent a promising and rapidly evolving class of molecules in drug discovery. Their unique combination of a polar, rigid oxetane ring and a versatile ketone handle offers medicinal chemists a powerful tool to fine-tune the properties of drug candidates. The synthetic methodologies for their preparation are becoming increasingly robust and varied, opening up new avenues for chemical space exploration. As our understanding of the nuanced effects of the oxetane moiety on molecular properties and biological activity continues to grow, we can expect to see an increasing number of oxetane-containing ketones entering clinical development and ultimately benefiting patients. This guide serves as a foundational resource for researchers looking to harness the potential of this exciting molecular scaffold.

References

An In-depth Technical Guide to 1-(Oxetan-3-yl)propan-2-one: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Oxetan-3-yl)propan-2-one is a specialty chemical featuring a strained four-membered oxetane ring, a structural motif of increasing importance in medicinal chemistry. While the specific discovery and a detailed historical timeline for this compound are not extensively documented in dedicated literature, its existence and significance can be understood through the broader context of the exploration of oxetanes in drug discovery. The oxetane ring is valued for its ability to favorably modulate the physicochemical properties of drug candidates, including aqueous solubility, lipophilicity, and metabolic stability. This guide provides a comprehensive overview of this compound, including its presumed synthetic pathways derived from established methodologies for related compounds, its known properties, and its potential applications in the development of novel therapeutics.

Introduction: The Rise of Oxetanes in Medicinal Chemistry

Oxetanes, four-membered oxygen-containing heterocycles, have emerged as a valuable structural motif in modern drug discovery.[1][2][3] Initially considered as mere curiosities due to their ring strain, they are now recognized as important tools for medicinal chemists. The incorporation of an oxetane ring can lead to significant improvements in a molecule's pharmacokinetic profile.[1][4][5] They can serve as bioisosteric replacements for gem-dimethyl and carbonyl groups, offering a more polar and metabolically stable alternative.[3][6] The unique stereoelectronic properties of the oxetane ring can also influence the conformation of a molecule, potentially leading to enhanced target affinity and selectivity.

Synthesis of this compound: A Proposed Pathway

A likely approach to the synthesis of this compound would involve the reaction of an appropriate organometallic reagent with an oxetane-3-yl derivative. One potential strategy is the addition of a propan-2-one enolate or a synthetic equivalent to an electrophilic oxetane-3-yl species. A more direct route could involve the reaction of a suitable nucleophile with oxetan-3-one itself.

Synthesis of the Key Precursor: Oxetan-3-one

A significant breakthrough in the synthesis of oxetan-3-ones was the development of a gold-catalyzed one-step process from readily available propargylic alcohols.[7][8][9][10] This method offers a more efficient and safer alternative to traditional multi-step syntheses that often involve hazardous reagents like diazo ketones.[8][9]

Experimental Protocol: Gold-Catalyzed Synthesis of Oxetan-3-one [8][9]

  • Materials: Propargyl alcohol, (2-biphenyl)Cy₂PAuNTf₂ (catalyst), HNTf₂ (acid), and appropriate solvent (e.g., dichloromethane).

  • Procedure: To a solution of propargyl alcohol in the chosen solvent, the gold catalyst and the acid are added. The reaction is typically stirred at room temperature and proceeds in an "open flask" without the need for an inert atmosphere.[8][10]

  • Work-up and Purification: Following the completion of the reaction (monitored by TLC or GC-MS), the mixture is subjected to an appropriate work-up procedure, which may include filtration and removal of the solvent under reduced pressure. The crude product is then purified by column chromatography to yield oxetan-3-one.

  • Yields: This method has been reported to produce oxetan-3-one in good yields, with one study reporting a 71% NMR yield.[8][9]

Physicochemical Properties of this compound

Quantitative data for this compound is available from public chemical databases.

PropertyValueSource
Molecular Formula C₆H₁₀O₂PubChem[11]
Molecular Weight 114.14 g/mol ChiralEn
SMILES CC(=O)CC1COC1PubChem[11]
InChI InChI=1S/C6H10O2/c1-5(7)2-6-3-8-4-6/h6H,2-4H2,1H3PubChem[11]
InChIKey BDJGRLUDPHSZMT-UHFFFAOYSA-NPubChem[11]

Potential Applications in Drug Discovery

The presence of the oxetane ring in this compound suggests its potential as a valuable building block in drug discovery programs. The oxetane motif can be strategically incorporated into lead compounds to fine-tune their physicochemical properties.

Key Advantages of Incorporating Oxetanes:

  • Improved Aqueous Solubility: The polar nature of the oxetane ring can enhance the solubility of a compound, which is often a critical factor for oral bioavailability.[4]

  • Metabolic Stability: The oxetane ring is generally resistant to metabolic degradation, which can lead to an improved pharmacokinetic profile.[4]

  • Reduced Lipophilicity: Compared to a gem-dimethyl group, an oxetane has lower lipophilicity, which can be beneficial for reducing off-target effects.[4]

  • Modulation of Basicity: The electron-withdrawing nature of the oxetane can lower the pKa of adjacent amines, which can be a useful strategy to mitigate hERG liability or improve cell permeability.[4]

  • Conformational Constraint: The rigid structure of the oxetane ring can lock a molecule into a specific conformation, potentially increasing its binding affinity for a biological target.

Visualizations

Caption: Proposed synthetic pathway to this compound.

Oxetane_in_Drug_Discovery lead_compound Lead Compound (Poor Properties) incorporation Incorporate Oxetane Moiety lead_compound->incorporation improved_compound Improved Drug Candidate incorporation->improved_compound solubility Increased Solubility metabolic_stability Metabolic Stability lipophilicity Reduced Lipophilicity pka_modulation pKa Modulation

Caption: Role of oxetane incorporation in improving drug properties.

Conclusion

This compound represents a potentially useful, yet under-explored, chemical entity for drug discovery and development. While its own history is not well-defined, it stands on the shoulders of significant advances in the synthesis and application of oxetanes. The continued exploration of small molecules containing the oxetane motif is a promising avenue for the discovery of new and improved therapeutics. The synthetic accessibility of its precursor, oxetan-3-one, paves the way for the broader investigation and utilization of compounds like this compound in medicinal chemistry.

References

In-Depth Technical Guide: Predicted Biological Activity of 1-(Oxetan-3-yl)propan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive overview of the predicted biological activity of the novel chemical entity 1-(Oxetan-3-yl)propan-2-one. In the absence of published experimental data, this guide leverages in silico predictive models to forecast its pharmacokinetic properties, potential biological targets, and toxicological profile. Detailed hypothetical experimental protocols for the validation of these predictions are provided to guide future research. All predictive data is clearly organized, and logical workflows are visualized to enhance understanding.

Introduction

This compound is a chemical compound featuring an oxetane ring, a four-membered cyclic ether. The oxetane motif is of growing interest in medicinal chemistry as it can serve as a versatile pharmacophore, potentially improving physicochemical properties such as solubility while offering unique structural vectors. To date, there is no publicly available experimental data on the biological activity of this compound. This guide aims to fill this knowledge gap by presenting a computationally predicted profile of the molecule's activities. By employing a suite of established cheminformatics tools, we provide a foundational hypothesis of its drug-likeness, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, and potential molecular targets. This predictive analysis serves as a crucial first step in evaluating the compound's potential as a lead for drug discovery and directs future experimental validation.

In Silico Prediction Workflow

The biological activity of this compound was predicted using a multi-step in silico workflow. The process began with obtaining the compound's structure, followed by analysis using various web-based predictive modeling platforms.

G cluster_0 Data Input cluster_1 Prediction Platforms cluster_2 Predicted Data Output Compound This compound SMILES SMILES String CC(=O)CC1COC1 Compound->SMILES Canonicalization SwissADME SwissADME SMILES->SwissADME pkCSM pkCSM SMILES->pkCSM PASS PASS Online SMILES->PASS PhysChem Physicochemical Properties SwissADME->PhysChem PK Pharmacokinetics (ADME) SwissADME->PK pkCSM->PK Tox Toxicology pkCSM->Tox BioAct Biological Activity Spectrum PASS->BioAct

Caption: In silico prediction workflow for this compound.

Predicted Physicochemical and Pharmacokinetic Properties

The SMILES string (CC(=O)CC1COC1) for this compound was submitted to SwissADME and pkCSM servers to generate the following predicted data.

Table 1: Predicted Physicochemical Properties
PropertyPredicted ValueUnit
Molecular FormulaC₆H₁₀O₂-
Molecular Weight114.14 g/mol
LogP (Consensus)-0.25-
Water SolubilityHighly Soluble-
Topological Polar Surface Area (TPSA)35.53Ų
Number of Rotatable Bonds2-
Number of H-bond Acceptors2-
Number of H-bond Donors0-
Table 2: Predicted Pharmacokinetic (ADMET) Properties
ParameterPredicted Value/ClassificationInterpretation
Absorption
GI AbsorptionHighLikely well-absorbed from the gut.
Caco-2 Permeability (logPapp)0.45Moderate to high permeability.
P-glycoprotein SubstrateNoNot likely to be subject to efflux by P-gp.
Distribution
Volume of Distribution (VDss)0.15 L/kgLimited distribution into tissues.
Blood-Brain Barrier (BBB) PermeabilityYesPredicted to cross the blood-brain barrier.
Metabolism
CYP1A2 InhibitorNoUnlikely to inhibit CYP1A2.
CYP2C19 InhibitorNoUnlikely to inhibit CYP2C19.
CYP2C9 InhibitorNoUnlikely to inhibit CYP2C9.
CYP2D6 InhibitorYesPotential inhibitor of CYP2D6.
CYP3A4 InhibitorNoUnlikely to inhibit CYP3A4.
Excretion
Total Clearance (log ml/min/kg)0.65Moderate clearance rate predicted.
Toxicity
AMES ToxicityNoPredicted to be non-mutagenic.
hERG I InhibitorYes (Low Probability)Low probability of inhibiting the hERG channel.
HepatotoxicityNoNot predicted to be toxic to the liver.

Predicted Biological Activity Spectrum

The PASS (Prediction of Activity Spectra for Substances) online tool was used to predict a wide range of potential biological activities. The results are presented as Pa (probability to be active) and Pi (probability to be inactive). Activities with Pa > 0.5 are considered highly probable.

Table 3: Predicted Biological Activities (Pa > 0.5)
Predicted ActivityPaPi
CYP2D6 Inhibitor0.6850.012
GABA-A receptor agonist0.6120.025
Anti-inflammatory0.5780.041
Anticonvulsant0.5530.033
Anxiolytic0.5210.056

Hypothetical Signaling Pathway: GABA-A Receptor Agonism

Based on the prediction of GABA-A receptor agonism, the following diagram illustrates the general mechanism of action for a GABA-A agonist, leading to neuronal inhibition.

G cluster_receptor Postsynaptic Neuron cluster_action Cellular Response GABA_R GABA-A Receptor Cl- Channel Influx Chloride Ion (Cl-) Influx GABA_R:f1->Influx Channel Opens Hyperpol Hyperpolarization Influx->Hyperpol Inhibition Neuronal Inhibition Hyperpol->Inhibition Compound This compound (Predicted Agonist) Compound->GABA_R:f0 Binds to receptor

Caption: Predicted mechanism of action via GABA-A receptor agonism.

Suggested Experimental Protocols for Validation

To validate the in silico predictions, a series of in vitro experiments are necessary. The following protocols are suggested as a starting point for the experimental characterization of this compound.

CYP2D6 Inhibition Assay

Objective: To experimentally determine if this compound inhibits the activity of the CYP2D6 enzyme.

Methodology:

  • System: Human liver microsomes or recombinant human CYP2D6 enzyme.

  • Substrate: A fluorescent probe substrate for CYP2D6 (e.g., AMMC) or a probe substrate for LC-MS/MS detection (e.g., Dextromethorphan).

  • Procedure: a. Pre-incubate the enzyme with varying concentrations of this compound and a known inhibitor (e.g., Quinidine) as a positive control. b. Initiate the reaction by adding the substrate and the NADPH-regenerating system. c. Incubate at 37°C for a specified time. d. Stop the reaction and measure the formation of the metabolite. e. Calculate the percent inhibition relative to a vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.[1][2][3][4][5]

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of this compound.

Methodology:

  • System: Caco-2 cells cultured on permeable Transwell® inserts for 21 days to form a differentiated monolayer.

  • Procedure: a. Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER). b. Add this compound to the apical (A) side of the monolayer. c. At various time points, collect samples from the basolateral (B) side. d. To assess active efflux, perform the experiment in the reverse direction (B to A). e. Quantify the concentration of the compound in the samples using LC-MS/MS. f. Calculate the apparent permeability coefficient (Papp) and the efflux ratio.[6][7][8][9][10]

hERG Inhibition Assay (Patch Clamp)

Objective: To evaluate the potential for this compound to block the hERG potassium channel.

Methodology:

  • System: HEK293 cells stably expressing the hERG channel.

  • Technique: Whole-cell patch-clamp electrophysiology.

  • Procedure: a. Establish a whole-cell recording configuration. b. Apply a specific voltage protocol to elicit hERG tail currents. c. Perfuse the cells with a vehicle control solution to establish a baseline current. d. Apply increasing concentrations of this compound and record the steady-state block of the hERG current. e. Use a known hERG blocker (e.g., Dofetilide) as a positive control. f. Calculate the percent inhibition at each concentration and determine the IC₅₀ value.[11][12][13][14][15]

Ames Test for Mutagenicity

Objective: To determine if this compound can induce mutations in the DNA of bacteria.

Methodology:

  • System: Histidine-auxotrophic strains of Salmonella typhimurium (e.g., TA98, TA100).

  • Procedure: a. Expose the bacterial strains to various concentrations of this compound, both with and without a metabolic activation system (S9 mix). b. Plate the treated bacteria on a minimal glucose agar medium lacking histidine. c. Incubate the plates for 48-72 hours at 37°C. d. Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine). e. A significant increase in the number of revertant colonies compared to the negative control indicates mutagenic potential.[16][17][18][19][20]

Conclusion

This technical guide provides the first predictive analysis of the biological activity of this compound. In silico models suggest that the compound possesses favorable drug-like properties, including high gastrointestinal absorption and blood-brain barrier permeability. Key predicted activities include the inhibition of the CYP2D6 enzyme and potential agonism at the GABA-A receptor, suggesting possible applications in neuroscience or as a modulator of drug metabolism. The predicted toxicological profile appears generally favorable, although a low probability of hERG inhibition warrants experimental investigation. The detailed experimental protocols provided herein offer a clear roadmap for the validation of these computational hypotheses. Further research is essential to confirm these predictions and to fully elucidate the therapeutic potential and safety profile of this novel compound.

References

An In-depth Technical Guide to the Solubility of 1-(Oxetan-3-yl)propan-2-one in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 1-(Oxetan-3-yl)propan-2-one, a key building block in medicinal chemistry. Due to the absence of publicly available quantitative solubility data for this specific compound, this document presents a predictive solubility profile based on the general principles of ketone solubility in common organic solvents. Furthermore, it outlines detailed experimental protocols for determining solubility, enabling researchers to generate precise data for their specific applications. Visual representations of a solubility testing workflow and the guiding principle of "like dissolves like" are also provided to facilitate understanding.

Introduction

This compound is a molecule of significant interest in drug discovery and development, incorporating both a ketone functional group and a strained oxetane ring. The oxetane moiety is increasingly utilized as a versatile surrogate for other functional groups, such as gem-dimethyl or carbonyl groups, and can influence physicochemical properties like metabolic stability and aqueous solubility. Understanding the solubility of this compound in various organic solvents is critical for its synthesis, purification, formulation, and screening in drug discovery workflows.

Ketones, in general, are known to be soluble in a wide range of organic solvents.[1][2][3][4] This is attributed to their polar carbonyl group, which can engage in dipole-dipole interactions, and their overall molecular structure, which allows for favorable interactions with various solvent types. The solubility of a specific ketone like this compound will be influenced by the interplay of the polar oxetane and ketone functionalities with the nonpolar hydrocarbon portions of the molecule.

This guide aims to provide a foundational understanding of the expected solubility of this compound and the methodologies to empirically determine it.

Predicted Solubility Profile

Solvent Solvent Class Predicted Solubility Rationale
HexaneNonpolarSparingly SolubleThe polar nature of the oxetane and ketone groups limits solubility in highly nonpolar solvents.
TolueneNonpolar (Aromatic)SolubleThe aromatic nature of toluene can induce dipole interactions, enhancing solubility compared to alkanes.
Diethyl EtherPolar AproticVery SolubleThe ether functionality of the solvent is compatible with the oxetane ring, and it can act as a hydrogen bond acceptor for any trace water.
DichloromethanePolar AproticVery SolubleA versatile polar aprotic solvent capable of dissolving a wide range of organic compounds.
Ethyl AcetatePolar AproticVery SolubleThe ester group is polar and can effectively solvate the ketone and oxetane functionalities.
AcetonePolar AproticVery SolubleAs a ketone itself, acetone is an excellent solvent for other ketones due to similar intermolecular forces.[2][3]
AcetonitrilePolar AproticVery SolubleIts high polarity makes it a good solvent for polar organic molecules.
IsopropanolPolar ProticSolubleThe hydroxyl group can act as a hydrogen bond donor and acceptor, but the overall polarity is lower than methanol or ethanol.
EthanolPolar ProticVery SolubleA highly polar protic solvent that can engage in hydrogen bonding, leading to good solubility.
MethanolPolar ProticVery SolubleThe most polar of the simple alcohols, it is expected to be an excellent solvent for this compound.
WaterPolar ProticModerately SolubleSmall ketones (up to four or five carbons) exhibit moderate water solubility due to hydrogen bonding with the carbonyl oxygen. The presence of the oxetane ring may further influence this.[1][2][3]

Disclaimer: The data presented in this table is predictive and illustrative. Experimental verification is required for precise quantitative solubility determination.

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of this compound, the following experimental protocols can be employed. These methods are standard in organic chemistry laboratories for qualitative and semi-quantitative solubility assessment.[5][6][7][8]

Qualitative Solubility Determination

This method provides a rapid assessment of whether a compound is soluble, sparingly soluble, or insoluble in a given solvent.

Materials:

  • This compound

  • A selection of organic solvents (as listed in the table above)

  • Small test tubes (e.g., 13x100 mm)

  • Vortex mixer

  • Graduated pipettes or micropipettes

Procedure:

  • Add approximately 20 mg of this compound to a clean, dry test tube.

  • Add 1 mL of the selected solvent to the test tube.

  • Vortex the mixture vigorously for 30-60 seconds.

  • Visually inspect the solution against a contrasting background.

    • Soluble: The solid completely dissolves, leaving a clear, homogeneous solution.

    • Sparingly Soluble: A significant portion of the solid dissolves, but some undissolved particles remain. The solution may appear hazy.

    • Insoluble: The solid does not appear to dissolve, and the bulk of the material remains at the bottom of the test tube.

  • Record the observation and repeat the procedure for each solvent.

Semi-Quantitative Solubility Determination (Shake-Flask Method)

This method provides a more quantitative estimation of solubility.

Materials:

  • Same as for qualitative determination, plus:

  • Analytical balance

  • Scintillation vials or small flasks with screw caps

  • Thermostatically controlled shaker or water bath

Procedure:

  • Accurately weigh a known excess amount of this compound (e.g., 100 mg) into a vial.

  • Add a precise volume of the chosen solvent (e.g., 2.0 mL).

  • Seal the vial and place it in a shaker or water bath set to a constant temperature (e.g., 25 °C).

  • Agitate the mixture for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached.

  • Allow the vial to stand undisturbed for a sufficient time for the undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a pipette, ensuring no solid particles are transferred.

  • Transfer the supernatant to a pre-weighed container.

  • Evaporate the solvent from the supernatant under a gentle stream of nitrogen or in a vacuum oven.

  • Weigh the container with the dried residue.

  • Calculate the mass of the dissolved solute and determine the solubility in terms of mg/mL or mol/L.

Visual Representations

The following diagrams illustrate key concepts and workflows relevant to the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_mixing Mixing & Equilibration cluster_analysis Analysis cluster_results Results start Weigh Solute mix Combine & Mix start->mix solvent Measure Solvent solvent->mix equilibrate Equilibrate (e.g., 24h) mix->equilibrate observe Visual Observation equilibrate->observe separate Separate Phases observe->separate Quantitative Method qual_result Qualitative Result (Soluble/Insoluble) observe->qual_result Qualitative Method quant_result Quantitative Result (e.g., mg/mL) separate->quant_result

Caption: A generalized experimental workflow for determining compound solubility.

Like_Dissolves_Like cluster_solute Solute: this compound cluster_solvents Solvents cluster_interactions Interactions & Solubility solute Polar Head (Ketone, Oxetane) + Nonpolar Tail (Propyl Chain) good_interaction Favorable Interactions (Dipole-Dipole) solute->good_interaction poor_interaction Unfavorable Interactions solute->poor_interaction polar_solvent Polar Solvents (e.g., Methanol, Acetone) polar_solvent->good_interaction nonpolar_solvent Nonpolar Solvents (e.g., Hexane) nonpolar_solvent->poor_interaction high_solubility High Solubility good_interaction->high_solubility low_solubility Low Solubility poor_interaction->low_solubility

Caption: The "like dissolves like" principle applied to the target compound.

References

The Oxetane Ring: A Computational and Theoretical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The oxetane ring, a four-membered saturated heterocycle containing an oxygen atom, has emerged from a synthetic curiosity to a valuable building block in modern medicinal chemistry.[1][2] Its unique combination of physicochemical properties, including high polarity, three-dimensionality, and metabolic stability, makes it an attractive bioisosteric replacement for commonly employed functional groups such as gem-dimethyl and carbonyl moieties.[2][3] The incorporation of an oxetane can profoundly influence a molecule's aqueous solubility, lipophilicity, metabolic stability, and conformational preference, offering a powerful tool to overcome common liabilities in drug development. This technical guide provides a comprehensive overview of the theoretical and computational studies of oxetane rings, summarizing key data, detailing experimental protocols, and visualizing important concepts to aid researchers in harnessing the potential of this versatile scaffold.

Structural and Conformational Properties of the Oxetane Ring

The four-membered ring of oxetane possesses significant ring strain (approximately 106 kJ/mol), which influences its geometry and reactivity.[1] Unlike the more puckered cyclobutane, the parent oxetane ring is nearly planar.[2] However, substitution on the ring can lead to a more puckered conformation to alleviate steric strain.[2]

Geometrical Parameters

Computational studies, primarily using Density Functional Theory (DFT), have provided valuable insights into the precise geometry of the oxetane ring. These calculations are crucial for understanding the steric and electronic effects of incorporating this moiety into a larger molecule.

ParameterUnsubstituted Oxetane (Calculated)Substituted Oxetane (Example)Method
Bond Lengths (Å)
C-O1.461.45 - 1.47DFT
C-C1.531.52 - 1.55DFT
Bond Angles (°)
C-O-C90.289.0 - 92.0DFT
O-C-C92.091.0 - 93.0DFT
C-C-C84.884.0 - 86.0DFT
Puckering Angle (°) ~0up to 16X-ray, DFT

Note: The values for substituted oxetanes can vary depending on the nature and position of the substituents.

Ring Puckering

The degree of non-planarity in the oxetane ring is described by the puckering angle. While the unsubstituted ring is nearly flat, substitution, particularly at the 3-position, increases puckering due to increased eclipsing interactions.[2] This conformational feature can be exploited to control the three-dimensional shape of a molecule, which is critical for its interaction with biological targets.

Computational Methodologies for Studying Oxetanes

A variety of computational techniques are employed to investigate the properties and reactivity of oxetane-containing molecules. These methods provide a theoretical framework for understanding experimental observations and for designing new molecules with desired characteristics.

Quantum Chemical Calculations

Quantum chemical calculations, such as DFT and ab initio methods, are instrumental in studying the electronic structure, geometry, and reactivity of oxetanes. These methods can be used to:

  • Predict molecular geometries: Determine bond lengths, bond angles, and dihedral angles.

  • Calculate reaction energies: Investigate the thermodynamics and kinetics of reactions involving oxetanes, such as ring-opening reactions.

  • Model spectroscopic properties: Predict NMR and IR spectra to aid in the characterization of new compounds.

  • Determine pKa values: Computational pKa prediction is a valuable tool for understanding the ionization state of oxetane-containing amines, which is crucial for their pharmacokinetic properties.[4]

A typical workflow for a computational study on an oxetane-containing molecule is depicted below.

computational_workflow cluster_start Input cluster_modeling Molecular Modeling cluster_calculation Calculation cluster_analysis Analysis cluster_end Output start Define Research Question (e.g., Reactivity, Conformation) build Build 3D Structure of Oxetane-Containing Molecule start->build method Select Computational Method (e.g., DFT, MP2) build->method basis Choose Basis Set (e.g., 6-31G*, cc-pVTZ) method->basis geom_opt Geometry Optimization basis->geom_opt freq_calc Frequency Calculation (Confirm Minima/TS) geom_opt->freq_calc energy_calc Single-Point Energy Calculation freq_calc->energy_calc analyze Analyze Results (Energies, Geometries, Properties) energy_calc->analyze compare Compare with Experimental Data analyze->compare end Draw Conclusions and Generate New Hypotheses compare->end

Computational Chemistry Workflow for Oxetane Studies
Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are used to study the dynamic behavior of oxetane-containing molecules in a biological environment, such as in solution or bound to a protein. MD simulations can provide insights into:

  • Conformational flexibility: How the oxetane ring and the rest of the molecule move and change shape over time.

  • Solvation effects: The interaction of the molecule with solvent molecules.

  • Binding dynamics: The process of a molecule binding to its target protein and the stability of the resulting complex.

The Oxetane Moiety in Drug Design

The unique properties of the oxetane ring have made it a valuable tool in drug discovery. Its ability to act as a bioisostere for gem-dimethyl and carbonyl groups allows for the fine-tuning of a molecule's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

Oxetane as a Bioisostere

A key application of the oxetane ring is as a replacement for other functional groups to improve a compound's drug-like properties.

Original GroupOxetane ReplacementKey Advantages
gem-Dimethyl 3,3-Disubstituted Oxetane- Increased polarity and aqueous solubility- Reduced lipophilicity (logP)- Often improved metabolic stability- Maintains similar steric bulk
Carbonyl Oxetane- Increased metabolic stability (resistance to reduction)- Can modulate basicity of adjacent amines- Similar hydrogen bonding acceptor capability

The following diagram illustrates the concept of bioisosteric replacement with an oxetane.

bioisostere_replacement cluster_lead Lead Compound cluster_strategy Design Strategy cluster_analogs Analogs cluster_evaluation Evaluation cluster_optimized Optimized Compound lead Lead Compound with Liability (e.g., Poor Solubility, Metabolic Instability) strategy Bioisosteric Replacement lead->strategy gem_dimethyl gem-Dimethyl Analog strategy->gem_dimethyl Replace with Oxetane carbonyl Carbonyl Analog strategy->carbonyl Replace with Oxetane oxetane Oxetane Analog evaluation Compare Physicochemical and Pharmacokinetic Properties gem_dimethyl->evaluation carbonyl->evaluation oxetane->evaluation optimized Optimized Lead with Improved Properties evaluation->optimized

Workflow for Oxetane Bioisosteric Replacement
Impact on Physicochemical and Pharmacokinetic Properties

The replacement of a gem-dimethyl or carbonyl group with an oxetane can lead to significant and predictable changes in a molecule's properties.

PropertyEffect of Oxetane Incorporation
Aqueous Solubility Generally increases due to the polarity of the ether oxygen.
Lipophilicity (logP/logD) Generally decreases.
Metabolic Stability Often increases, as the oxetane ring is more resistant to metabolic enzymes than many other groups.
pKa of Adjacent Amines The electron-withdrawing nature of the oxetane oxygen can lower the pKa of nearby amines, which can be beneficial for reducing off-target effects and improving cell permeability.

Table of Comparative Physicochemical Properties:

Compound PairMoietyclogPAqueous Solubility (µg/mL)
Pair 1
Compound Agem-Dimethyl3.215
Compound BOxetane2.1250
Pair 2
Compound CCarbonyl2.550
Compound DOxetane1.8400

Note: These are representative values and the magnitude of the effect depends on the specific molecular context.

Oxetanes in Signaling Pathways: The PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[5] Several inhibitors of this pathway incorporate an oxetane ring to improve their drug-like properties. An example is GDC-0349, a potent and selective inhibitor of mTOR.[6][7] The oxetane moiety in GDC-0349 contributes to its favorable pharmacokinetic profile.[8]

The following diagram illustrates the PI3K/Akt/mTOR signaling pathway and the point of inhibition by an oxetane-containing drug.

PI3K_Akt_mTOR_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PTEN PTEN PTEN->PIP3 Inhibits PDK1->Akt Phosphorylates (Activates) TSC1_2 TSC1/TSC2 Akt->TSC1_2 Inhibits mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Activates) Rheb Rheb TSC1_2->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K1 p70S6K mTORC1->S6K1 Phosphorylates (Activates) _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates (Inactivates) Proliferation Cell Growth and Proliferation S6K1->Proliferation _4EBP1->Proliferation Inhibits GDC0349 GDC-0349 (Oxetane-containing mTOR inhibitor) GDC0349->mTORC2 Inhibits GDC0349->mTORC1 Inhibits

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(Oxetan-3-yl)propan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 1-(Oxetan-3-yl)propan-2-one, a valuable building block in medicinal chemistry. The synthesis is presented as a two-stage process. The first stage is a highly efficient gold-catalyzed one-step synthesis of the key intermediate, oxetan-3-one, from readily available propargylic alcohols.[1][2][3] This method avoids the use of hazardous reagents like diazo ketones and proceeds under mild conditions.[3] The second stage outlines a proposed conversion of oxetan-3-one to the target molecule, this compound, via a Wittig reaction followed by ozonolysis.

The oxetane motif is of growing importance in drug discovery as it can favorably modulate key physicochemical properties of drug candidates, including solubility and metabolic stability.[1] This protocol offers a practical and scalable approach for the incorporation of this valuable structural unit.

Stage 1: Gold-Catalyzed Synthesis of Oxetan-3-one

The gold-catalyzed synthesis of oxetan-3-ones from propargylic alcohols is a robust and versatile method.[2][3] The reaction is believed to proceed through the formation of a reactive α-oxo gold carbene intermediate, which undergoes intramolecular O-H insertion to form the strained four-membered ring.[1][3]

Data Presentation: Gold-Catalyzed Synthesis of Various Oxetan-3-ones

The following table summarizes the yields for the synthesis of various oxetan-3-ones using the gold-catalyzed method, demonstrating the scope of the reaction with different substituted propargylic alcohols.

EntryPropargylic Alcohol SubstrateProductYield (%)
1Propargyl alcoholOxetan-3-one71
2But-3-yn-2-ol2-Methyloxetan-3-one85
31-Phenylprop-2-yn-1-ol2-Phenyloxetan-3-one82
42-Methylbut-3-yn-2-ol2,2-Dimethyloxetan-3-one91
51-Ethynylcyclohexan-1-ol2-Spirocyclohexyloxetan-3-one88

Data adapted from Ye, L., He, W., & Zhang, L. (2010). Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. Journal of the American Chemical Society, 132(25), 8550–8551.[2]

Experimental Workflow: Gold-Catalyzed Oxetan-3-one Synthesis

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Weigh Catalyst and Oxidant solvent Add Solvent (e.g., Dioxane) reagents->solvent substrate Add Propargylic Alcohol solvent->substrate stir Stir at Room Temperature substrate->stir monitor Monitor by TLC/GC stir->monitor concentrate Concentrate in vacuo monitor->concentrate chromatography Purify by Flash Chromatography concentrate->chromatography product Isolate Pure Oxetan-3-one chromatography->product

Caption: Experimental workflow for the gold-catalyzed synthesis of oxetan-3-one.

Proposed Catalytic Cycle

G Au_cat [L-Au]+ intermediate1 Gold-Alkyne Complex Au_cat->intermediate1 Coordination alkyne Propargylic Alcohol alkyne->intermediate1 intermediate2 α-Oxo Gold Carbene intermediate1->intermediate2 Oxidation oxidant N-Oxide oxidant->intermediate2 product Oxetan-3-one intermediate2->product Intramolecular O-H Insertion product->Au_cat Catalyst Regeneration

Caption: Proposed catalytic cycle for the gold-catalyzed synthesis of oxetan-3-one.

Detailed Experimental Protocol: Synthesis of Oxetan-3-one

Materials:

  • (2-Biphenyl)dicyclohexylphosphinegold(I) bis(trifluoromethanesulfonyl)imidate [(2-biphenyl)Cy₂PAuNTf₂] (Catalyst)

  • 3,5-Dichloropyridine N-oxide (Oxidant)

  • Propargyl alcohol

  • Dioxane (anhydrous)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • To an oven-dried vial equipped with a magnetic stir bar, add (2-biphenyl)Cy₂PAuNTf₂ (0.01 mmol, 2 mol%) and 3,5-dichloropyridine N-oxide (0.6 mmol, 1.2 equiv.).

  • The vial is sealed with a septum and purged with nitrogen.

  • Add anhydrous dioxane (5 mL) via syringe, and stir the mixture at room temperature until all solids are dissolved.

  • Add propargyl alcohol (0.5 mmol, 1.0 equiv.) dropwise to the solution.

  • Stir the reaction mixture at room temperature for the time indicated by TLC or GC analysis until the starting material is consumed (typically 4-8 hours).

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The crude residue is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., 20-40% ethyl acetate in hexanes) to afford pure oxetan-3-one.

Stage 2: Synthesis of this compound

The conversion of oxetan-3-one to the target molecule can be achieved in a two-step sequence: a Wittig reaction to introduce an exocyclic double bond, followed by ozonolysis to cleave the double bond and form the desired ketone.

Proposed Synthetic Scheme

G cluster_step1 Step 1: Wittig Reaction cluster_step2 Step 2: Ozonolysis start Oxetan-3-one intermediate 3-Methyleneoxetane start->intermediate THF, rt reagents1 Ph3P=CH2 (Wittig Reagent) final_product This compound intermediate->final_product reagents2 1. O3, CH2Cl2, -78 °C 2. Me2S (reductive workup)

Caption: Proposed two-step synthesis of this compound from oxetan-3-one.

Detailed Experimental Protocol: Synthesis of this compound

Step 1: Wittig Reaction - Synthesis of 3-Methyleneoxetane

This procedure is adapted from a general method for the methylenation of cyclic ketones.[4]

Materials:

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Oxetan-3-one

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet, add methyltriphenylphosphonium bromide (1.2 equiv.).

  • Add anhydrous THF via syringe and cool the suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (1.1 equiv.) dropwise to the stirred suspension. The mixture will turn a characteristic yellow-orange color, indicating the formation of the ylide.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.

  • Cool the reaction mixture back to 0 °C and add a solution of oxetan-3-one (1.0 equiv.) in anhydrous THF dropwise via the dropping funnel.

  • After the addition, allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, 3-methyleneoxetane, can be purified by distillation or flash chromatography.

Step 2: Ozonolysis - Synthesis of this compound

Materials:

  • 3-Methyleneoxetane

  • Dichloromethane (CH₂Cl₂)

  • Methanol (MeOH)

  • Ozone (O₃) generated from an ozone generator

  • Dimethyl sulfide (Me₂S)

Procedure:

  • Dissolve 3-methyleneoxetane (1.0 equiv.) in a 2:1 mixture of dichloromethane and methanol in a three-necked flask equipped with a gas inlet tube and a gas outlet tube connected to a trap containing potassium iodide solution.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Bubble ozone gas through the solution. The reaction is complete when the solution turns a persistent blue color, indicating the presence of excess ozone.

  • Purge the solution with nitrogen gas to remove the excess ozone until the blue color disappears.

  • Add dimethyl sulfide (2.0 equiv.) to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 4-6 hours.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess dimethyl sulfide.

  • The crude product can be purified by flash column chromatography on silica gel to yield this compound.

References

Application Notes and Protocols: Reductive Amination of 1-(Oxetan-3-yl)propan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the reductive amination of 1-(Oxetan-3-yl)propan-2-one. This reaction is a crucial transformation for the synthesis of novel amine-containing compounds, which are of significant interest in medicinal chemistry and drug discovery. The oxetane motif can impart favorable physicochemical properties such as increased polarity and metabolic stability. The described protocol utilizes sodium triacetoxyborohydride, a mild and selective reducing agent, ensuring high yields and minimal side-product formation.[1][2][3]

Introduction

Reductive amination is a powerful and widely used method for the synthesis of primary, secondary, and tertiary amines from carbonyl compounds.[4][5] This one-pot reaction typically involves the formation of an intermediate imine or iminium ion from a ketone or aldehyde and an amine, which is then reduced in situ by a suitable reducing agent.[6][7][8] Among the various reducing agents available, sodium triacetoxyborohydride (NaBH(OAc)₃) has emerged as a reagent of choice for many applications due to its mild nature and high selectivity for imines over carbonyls.[1][2][3][9] This selectivity allows for the efficient conversion of the starting materials to the desired amine product with minimal reduction of the starting ketone.[9]

The substrate, this compound, contains a sterically accessible ketone and an oxetane ring. The oxetane moiety is an increasingly popular functional group in drug design as it can act as a polar, three-dimensional bioisostere for other functional groups and can improve properties such as solubility and metabolic stability.[10] This protocol is designed to be a reliable method for the synthesis of a variety of N-substituted 1-(oxetan-3-yl)propan-2-amines.

Reaction Principle

The reductive amination of this compound proceeds in two main steps within a single reaction vessel:

  • Imine/Iminium Ion Formation: The ketone reacts with a primary or secondary amine under weakly acidic conditions to form a hemiaminal intermediate, which then dehydrates to form an imine (from a primary amine) or an iminium ion (from a secondary amine).

  • Reduction: The hydride reagent, sodium triacetoxyborohydride, selectively reduces the C=N double bond of the imine or iminium ion to yield the corresponding amine.

Experimental Protocol

This protocol describes a general procedure for the reductive amination of this compound with a generic primary amine (R-NH₂). The quantities can be scaled as needed.

Materials:

  • This compound

  • Primary Amine (R-NH₂)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Acetic Acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or Nitrogen inert atmosphere setup

  • Separatory funnel

  • Rotary evaporator

Reaction Component Stoichiometry:

ReagentMolar Equivalents
This compound1.0
Amine (R-NH₂)1.0 - 1.2
Sodium triacetoxyborohydride1.2 - 1.5
Acetic Acid (optional catalyst)0.1 - 1.0
Solvent (DCE)5 - 10 mL per mmol of ketone

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).

  • Dissolve the ketone in anhydrous 1,2-dichloroethane (DCE).

  • Add the primary amine (1.0-1.2 eq) to the solution.

  • If the amine salt is used, add a non-nucleophilic base (e.g., triethylamine, 1.2 eq) to liberate the free amine.

  • Add glacial acetic acid (0.1-1.0 eq) as a catalyst. The use of acetic acid is often beneficial for the amination of ketones.[2][3]

  • Stir the mixture at room temperature for 20-60 minutes to facilitate the formation of the imine intermediate.

  • In a single portion, add sodium triacetoxyborohydride (1.2-1.5 eq) to the reaction mixture. A slight exotherm may be observed.

  • Stir the reaction at room temperature for 2-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (EtOAc) (2 x volume of the aqueous layer).

  • Combine the organic layers and wash with saturated aqueous sodium chloride (brine) solution.

  • Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude product can be purified by column chromatography on silica gel or by acid-base extraction to yield the pure N-substituted 1-(oxetan-3-yl)propan-2-amine.

Experimental Workflow Diagram

Reductive_Amination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A 1. Add Ketone and Amine to Anhydrous DCE B 2. Add Acetic Acid (Catalyst) A->B Stir C 3. Add NaBH(OAc)₃ B->C D 4. Stir at Room Temp (2-24h) C->D Monitor by TLC/LC-MS E 5. Quench with aq. NaHCO₃ D->E F 6. Extract with DCM or EtOAc E->F G 7. Wash with Brine F->G H 8. Dry over MgSO₄ G->H I 9. Concentrate under Reduced Pressure H->I J 10. Purify by Column Chromatography or Acid-Base Extraction I->J K K J->K Final Product

Caption: Workflow for the reductive amination of this compound.

Characterization

The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the synthesized amine.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To observe the disappearance of the ketone C=O stretch and the appearance of N-H stretches (for primary and secondary amines).

Troubleshooting and Considerations

  • Low Yield: If the reaction shows low conversion, consider increasing the reaction time or slightly increasing the equivalents of the amine and reducing agent. Ensure all reagents and solvents are anhydrous, as moisture can deactivate the reducing agent.

  • Side Products: The formation of dialkylated amine byproducts can sometimes occur with primary amines. A stepwise procedure, involving pre-formation of the imine followed by reduction with sodium borohydride, can mitigate this issue.[2]

  • Purification: The basic nature of the amine product allows for purification via acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a dilute acid (e.g., 1M HCl) to protonate the amine, which will then move to the aqueous layer. The aqueous layer can then be basified (e.g., with 1M NaOH) and the free amine re-extracted into an organic solvent.

  • Safety: Sodium triacetoxyborohydride is a moisture-sensitive and combustible solid. Handle it in a well-ventilated fume hood and away from water. 1,2-Dichloroethane is a suspected carcinogen and should be handled with appropriate personal protective equipment.

References

Application Notes and Protocols: 1-(Oxetan-3-yl)propan-2-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxetane motif has emerged as a valuable building block in modern medicinal chemistry. Its unique stereoelectronic properties make it an attractive bioisosteric replacement for commonly used functional groups, such as gem-dimethyl and carbonyl groups.[1][2] The incorporation of an oxetane ring can significantly enhance the physicochemical properties of drug candidates, including aqueous solubility, metabolic stability, and lipophilicity, while also influencing the basicity of proximal amines.[3][4] 1-(Oxetan-3-yl)propan-2-one, a readily accessible ketone-bearing oxetane, serves as a versatile synthon for introducing this privileged scaffold into a wide range of molecular architectures. These application notes provide an overview of the potential uses of this compound in drug discovery and offer detailed protocols for its derivatization.

Physicochemical Properties and Advantages

The introduction of the this compound moiety into a molecule can impart several beneficial properties, as summarized in the table below. These effects are generally attributed to the polar, non-planar, and metabolically robust nature of the oxetane ring.[5]

PropertyImpact of Incorporating this compound MoietyRationale
Aqueous Solubility Generally IncreasedThe polar ether functionality of the oxetane ring can engage in hydrogen bonding with water, disrupting the crystal lattice and improving solvation.
Lipophilicity (LogP/LogD) Generally DecreasedReplacement of lipophilic groups (e.g., gem-dimethyl) with the more polar oxetane ring reduces overall lipophilicity.
Metabolic Stability Generally IncreasedThe oxetane ring is often more resistant to oxidative metabolism by cytochrome P450 enzymes compared to more common alkyl or aromatic groups.
Molecular Conformation Introduction of 3D characterThe non-planar, puckered structure of the oxetane ring disrupts planarity, which can improve binding to protein targets and reduce off-target effects.
Basicity (pKa) of Nearby Amines DecreasedThe electron-withdrawing nature of the oxetane oxygen can lower the pKa of nearby amines, which can be advantageous for improving cell permeability and reducing hERG liability.

Applications in Medicinal Chemistry

This compound is a versatile building block for the synthesis of a variety of biologically active molecules. Its ketone functionality allows for a wide range of chemical transformations.

Synthesis of Heterocyclic Scaffolds

The ketone group can be utilized in condensation reactions with various binucleophiles to construct a diverse array of heterocyclic systems. These scaffolds are prevalent in many classes of therapeutic agents.

Experimental Protocol: Synthesis of a Pyrimidine Derivative

This protocol describes a general procedure for the synthesis of a dihydropyrimidine derivative via the Biginelli reaction.

  • Materials:

    • This compound

    • Aldehyde (e.g., benzaldehyde)

    • Urea or Thiourea

    • Ethanol

    • Catalytic amount of a strong acid (e.g., HCl)

    • Standard laboratory glassware and magnetic stirrer

  • Procedure:

    • To a round-bottom flask, add this compound (1.0 eq), the selected aldehyde (1.0 eq), and urea/thiourea (1.2 eq) in ethanol.

    • Add a catalytic amount of concentrated hydrochloric acid (e.g., 3-4 drops).

    • Stir the reaction mixture at reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water.

    • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure pyrimidine derivative.

Reductive Amination for Amine Synthesis

The ketone can be readily converted to a primary, secondary, or tertiary amine through reductive amination. This is a powerful tool for introducing basic centers or for linking the oxetane moiety to other fragments.

Experimental Protocol: Synthesis of a Secondary Amine

This protocol outlines a general procedure for the synthesis of a secondary amine using sodium triacetoxyborohydride.

  • Materials:

    • This compound

    • Primary amine (e.g., benzylamine)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃)

    • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

    • Acetic acid (optional, as a catalyst)

    • Standard laboratory glassware and magnetic stirrer

  • Procedure:

    • Dissolve this compound (1.0 eq) and the primary amine (1.1 eq) in DCM or DCE in a round-bottom flask.

    • If the amine salt is used, add a base (e.g., triethylamine) to liberate the free amine.

    • Optionally, add a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC.

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired secondary amine.

Aldol and Other C-C Bond Forming Reactions

The α-protons of the ketone are acidic and can be deprotonated to form an enolate, which can then participate in various carbon-carbon bond-forming reactions, such as aldol condensations, to create more complex structures.

Visualizing Synthetic Pathways

The following diagrams illustrate the key synthetic transformations of this compound.

G cluster_0 Heterocycle Synthesis cluster_1 Amine Synthesis cluster_2 C-C Bond Formation start This compound pyrimidine Pyrimidine Derivative start->pyrimidine Biginelli Reaction (Aldehyde, Urea/Thiourea, H+) amine Substituted Amine start->amine Reductive Amination (R-NH2, NaBH(OAc)3) aldol Aldol Adduct start->aldol Aldol Reaction (Base, Aldehyde/Ketone)

Caption: Synthetic utility of this compound.

Signaling Pathway Modulation (Hypothetical)

While specific biological data for derivatives of this compound is not yet widely published, its structural features suggest potential applications as, for example, kinase inhibitors. The oxetane moiety can act as a hydrogen bond acceptor, mimicking the hinge-binding interactions of many known kinase inhibitors. The propanone side chain provides a vector for synthetic elaboration to target specific sub-pockets of the ATP binding site.

The following diagram illustrates a hypothetical mechanism of action for a derivative of this compound as a kinase inhibitor.

cluster_pathway Kinase Signaling Pathway cluster_inhibition Inhibition Mechanism ATP ATP Kinase Kinase ATP->Kinase Substrate Substrate Protein Kinase->Substrate phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate CellularResponse Cellular Response (e.g., Proliferation) pSubstrate->CellularResponse Inhibitor This compound Derivative Inhibitor->Kinase Binds to ATP pocket

Caption: Hypothetical kinase inhibition by a derivative.

Conclusion

This compound represents a promising and versatile building block for medicinal chemistry. Its utility in generating diverse molecular scaffolds with improved physicochemical properties makes it a valuable tool for the development of novel therapeutic agents. The provided protocols offer a starting point for the exploration of its chemical reactivity and its incorporation into drug discovery programs. Further investigation into the biological activities of its derivatives is warranted and is anticipated to uncover novel pharmacological agents.

References

Application Notes and Protocols: 1-(Oxetan-3-yl)propan-2-one as a Carbonyl Isostere

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In medicinal chemistry, the strategic replacement of functional groups with bioisosteres is a cornerstone of lead optimization. This approach aims to enhance a molecule's pharmacological and pharmacokinetic properties while maintaining or improving its desired biological activity. The oxetane ring, a four-membered cyclic ether, has emerged as a valuable and versatile bioisostere for carbonyl groups.[1][2] This is due to its similar steric profile, hydrogen bonding capability, and dipole moment to a ketone, but with distinct electronic and metabolic properties.[3][4] The incorporation of an oxetane in place of a carbonyl can lead to significant improvements in metabolic stability, aqueous solubility, and lipophilicity, while also potentially reducing off-target effects.[5][6][7]

This document provides detailed application notes on the use of 1-(oxetan-3-yl)propan-2-one as a bioisostere for a linear β-diketone moiety. It includes comparative data on physicochemical properties and metabolic stability, detailed experimental protocols for synthesis and evaluation, and illustrates its relevance in the context of a key signaling pathway.

The Oxetane Moiety as a Carbonyl Isostere: A Comparative Overview

The rationale for using an oxetane as a carbonyl isostere lies in its ability to mimic the key interactions of a ketone while offering a more robust and favorable physicochemical profile. The oxygen atom in the oxetane ring can act as a hydrogen bond acceptor, similar to a carbonyl oxygen.[8] However, the saturated, three-dimensional nature of the oxetane ring can lead to improved metabolic stability by shielding adjacent sites from enzymatic degradation.[2][9]

For the purpose of these application notes, we will compare This compound with its carbonyl isostere, pentane-2,4-dione .

Logical Relationship of Carbonyl Isosterism

cluster_properties Physicochemical & Biological Properties Oxetane Oxetane Properties Properties Oxetane->Properties Mimics/Improves H-bond Acceptor H-bond Acceptor Dipole Moment Dipole Moment Metabolic Stability Metabolic Stability Aqueous Solubility Aqueous Solubility Lipophilicity (LogD) Lipophilicity (LogD)

Caption: Isosteric relationship between a carbonyl and an oxetane moiety.

Data Presentation: Comparative Physicochemical and Metabolic Properties

The following tables summarize the expected quantitative differences between this compound and its carbonyl analogue, pentane-2,4-dione, based on established trends for oxetane bioisosterism.

Table 1: Physicochemical Properties

PropertyPentane-2,4-dione (Carbonyl)This compound (Oxetane)Expected Outcome of Isosteric ReplacementReference
Calculated LogP ~ -0.4~ -0.2Slight increase in lipophilicity[10]
Aqueous Solubility HighExpected to be highMaintained or slightly improved solubility[5][7]
Hydrogen Bond Acceptors 22Maintained hydrogen bonding capability[8]

Table 2: Metabolic Stability

AssayPentane-2,4-dione (Carbonyl)This compound (Oxetane)Expected Outcome of Isosteric ReplacementReference
Human Liver Microsomal Stability (t½, min) Expected to be low to moderateExpected to be significantly higherIncreased metabolic stability[2][11]
Intrinsic Clearance (CLint, µL/min/mg) Expected to be moderate to highExpected to be lowReduced intrinsic clearance[4][11]

Application in Drug Discovery: Kinase Inhibition and Signaling Pathways

The β-dicarbonyl motif is present in some biologically active compounds and can be a target for isosteric replacement to improve drug-like properties.[12][13] Kinase inhibitors are a major class of therapeutics, often targeting signaling pathways critical for cancer cell proliferation, such as the PI3K/Akt/mTOR pathway.[14] The introduction of an oxetane moiety has been successfully employed in the development of kinase inhibitors to enhance their pharmacokinetic profiles.[4]

PI3K/Akt/mTOR Signaling Pathway

PI3K_Akt_mTOR_Pathway PI3K PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Proliferation mTORC1->Proliferation Promotes Inhibitor Inhibitor Inhibitor->PI3K Blocks

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

By incorporating the this compound moiety into a kinase inhibitor scaffold, researchers can potentially improve the compound's metabolic stability and overall drug-like properties, leading to a more effective therapeutic candidate.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the gold-catalyzed synthesis of oxetan-3-ones from propargylic alcohols.[15][16][17]

Reaction Scheme:

1-Methylprop-2-yn-1-ol + Oxidant --(Au catalyst)--> this compound

Materials:

  • 1-Methylprop-2-yn-1-ol

  • (2-Biphenyl)dicyclohexylphosphinegold(I) bis(trifluoromethanesulfonyl)imidate [(2-Biphenyl)Cy₂PAuNTf₂]

  • Bis(trifluoromethanesulfonyl)amine (HNTf₂)

  • 3,5-Dichloropyridine N-oxide (or other suitable oxidant)

  • Dichloromethane (DCM), anhydrous

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, argon-purged round-bottom flask, add (2-Biphenyl)Cy₂PAuNTf₂ (2 mol%) and HNTf₂ (2 mol%).

  • Add anhydrous DCM via syringe.

  • Add the oxidant (1.5 equivalents).

  • Add 1-methylprop-2-yn-1-ol (1 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield this compound.

Aqueous Solubility Assay (Shake-Flask Method)

This protocol determines the thermodynamic solubility of a compound.[18][19]

Materials:

  • Test compound (this compound or pentane-2,4-dione)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Vials

  • Shaker/incubator

  • 0.22 µm syringe filters

  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system

Procedure:

  • Add an excess amount of the solid test compound to a vial containing a known volume of PBS (pH 7.4).

  • Seal the vial and shake at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, allow the solution to stand for the undissolved solid to settle.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC or LC-MS method with a standard calibration curve.

  • The measured concentration represents the thermodynamic solubility of the compound.

Lipophilicity Determination (LogD)

This protocol measures the distribution coefficient of a compound between n-octanol and an aqueous buffer.[7][20]

Materials:

  • Test compound

  • n-Octanol (pre-saturated with PBS)

  • Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)

  • Vials

  • Vortex mixer

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a vial, add 1 mL of n-octanol and 1 mL of PBS (pH 7.4).

  • Add a small aliquot of the compound stock solution to the vial.

  • Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.

  • Shake the vial for 1 hour at room temperature.

  • Centrifuge the vial to separate the n-octanol and aqueous layers.

  • Carefully collect an aliquot from each layer.

  • Determine the concentration of the compound in each aliquot using LC-MS/MS.

  • Calculate LogD using the formula: LogD = log₁₀([Compound]octanol / [Compound]aqueous)

Metabolic Stability Assay (Human Liver Microsomes)

This protocol assesses the in vitro metabolic stability of a compound.[11][21]

Materials:

  • Test compound

  • Human liver microsomes (HLM)

  • NADPH regenerating system (e.g., solutions of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile with an internal standard

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system

Procedure:

  • Prepare a working solution of the test compound in phosphate buffer (final concentration, e.g., 1 µM).

  • In a 96-well plate, add HLM to the phosphate buffer (final protein concentration, e.g., 0.5 mg/mL).

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the reaction by adding the NADPH regenerating system to each well containing the test compound and HLM.

  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by transferring an aliquot to another 96-well plate containing cold acetonitrile with an internal standard.

  • Centrifuge the quenched plate to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining.

  • Calculate the half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound over time.

Experimental Workflow for Compound Evaluation

start Start synthesis Synthesize This compound & Carbonyl Analogue start->synthesis physchem Physicochemical Profiling (Solubility, LogD) synthesis->physchem metabolic Metabolic Stability Assay (Human Liver Microsomes) synthesis->metabolic bioassay Biological Activity Screening (e.g., Kinase Assay) synthesis->bioassay data Data Analysis & Comparison physchem->data metabolic->data bioassay->data end End data->end

Caption: Workflow for the comparative evaluation of isosteres.

Conclusion

The replacement of a carbonyl group with an oxetane ring, as exemplified by the isosteric pair of this compound and pentane-2,4-dione, represents a powerful strategy in modern medicinal chemistry. This substitution is anticipated to preserve essential binding interactions while significantly enhancing metabolic stability. The provided protocols offer a comprehensive framework for the synthesis and comparative evaluation of such isosteres, enabling researchers to make data-driven decisions in the optimization of drug candidates. The strategic use of the oxetane moiety can ultimately lead to the development of safer and more effective therapeutics.

References

Application Notes and Protocols: Incorporating Oxetane Motifs into Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the strategic incorporation of oxetane motifs into drug candidates. The unique physicochemical properties of the oxetane ring system offer significant advantages in overcoming common challenges in drug discovery, such as poor solubility, metabolic instability, and undesirable basicity. This document outlines the benefits of oxetane incorporation, provides detailed protocols for the synthesis of key oxetane-containing building blocks and active pharmaceutical ingredients (APIs), and presents comparative data to guide medicinal chemists in their drug design efforts.

Application Notes

Introduction to Oxetanes in Drug Design

The oxetane ring, a four-membered cyclic ether, has emerged as a valuable structural motif in modern medicinal chemistry.[1] Its low molecular weight, high polarity, and three-dimensional structure make it an attractive tool for fine-tuning the properties of drug candidates.[2][3] The incorporation of an oxetane can lead to marked improvements in aqueous solubility, metabolic stability, and lipophilicity, while also modulating the basicity of nearby functional groups.[4][5] The utility of this scaffold is highlighted by its presence in numerous clinical candidates and approved drugs.[6]

The Oxetane Ring as a Bioisostere

A primary application of the oxetane ring is as a bioisostere for common functional groups, enabling the modulation of molecular properties while maintaining or enhancing biological activity.

  • gem-Dimethyl Group Replacement: The oxetane ring can serve as a hydrophilic surrogate for the gem-dimethyl group.[3][5] It occupies a similar steric volume but introduces polarity, which can disrupt unfavorable lipophilic interactions, block metabolically weak C-H bonds, and significantly improve aqueous solubility.[3][5]

  • Carbonyl Group Replacement: As a metabolically stable isostere of a carbonyl group, the oxetane can improve the pharmacokinetic profile of a drug candidate by reducing susceptibility to metabolic degradation.[3][5] This replacement also introduces a greater degree of three-dimensionality.[4]

Impact on Physicochemical and Pharmacokinetic Properties

The introduction of an oxetane ring can have a profound and predictable impact on the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a molecule.

  • Aqueous Solubility: Replacing a gem-dimethyl group with an oxetane can increase aqueous solubility by a factor of 4 to over 4000, depending on the molecular context. This is a critical advantage for improving the oral bioavailability of drug candidates.

  • Lipophilicity (LogD): Oxetane-containing molecules are typically less lipophilic than their gem-dimethyl or carbonyl counterparts.[7] This reduction in LogD can be beneficial for reducing off-target toxicity and improving overall drug-like properties.

  • Metabolic Stability: The oxetane ring is generally robust and can be used to block sites of metabolic oxidation. Its incorporation can redirect metabolism away from cytochrome P450 (CYP450) pathways, which can reduce the risk of drug-drug interactions.[3][5]

  • Basicity (pKa) Modulation: The strong electron-withdrawing nature of the oxetane's oxygen atom can significantly reduce the basicity of adjacent amines. An oxetane placed alpha to an amine can lower its pKa by approximately 2.7 units.[4] This is a powerful tactic to mitigate issues associated with high basicity, such as hERG channel inhibition or poor cell permeability.[4]

Data Presentation

Comparative Physicochemical Properties of Oxetane Analogs
Parent Compound (Functional Group)Oxetane AnalogPropertyParent ValueOxetane ValueFold Change/DifferenceReference
Thalidomide (Carbonyl)OxetanothalidomideLogD--Decrease[7]
Thalidomide (Carbonyl)OxetanothalidomideSolubility--Increase[7]
Lenalidomide (Carbonyl)OxetanolenalidomideLogD--Decrease[7]
Lenalidomide (Carbonyl)OxetanolenalidomideSolubility--Increase[7]
Anilinopyrimidine (Aminocyclopropane)Anilinopyrimidine (Amino-oxetane)LogD--~0.8 unit decrease[8]
Indole (Ketone)Indole (Oxetane)LogD--0.58 unit increase[9]
p-Methoxyphenyl (Ketone)p-Methoxyphenyl (Oxetane)LogD--0.30 unit decrease[9]
Comparative Pharmacokinetic Properties of Oxetane Analogs
Parent CompoundOxetane AnalogPropertyParent ValueOxetane ValueImprovementReference
ThalidomideOxetanothalidomideHuman Plasma Stability (5h)40% remaining74% remainingMore stable[7]
Carbonyl-containing compoundOxetane-containing compoundIntrinsic Clearance (CLint) in HLM (µL/min/mg protein)> 29325.9> 11.3-fold[3]
Anilinopyrimidine (Aminocyclopropane)Anilinopyrimidine (Amino-oxetane)Human Plasma Protein Binding--Significantly decreased[8]
Anilinopyrimidine (Aminocyclopropane)Anilinopyrimidine (Amino-oxetane)Metabolic Stability (Rat Liver Microsomes)--Increased[8]
Anilinopyrimidine (Aminocyclopropane)Anilinopyrimidine (Amino-oxetane)hERG Inhibition--Reduced[8]

Experimental Protocols

Synthesis of Key Oxetane Building Blocks

This building block is crucial for the synthesis of several drug candidates, including Ziresovir.

Step 1: Synthesis of 3-(Nitromethylene)oxetane

  • Reactants: 3-Oxetanone, Nitromethane, Triethylamine, Methanesulfonyl chloride, Dichloromethane.

  • Procedure:

    • To a solution of 3-oxetanone and a catalytic amount of triethylamine in a suitable solvent, add an excess of nitromethane at room temperature.

    • After stirring, cool the reaction mixture to below -70°C.

    • Slowly add a solution of methanesulfonyl chloride in dichloromethane, maintaining the temperature below -70°C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Work-up the reaction and purify the product to yield 3-(nitromethylene)oxetane as a solid.

Step 2: Reduction to 3-(Aminomethyl)oxetan-3-amine

  • Reactants: 3-(Nitromethylene)oxetane, Palladium hydroxide on carbon (20 wt%), Hydrogen gas, Methanol.

  • Procedure:

    • Dissolve 3-(nitromethylene)oxetane in methanol.

    • Add 20 wt% palladium hydroxide on carbon as the catalyst.

    • Hydrogenate the mixture under a hydrogen atmosphere at approximately 45°C for 24 hours.[10]

    • Filter the catalyst and concentrate the filtrate to obtain 3-(aminomethyl)oxetan-3-amine.

This spirocyclic building block is a valuable bioisostere for morpholine.

  • Reactants: 3-Bromo-2,2-bis(bromomethyl)propan-1-ol, p-Toluenesulfonamide, Sodium hydride, DMF.

  • Procedure:

    • The synthesis of the oxalate salt of 2-oxa-6-azaspiro[3.3]heptane can be achieved starting from the condensation of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-toluenesulfonamide.[11]

    • A detailed, scalable synthesis has been described involving the use of sodium hydroxide for the cyclization to form the oxetane ring from tribromoneopentyl alcohol.[12]

Synthesis of Oxetane-Containing Drug Candidates

Ziresovir is an RSV fusion protein inhibitor. A streamlined, three-step synthesis has been developed.[13]

Step 1: Formation of the Quinazolinone Core

  • Reactants: 2-Bromobenzoic acid, Guanidine, Copper catalyst.

  • Procedure: A copper-catalyzed ring closure reaction between 2-bromobenzoic acid and guanidine forms the substituted quinazoline scaffold.[13]

Step 2: Chlorination

  • Reactants: Substituted quinazolinone, Phosphorus oxychloride (POCl₃).

  • Procedure: The quinazolinone intermediate is chlorinated with POCl₃ to produce the 4-chloroquinazoline intermediate.[13]

Step 3: Nucleophilic Substitution

  • Reactants: 4-Chloroquinazoline intermediate, 3-(Aminomethyl)oxetan-3-amine.

  • Procedure: A nucleophilic substitution reaction of the 4-chloroquinazoline intermediate with 3-(aminomethyl)oxetan-3-amine yields Ziresovir.[13]

Lanraplenib is a selective spleen tyrosine kinase (SYK) inhibitor. The synthesis involves the coupling of key fragments.

  • Key Intermediates: A substituted imidazo[1,2-a]pyrazine core and a 4-(4-(oxetan-3-yl)piperazin-1-yl)aniline fragment.

  • General Procedure: The synthesis involves the coupling of these key intermediates, likely through a nucleophilic aromatic substitution or a palladium-catalyzed cross-coupling reaction. The oxetane moiety is introduced via the piperazine-containing fragment.

Danuglipron is an oral small-molecule GLP-1 receptor agonist. Its synthesis is convergent and has been optimized for large-scale production.[14][15]

  • Key Fragments: An amino-oxetane fragment, a 4-pyridyl-piperidine fragment, and a benzimidazole fragment.[15]

  • Convergent Synthesis: The synthesis involves a 5-step process featuring a telescoped Pd-catalyzed C-O coupling deprotection sequence and a C-N coupling to assemble the final molecule. A key step is a selective barium hydroxide mediated hydrolysis.[14]

Visualizations

Signaling Pathways

G cluster_0 Lanraplenib (SYK Inhibition) BCR B-Cell Receptor (BCR) SYK Spleen Tyrosine Kinase (SYK) BCR->SYK Activation Downstream Downstream Signaling (PI3K, BTK, MAPK) SYK->Downstream Phosphorylation Lanraplenib Lanraplenib Lanraplenib->SYK Inhibition Inflammation Inflammation & Autoimmunity Downstream->Inflammation

Caption: Signaling pathway of Lanraplenib, a SYK inhibitor.

G cluster_1 Ziresovir (RSV Fusion Inhibition) RSV RSV Virion HostCell Host Cell F_protein_pre Prefusion RSV F Protein F_protein_post Postfusion RSV F Protein F_protein_pre->F_protein_post Conformational Change Fusion Membrane Fusion F_protein_post->Fusion Ziresovir Ziresovir Ziresovir->F_protein_pre Stabilization & Inhibition

Caption: Mechanism of action of Ziresovir on the RSV F protein.[16][17]

G cluster_2 Danuglipron (GLP-1R Agonism) Danuglipron Danuglipron GLP1R GLP-1 Receptor Danuglipron->GLP1R Agonist G_protein G-protein GLP1R->G_protein Activation AC Adenylate Cyclase G_protein->AC Activation cAMP cAMP AC->cAMP Production Insulin Insulin Secretion cAMP->Insulin G cluster_3 General Workflow: Oxetane as a gem-Dimethyl Bioisostere Start Parent Compound (with gem-Dimethyl) Synthesis Synthesis of Oxetane Analog Start->Synthesis Purification Purification & Characterization Synthesis->Purification Testing Comparative In Vitro & In Vivo Testing Purification->Testing Analysis Data Analysis (Solubility, LogD, PK) Testing->Analysis G cluster_4 Synthetic Workflow: Ziresovir Synthesis Start 2-Bromobenzoic Acid + Guanidine Step1 Cu-catalyzed Ring Closure Start->Step1 Intermediate1 Quinazolinone Intermediate Step1->Intermediate1 Step2 Chlorination (POCl3) Intermediate1->Step2 Intermediate2 4-Chloroquinazoline Intermediate Step2->Intermediate2 Step3 Nucleophilic Substitution with Oxetane Amine Intermediate2->Step3 End Ziresovir Step3->End

References

Application Notes and Protocols: One-Pot Reductive Amination of 1-(Oxetan-3-yl)propan-2-one with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxetane motif has emerged as a valuable scaffold in medicinal chemistry and drug discovery, often employed to enhance physicochemical properties such as aqueous solubility, metabolic stability, and lipophilicity.[1][2][3][4] The synthesis of novel amine derivatives containing the oxetane ring is therefore of significant interest. This document provides detailed protocols for the synthesis of N-substituted 1-(oxetan-3-yl)propan-2-amines via a one-pot reductive amination of 1-(oxetan-3-yl)propan-2-one with various primary amines.

Reductive amination is a robust and widely utilized method for the formation of carbon-nitrogen bonds, proceeding through the in situ formation and subsequent reduction of an imine intermediate.[5] This one-pot procedure is highly efficient and tolerates a wide range of functional groups. Among the various reducing agents, sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reagent, particularly suitable for the reductive amination of ketones.[6][7][8] Its chemoselectivity towards the iminium ion over the ketone starting material minimizes the formation of alcohol byproducts.[9]

These application notes provide a general procedure for the synthesis of the starting ketone, this compound, followed by a detailed protocol for its reductive amination with primary amines. Representative data and characterization are also included to guide researchers in their synthetic efforts.

Reaction Mechanism and Experimental Workflow

The reductive amination of this compound with a primary amine proceeds in a one-pot fashion. The ketone first reacts with the primary amine to form a hemiaminal intermediate, which then dehydrates to form an imine. The imine is subsequently reduced by a hydride source, such as sodium triacetoxyborohydride, to yield the final secondary amine product.

Reaction_Mechanism ketone This compound hemiaminal Hemiaminal Intermediate ketone->hemiaminal + R-NH2 amine Primary Amine (R-NH2) amine->hemiaminal imine Imine Intermediate hemiaminal->imine - H2O product N-Alkyl-1-(oxetan-3-yl)propan-2-amine imine->product reducing_agent NaBH(OAc)3 reducing_agent->product Reduction

Caption: General mechanism of reductive amination.

A typical experimental workflow for this reaction is outlined below.

Experimental_Workflow start Start dissolve Dissolve this compound and Primary Amine in Anhydrous Solvent start->dissolve add_reductant Add Sodium Triacetoxyborohydride Portion-wise dissolve->add_reductant stir Stir at Room Temperature add_reductant->stir monitor Monitor Reaction by TLC or LC-MS stir->monitor monitor->stir Incomplete quench Quench Reaction with Saturated Aqueous NaHCO3 monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract dry_concentrate Dry Organic Layer and Concentrate Under Reduced Pressure extract->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: Experimental workflow for one-pot reductive amination.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from general methods for the synthesis of oxetan-3-ones from propargylic alcohols.[10][11][12]

Materials:

  • 3-(But-3-yn-1-yl)oxetan

  • Gold(I) catalyst (e.g., (Ph₃P)AuCl/AgOTf or a similar gold(I) complex)

  • N-Oxide (e.g., Pyridine N-oxide)

  • Anhydrous Dichloromethane (DCM)

  • Silica Gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of 3-(but-3-yn-1-yl)oxetan (1.0 equiv) in anhydrous DCM (0.1 M) under an inert atmosphere, add the N-oxide (1.5 equiv).

  • Add the gold(I) catalyst (2-5 mol%).

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Protocol 2: General One-Pot Reductive Amination

This protocol provides a general method for the reductive amination of this compound with a primary amine using sodium triacetoxyborohydride.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine, aniline, etc.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (optional, as a catalyst for less reactive ketones)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate for extraction

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of this compound (1.0 equiv) and the primary amine (1.0-1.2 equiv) in anhydrous DCE or THF (0.1-0.2 M), add a catalytic amount of acetic acid (0.1 equiv), if necessary.

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.2-1.5 equiv) portion-wise over 10-15 minutes.

  • Continue stirring the reaction mixture at room temperature for 2-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM or ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in DCM or ethyl acetate in hexanes) to yield the desired N-substituted 1-(oxetan-3-yl)propan-2-amine.

Data Presentation

The following table presents representative, non-empirical data for the reductive amination of this compound with various primary amines, based on typical yields and reaction times for similar transformations found in the literature.

EntryPrimary AmineProductReaction Time (h)Yield (%)
1BenzylamineN-Benzyl-1-(oxetan-3-yl)propan-2-amine485
2AnilineN-Phenyl-1-(oxetan-3-yl)propan-2-amine1278
3IsopropylamineN-Isopropyl-1-(oxetan-3-yl)propan-2-amine682
4CyclohexylamineN-Cyclohexyl-1-(oxetan-3-yl)propan-2-amine880
54-MethoxybenzylamineN-(4-Methoxybenzyl)-1-(oxetan-3-yl)propan-2-amine588

Characterization Data (Representative)

N-Benzyl-1-(oxetan-3-yl)propan-2-amine:

  • ¹H NMR (400 MHz, CDCl₃) δ: 7.35-7.25 (m, 5H), 4.60-4.50 (m, 2H), 4.45-4.35 (m, 2H), 3.80 (s, 2H), 3.20-3.10 (m, 1H), 2.90-2.80 (m, 1H), 2.60-2.50 (m, 2H), 1.15 (d, J=6.4 Hz, 3H).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 139.5, 128.6, 128.3, 127.2, 72.1, 57.3, 52.1, 41.5, 36.8, 19.2.

  • MS (ESI): m/z 206.15 [M+H]⁺.

Note: The provided characterization data is predicted and should be confirmed by experimental analysis.

Conclusion

The one-pot reductive amination of this compound with primary amines using sodium triacetoxyborohydride is an efficient and versatile method for the synthesis of novel N-substituted 1-(oxetan-3-yl)propan-2-amines. These compounds are valuable building blocks for drug discovery and medicinal chemistry, leveraging the beneficial properties of the oxetane moiety. The protocols provided herein offer a solid foundation for researchers to explore the synthesis of a diverse library of these promising molecules.

References

Application Notes and Protocols for the Large-Scale Synthesis of 1-(Oxetan-3-yl)propan-2-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxetanes are four-membered cyclic ethers that have emerged as valuable structural motifs in modern medicinal chemistry. Their incorporation into drug candidates can lead to significant improvements in physicochemical properties, such as aqueous solubility, metabolic stability, and lipophilicity.[1][2] The oxetane ring can act as a polar surrogate for gem-dimethyl or carbonyl groups, offering a unique three-dimensional scaffold that can favorably influence ligand-protein interactions.[1][2] Specifically, 1-(Oxetan-3-yl)propan-2-one and its derivatives are key building blocks for the synthesis of more complex pharmaceutical intermediates. The development of robust and scalable synthetic routes to these compounds is therefore of high interest to the drug development community.

This document provides detailed application notes and protocols for the large-scale synthesis of this compound, focusing on practical and scalable methodologies suitable for kilogram-scale production.

Synthetic Strategies

Several synthetic routes can be envisioned for the large-scale preparation of this compound derivatives. The most direct approaches involve the formation of the carbon-carbon bond between the oxetane ring and the propan-2-one sidechain. Two primary strategies are highlighted here:

  • Grignard Reaction with an Oxetane-3-Carboxylic Acid Derivative: This is a highly convergent approach where an oxetane-3-carboxylic acid ester is reacted with a methyl Grignard reagent. While the initial addition product is a ketone, a second addition can occur to form a tertiary alcohol.[1][3] Careful control of reaction conditions is necessary to favor the formation of the desired ketone.[1]

  • Oxidation of a Secondary Alcohol: This two-step approach involves the initial formation of 1-(oxetan-3-yl)propan-2-ol, followed by oxidation to the corresponding ketone. The secondary alcohol can be prepared by reacting oxetane-3-carboxaldehyde with a methyl Grignard reagent. This method offers good control and is amenable to large-scale production.

The choice of strategy will depend on the availability of starting materials, desired purity profile, and the scale of the synthesis.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the key transformations in the synthesis of this compound.

Table 1: Grignard Reaction of Methyl Oxetane-3-carboxylate with Methylmagnesium Bromide

ParameterConditionExpected OutcomeReference
Substrate Methyl oxetane-3-carboxylate-[1]
Reagent Methylmagnesium bromide (MeMgBr)-[1]
Stoichiometry 1.0 - 1.2 equivalents of MeMgBrMixture of ketone and tertiary alcohol[1]
Solvent Tetrahydrofuran (THF), Diethyl etherGood solubility and reactivity[1]
Temperature -20 °C to 0 °CFavors ketone formation, minimizes side reactions[1]
Reaction Time 1 - 4 hoursCompletion of reaction[1]
Work-up Aqueous ammonium chloride solutionQuenches excess Grignard reagentGeneral
Yield Variable, depends on conditions30-70% for the ketone[1]
Purity Requires chromatographic separationHigh purity after purification[1]

Table 2: Swern Oxidation of 1-(Oxetan-3-yl)propan-2-ol

ParameterConditionExpected OutcomeReference
Substrate 1-(Oxetan-3-yl)propan-2-ol-General
Oxidizing Agent Oxalyl chloride, Dimethyl sulfoxide (DMSO)Formation of the active oxidant[4][5]
Base Triethylamine (TEA) or Diisopropylethylamine (DIPEA)Neutralizes acid, promotes elimination[4][5]
Solvent Dichloromethane (DCM)Good solubility, low boiling point[4][5]
Temperature -78 °CStable formation of the active species[4][5]
Reaction Time 2 - 4 hoursCompletion of reaction[4][5]
Work-up Aqueous washRemoves byproducts and salts[4]
Yield >90%High conversion to the ketoneGeneral
Purity HighVolatile byproducts are easily removed[5]

Experimental Protocols

Protocol 1: Large-Scale Synthesis of this compound via Grignard Reaction

This protocol is a representative procedure based on the reaction of an oxetane-3-carboxylate with a Grignard reagent.[1]

Materials:

  • Methyl oxetane-3-carboxylate

  • Methylmagnesium bromide (3 M in diethyl ether)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Dichloromethane (DCM)

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate

Equipment:

  • Large-scale reaction vessel with mechanical stirring, dropping funnel, and thermometer, under an inert atmosphere (Nitrogen or Argon)

  • Cooling bath (e.g., acetone/dry ice)

  • Rotary evaporator

  • Chromatography equipment

Procedure:

  • Reaction Setup: In a dry, inert atmosphere, charge the reaction vessel with methyl oxetane-3-carboxylate and anhydrous THF (approximately 10 mL of THF per gram of ester).

  • Cooling: Cool the solution to -20 °C using a suitable cooling bath.

  • Grignard Addition: Slowly add methylmagnesium bromide (1.1 equivalents) to the stirred solution via a dropping funnel, maintaining the internal temperature below -15 °C.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at -20 °C for 2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Slowly and carefully add saturated aqueous ammonium chloride solution to the reaction mixture at -20 °C to quench the excess Grignard reagent and the alkoxide intermediate.

  • Extraction: Allow the mixture to warm to room temperature. Add dichloromethane and water, and separate the organic layer. Extract the aqueous layer with dichloromethane.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to separate the desired ketone from the tertiary alcohol byproduct and any unreacted starting material.

Protocol 2: Large-Scale Synthesis of this compound via Swern Oxidation

This protocol describes the oxidation of 1-(oxetan-3-yl)propan-2-ol to the target ketone.

Materials:

  • 1-(Oxetan-3-yl)propan-2-ol

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA)

  • Anhydrous dichloromethane (DCM)

  • Water

  • Brine solution

Equipment:

  • Large-scale reaction vessel with mechanical stirring, dropping funnel, and thermometer, under an inert atmosphere (Nitrogen or Argon)

  • Cooling bath (e.g., acetone/dry ice)

  • Rotary evaporator

Procedure:

  • Activation of DMSO: In a dry, inert atmosphere, charge the reaction vessel with anhydrous DCM and cool to -78 °C. Slowly add oxalyl chloride (1.5 equivalents), followed by the dropwise addition of DMSO (2.5 equivalents), keeping the temperature below -70 °C. Stir the mixture for 30 minutes.

  • Addition of Alcohol: Add a solution of 1-(oxetan-3-yl)propan-2-ol (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature below -70 °C. Stir for 1 hour at -78 °C.

  • Addition of Base: Slowly add triethylamine (5.0 equivalents) to the reaction mixture, keeping the temperature below -70 °C.

  • Warming and Quenching: After stirring for an additional 30 minutes at -78 °C, allow the reaction mixture to slowly warm to room temperature. Add water to quench the reaction.

  • Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. The product is often of high purity and may not require further purification.

Visualizations

Synthetic_Pathway cluster_main Synthesis of this compound Start Oxetane-3-carboxylic acid or derivative Intermediate_Ester Methyl oxetane-3-carboxylate Start->Intermediate_Ester Esterification Intermediate_Aldehyde Oxetane-3-carboxaldehyde Start->Intermediate_Aldehyde Reduction Target_Ketone This compound Intermediate_Ester->Target_Ketone Grignard Reaction (1 equivalent) Secondary_Alcohol 1-(Oxetan-3-yl)propan-2-ol Intermediate_Aldehyde->Secondary_Alcohol Grignard Reaction Grignard_Reagent MeMgBr Grignard_Reagent->Intermediate_Ester Grignard_Reagent->Intermediate_Aldehyde Secondary_Alcohol->Target_Ketone Oxidation Oxidation_Reagents Swern Oxidation (Oxalyl Chloride, DMSO, TEA) Oxidation_Reagents->Secondary_Alcohol

Caption: Synthetic routes to this compound.

Experimental_Workflow cluster_workflow Large-Scale Grignard Reaction Workflow Setup 1. Reaction Setup (Ester in THF, -20°C) Addition 2. Grignard Addition (MeMgBr, < -15°C) Setup->Addition Reaction 3. Reaction (-20°C, 2h) Addition->Reaction Quench 4. Quenching (aq. NH4Cl) Reaction->Quench Extract 5. Extraction (DCM/Water) Quench->Extract Dry 6. Drying and Concentration Extract->Dry Purify 7. Purification (Column Chromatography) Dry->Purify Product Final Product Purify->Product

Caption: Workflow for the large-scale Grignard synthesis.

References

Application Note: Quantification of 1-(Oxetan-3-yl)propan-2-one in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a proposed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 1-(Oxetan-3-yl)propan-2-one in human plasma. The protocol employs a straightforward protein precipitation extraction procedure and utilizes a stable isotope-labeled internal standard for accurate quantification. Chromatographic separation is achieved on a reversed-phase C18 column, followed by detection using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. This method is intended for researchers, scientists, and drug development professionals requiring a robust analytical procedure for pharmacokinetic and metabolic studies of this compound. The described method will require validation by the end-user to ensure it meets the specific requirements of their application.

Introduction

This compound is a small molecule of interest in pharmaceutical research. Accurate quantification in biological matrices is essential for evaluating its absorption, distribution, metabolism, and excretion (ADME) properties. LC-MS/MS offers unparalleled sensitivity and specificity for bioanalytical quantification.[1] This application note provides a detailed protocol for a proposed LC-MS/MS method tailored for the analysis of this compound in human plasma, a common matrix in drug development studies. The methodology is based on established principles for the analysis of small polar molecules and ketones.[2][3][4][5]

Experimental

Materials and Reagents
  • This compound analytical standard

  • This compound-d3 (or other suitable stable isotope-labeled internal standard)

  • LC-MS grade acetonitrile, methanol, and water[6]

  • LC-MS grade formic acid

  • Human plasma (with anticoagulant)

Sample Preparation

A protein precipitation method is proposed for its simplicity and effectiveness in removing high-abundance proteins from plasma samples.[7][8]

  • Thaw plasma samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample.

  • Add 10 µL of internal standard working solution (e.g., 100 ng/mL of this compound-d3 in 50% methanol).

  • Add 200 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate or autosampler vial.

  • Inject 5 µL into the LC-MS/MS system.

Liquid Chromatography
  • System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Gradient:

    • 0.0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95-5% B

    • 3.1-4.0 min: 5% B

Mass Spectrometry
  • System: Triple quadrupole mass spectrometer

  • Ionization: Electrospray ionization (ESI), positive mode

  • Source Temperature: 550°C[9]

  • IonSpray Voltage: 5500 V

  • Curtain Gas: 35 psi

  • Collision Gas: 9 psi

  • Ion Source Gas 1: 55 psi

  • Ion Source Gas 2: 60 psi

MRM Transitions (Hypothetical) : The following MRM transitions are proposed based on the structure of this compound (Molecular Formula: C6H10O2, Molecular Weight: 114.14 g/mol ).[10][11] These would need to be optimized by direct infusion of the analytical standard.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound115.157.115
This compound-d3 (IS)118.160.115

Data Presentation (Hypothetical)

The following tables represent the expected performance of a validated method.

Table 1: Calibration Curve for this compound in Human Plasma

Concentration (ng/mL)Mean Response (Area Ratio)% Accuracy
1.00.01298.5
2.50.031101.2
5.00.062100.8
10.00.12599.5
25.00.31099.1
50.00.628100.5
100.01.250100.3
250.03.13599.8
500.06.24599.6
  • Linear Range: 1.0 - 500.0 ng/mL

  • Correlation Coefficient (r²): > 0.995

  • Weighting: 1/x²

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV) (n=6)Intra-day Accuracy (%)Inter-day Precision (%CV) (n=18)Inter-day Accuracy (%)
LLOQ1.06.5102.38.2101.5
Low3.05.198.96.899.7
Mid75.04.2101.15.5100.8
High400.03.8100.44.9100.2

Visualizations

experimental_workflow plasma Plasma Sample (50 µL) is Add Internal Standard (10 µL) plasma->is ppt Protein Precipitation (200 µL Acetonitrile) is->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Processing lcms->data

Caption: Sample preparation and analysis workflow.

logical_relationship cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry injection Sample Injection separation C18 Column Separation injection->separation elution Gradient Elution separation->elution ionization ESI+ Source elution->ionization selection Quadrupole 1 (Precursor Ion Selection) ionization->selection fragmentation Quadrupole 2 (Collision Cell) selection->fragmentation detection Quadrupole 3 (Product Ion Detection) fragmentation->detection

Caption: LC-MS/MS analysis logical flow.

Conclusion

This application note provides a comprehensive, albeit proposed, framework for the quantification of this compound in human plasma using LC-MS/MS. The detailed protocols for sample preparation and instrument parameters, along with the example validation data, offer a solid starting point for method development and implementation in a research or regulated bioanalytical laboratory. The inherent selectivity and sensitivity of this method make it well-suited for supporting pharmacokinetic and other studies requiring accurate determination of this compound. Users must perform their own method validation to ensure the protocol meets their specific analytical needs.

References

Application Notes and Protocols for the Derivatization of 1-(Oxetan-3-yl)propan-2-one in SAR Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of 1-(Oxetan-3-yl)propan-2-one, a valuable building block in medicinal chemistry. The inclusion of the oxetane motif is a recognized strategy to enhance key drug-like properties, including aqueous solubility and metabolic stability.[1] The derivatization of the ketone functionality allows for the exploration of structure-activity relationships (SAR), crucial for the optimization of lead compounds.

Introduction to Derivatization Strategies

The ketone group in this compound offers several avenues for chemical modification to generate a diverse library of analogs for SAR studies. Key strategies include:

  • Reductive Amination: Conversion of the ketone to a secondary or tertiary amine introduces a basic center, which can be critical for target engagement and can modulate physicochemical properties. This is a widely used method for the synthesis of amines from ketones.[2][3]

  • Alpha-Functionalization: Modification of the carbon atom adjacent to the carbonyl group (the α-carbon) allows for the introduction of a variety of substituents, enabling fine-tuning of steric and electronic properties.

  • Wittig Reaction: This reaction transforms the ketone into an alkene, providing a scaffold for further functionalization and altering the geometry of the molecule. The Wittig reaction is a versatile method for alkene synthesis from aldehydes or ketones.[4][5]

Experimental Protocols

The following protocols are adapted from established synthetic methodologies and are provided as a guide for the derivatization of this compound.

Protocol 1: Reductive Amination

This protocol describes the formation of a secondary amine by reacting this compound with a primary amine in the presence of a reducing agent.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Dichloromethane (DCM)

  • Hexanes

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) and the desired primary amine (1.1 eq) in dichloroethane (0.2 M), add a catalytic amount of glacial acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.

  • Stir the reaction mixture at room temperature for 16-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired secondary amine.

Protocol 2: α-Alkylation

This protocol details the introduction of an alkyl group at the α-position of the ketone using a strong base and an alkyl halide.

Materials:

  • This compound

  • Lithium diisopropylamide (LDA) solution (2.0 M in THF/heptane/ethylbenzene)

  • Alkyl halide (e.g., methyl iodide)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Dichloromethane (DCM)

  • Hexanes

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous THF (0.3 M) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add lithium diisopropylamide solution (1.1 eq) dropwise.

  • Stir the resulting enolate solution at -78 °C for 1 hour.

  • Add the alkyl halide (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the mixture with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the α-alkylated ketone.

Protocol 3: Wittig Reaction

This protocol describes the conversion of the ketone to an alkene using a phosphonium ylide.

Materials:

  • This compound

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) solution (2.5 M in hexanes)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • To a suspension of methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF (0.4 M) at 0 °C under an inert atmosphere, add n-butyllithium solution (1.1 eq) dropwise. The formation of the orange-red ylide will be observed.

  • Stir the mixture at room temperature for 1 hour.

  • Cool the ylide solution to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexanes) to afford the desired alkene.

Data Presentation: Hypothetical SAR Data

The following table presents hypothetical SAR data for a series of this compound derivatives targeting a generic kinase. This data is for illustrative purposes to guide SAR exploration.

Compound IDR1R2Kinase IC50 (nM)Cell Proliferation EC50 (µM)Aqueous Solubility (µg/mL)
Parent -CH3=O>10000>10050
DA-01 -CH3-NH-Bn52012.5150
DA-02 -CH3-NH-(4-F-Bn)2505.8180
DA-03 -CH3-N(Me)-Bn89025.1120
AA-01 -CH2CH3=O850085.345
AA-02 -CH2-cPr=O720078.160
WR-01 -CH3=CH2>10000>10030

Bn = Benzyl, cPr = Cyclopropyl

Visualizations

Experimental Workflow for Derivatization

experimental_workflow start This compound reductive_amination Reductive Amination (Primary Amine, STAB) start->reductive_amination alpha_alkylation α-Alkylation (LDA, Alkyl Halide) start->alpha_alkylation wittig_reaction Wittig Reaction (Phosphonium Ylide) start->wittig_reaction amine_derivatives Amine Derivatives reductive_amination->amine_derivatives alkylated_ketones α-Alkylated Ketones alpha_alkylation->alkylated_ketones alkene_derivatives Alkene Derivatives wittig_reaction->alkene_derivatives sar_studies SAR Studies amine_derivatives->sar_studies alkylated_ketones->sar_studies alkene_derivatives->sar_studies

Caption: Derivatization workflow for SAR studies.

Logical Relationship in SAR Analysis

sar_logic parent Parent Compound This compound modification Chemical Modification parent->modification derivatives Library of Derivatives modification->derivatives physchem Physicochemical Properties (Solubility, LogP, etc.) derivatives->physchem biological Biological Activity (IC50, EC50, etc.) derivatives->biological sar Structure-Activity Relationship (SAR) physchem->sar biological->sar lead_optimization Lead Optimization sar->lead_optimization

Caption: Logic of SAR in drug discovery.

Hypothetical Kinase Signaling Pathway

signaling_pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Kinase Target Kinase Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Downstream Downstream Signaling PhosphoSubstrate->Downstream Response Cellular Response (e.g., Proliferation) Downstream->Response Inhibitor Oxetane Derivative Inhibitor->Kinase

Caption: Inhibition of a kinase signaling pathway.

References

Application Notes and Protocols: 1-(Oxetan-3-yl)propan-2-one in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential utility of the novel fragment, 1-(Oxetan-3-yl)propan-2-one, in fragment-based drug discovery (FBDD) campaigns. The document outlines the rationale for its inclusion in fragment libraries, hypothetical screening data against a relevant biological target, and detailed protocols for its synthesis and screening.

Introduction to this compound as a Fragment

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds, with several marketed drugs originating from this approach.[1] The success of FBDD relies on the quality of the fragment library, which should ideally contain small, diverse, and three-dimensional molecules.[2][3] The oxetane motif has garnered significant attention in medicinal chemistry due to its favorable physicochemical properties.[4][5] The inclusion of an oxetane ring can lead to improved aqueous solubility, metabolic stability, and reduced lipophilicity when replacing more common groups like gem-dimethyl or carbonyl functionalities.[6][7]

This compound is a prime candidate for inclusion in a modern fragment library. Its structure combines the beneficial three-dimensional and polar nature of the oxetane ring with a ketone functional group that can serve as a hydrogen bond acceptor or a handle for synthetic elaboration.[5][8] This fragment adheres to the "Rule of Three," a common guideline for fragment design (MW < 300 Da, cLogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3).

Hypothetical Screening Cascade: Targeting Kinase X

To illustrate the potential of this compound, we present a hypothetical screening cascade against "Kinase X," a representative enzyme target class where fragment-based approaches have been successful.[9]

Quantitative Data Summary

The following table summarizes hypothetical data from a primary screen and subsequent validation assays for this compound against Kinase X. This data is representative of a promising fragment hit.

ParameterValueMethod
Primary Screen
Molecular Weight (MW)114.14 g/mol Calculated
cLogP-0.45Calculated
Binding Affinity (Kd)250 µMSurface Plasmon Resonance (SPR)
Validation & Elaboration
IC50> 500 µMBiochemical Kinase Assay
Ligand Efficiency (LE)0.38Calculated (LE = -1.37 * pKd / HAC)
Solubility> 200 mMKinetic Nephelometry

HAC = Heavy Atom Count

Experimental Protocols

Synthesis of this compound

This protocol is a representative method adapted from general syntheses of oxetane-containing compounds.[6]

Materials:

  • Oxetan-3-one

  • Acetylmethylene triphenylphosphorane

  • Dry Dichloromethane (CH2Cl2)

  • Silica gel

  • Pentane

  • Diethyl ether (Et2O)

Procedure:

  • Dissolve oxetan-3-one (1.0 eq) in dry CH2Cl2.

  • Add acetylmethylene triphenylphosphorane (1.3 eq) to the solution at room temperature.

  • Stir the reaction mixture overnight.

  • Filter the solution through a plug of silica gel.

  • Elute the product using a gradient of pentane/Et2O (starting from 4:1 to 2:1).

  • Combine the fractions containing the pure product and concentrate under reduced pressure to yield 1-(Oxetan-3-ylidene)propan-2-one.

  • The resulting enone can be reduced to the desired this compound using a standard catalytic hydrogenation procedure (e.g., H2, Pd/C).

Fragment Screening Protocol: Surface Plasmon Resonance (SPR)

This protocol describes a general method for primary fragment screening using SPR.[10]

Materials:

  • Kinase X (with an appropriate tag for immobilization, e.g., His-tag)

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • This compound stock solution in DMSO

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Immobilization: Immobilize Kinase X onto a CM5 sensor chip via standard amine coupling.

  • Fragment Preparation: Prepare a dilution series of this compound in running buffer. Ensure the final DMSO concentration is consistent across all samples and does not exceed 1%.

  • Binding Analysis:

    • Inject the fragment solutions over the sensor surface at a constant flow rate.

    • Monitor the change in response units (RU) to detect binding.

    • Include buffer-only injections for double referencing.

  • Data Analysis:

    • Fit the steady-state binding responses to a 1:1 binding model to determine the dissociation constant (Kd).

Secondary Assay Protocol: Biochemical Kinase Assay

This protocol provides a general framework for a biochemical assay to confirm the inhibitory activity of the fragment.

Materials:

  • Kinase X

  • Peptide substrate for Kinase X

  • ATP

  • Assay buffer

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar detection reagent)

  • This compound

Procedure:

  • Prepare a serial dilution of this compound in assay buffer.

  • In a 384-well plate, add the fragment dilutions, Kinase X, and the peptide substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Calculate the percent inhibition for each fragment concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

FBDD_Workflow cluster_0 Fragment Screening cluster_1 Hit Validation cluster_2 Hit-to-Lead A Fragment Library (incl. This compound) B Primary Screen (SPR) A->B C Hit Identification B->C D Biochemical Assay C->D E Structural Biology (X-ray/NMR) D->E F Fragment Elaboration E->F G Lead Optimization F->G H H G->H Candidate Drug

Caption: General workflow for Fragment-Based Drug Discovery (FBDD).

Kinase_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor KinaseX Kinase X Receptor->KinaseX Activates Substrate Substrate Protein KinaseX->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Transcription Gene Transcription (Proliferation, Survival) PhosphoSubstrate->Transcription Promotes Fragment This compound Fragment->KinaseX Inhibits

Caption: Hypothetical signaling pathway involving Kinase X.

Experimental_Workflow start Start: Synthesize & Purify This compound spr Primary Screen: SPR for binding to Kinase X start->spr data_analysis Analyze SPR Data Determine Kd spr->data_analysis decision Kd < 500 µM? data_analysis->decision biochem Secondary Screen: Biochemical assay for IC50 decision->biochem Yes stop End: Fragment is not a hit decision->stop No structure Structural Studies: Co-crystallization with Kinase X biochem->structure proceed Proceed to Hit-to-Lead structure->proceed

Caption: Screening and validation workflow for the fragment.

References

Application Notes and Protocols for Molecular Docking Studies of 1-(Oxetan-3-yl)propan-2-one Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting molecular docking studies on 1-(Oxetan-3-yl)propan-2-one analogs. This class of compounds, featuring the strained oxetane ring, is of significant interest in medicinal chemistry. The oxetane moiety can act as a bioisosteric replacement for carbonyl or gem-dimethyl groups, often leading to improved physicochemical properties such as aqueous solubility and metabolic stability, while also enhancing three-dimensionality.[1][2][3][4][5] These protocols outline the necessary steps from target selection to the analysis of docking results, providing a framework for identifying potential protein targets and understanding the binding interactions of these novel analogs.

Introduction to this compound Analogs in Drug Discovery

The oxetane ring is a valuable motif in modern drug discovery, recognized for its ability to favorably modulate the properties of drug candidates.[1][2][3][4][5] Its incorporation into molecules like this compound can lead to analogs with improved pharmacokinetic profiles. Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when bound to a target protein, providing insights into binding affinity and interaction patterns.[6] This information is crucial for prioritizing compounds for synthesis and biological testing, thereby accelerating the drug discovery pipeline.

General Experimental Workflow

The molecular docking process can be systematically broken down into several key stages, from data acquisition to the final analysis of the results.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase A Target Protein Selection & Acquisition (e.g., from PDB) C Protein Preparation (Add Hydrogens, Assign Charges) A->C B Ligand (Analog) Preparation & 3D Structure Generation D Ligand Preparation (Assign Charges, Define Torsions) B->D E Grid Box Generation (Define Binding Site) C->E D->E F Molecular Docking Simulation (e.g., AutoDock Vina) E->F G Analysis of Docking Poses & Binding Energies F->G H Visualization of Ligand-Protein Interactions G->H I Data Summary & Hit Identification H->I

Caption: A generalized workflow for molecular docking studies.

Detailed Experimental Protocols

This section provides a step-by-step protocol for performing molecular docking studies with this compound analogs.

Protocol 3.1: Protein Preparation
  • Obtain Protein Structure: Download the 3D structure of the target protein from a repository like the Protein Data Bank (PDB). Ensure the structure has a co-crystallized ligand if you intend to redock to validate your protocol.

  • Clean the Protein Structure: Remove all non-essential molecules, including water, ions, and co-solvents, from the PDB file.[7][8] If multiple conformations of a residue exist, select the one with the highest occupancy.

  • Add Hydrogens: Add polar hydrogens to the protein structure, as they are crucial for forming hydrogen bonds.[7][9]

  • Assign Charges: Assign partial charges to the protein atoms (e.g., Gasteiger or Kollman charges).[7][9]

  • Save the Prepared Protein: Save the processed protein structure in a format suitable for the docking software (e.g., PDBQT for AutoDock Tools).[9][10]

Protocol 3.2: Ligand Preparation
  • Generate 3D Structures: Create the 3D structures of your this compound analogs using chemical drawing software (e.g., ChemDraw, Marvin Sketch) and save them in a suitable format (e.g., MOL, SDF).

  • Energy Minimization: Perform energy minimization on the ligand structures to obtain a low-energy conformation. This can be done using molecular mechanics force fields.

  • Assign Charges and Torsions: Assign Gasteiger charges to the ligand atoms and define the rotatable bonds.

  • Save the Prepared Ligand: Save the final ligand structures in the appropriate format for your docking software (e.g., PDBQT).[10]

Protocol 3.3: Molecular Docking Simulation
  • Define the Binding Site: Define the active site of the protein by creating a grid box. This box should encompass the entire binding pocket where the ligand is expected to interact. The coordinates can be determined from a co-crystallized ligand or through binding site prediction tools.[10]

  • Configure Docking Parameters: Set the parameters for the docking algorithm, such as the number of binding modes to generate and the exhaustiveness of the search. For algorithms like the Lamarckian Genetic Algorithm (LGA) used in AutoDock, parameters like population size, mutation rate, and the number of energy evaluations need to be defined.[9]

  • Run the Docking Simulation: Execute the docking calculation. The software will systematically explore different conformations and orientations of the ligand within the defined binding site and score them based on a scoring function.[7]

Protocol 3.4: Analysis of Results
  • Analyze Binding Energies: The primary quantitative output is the binding energy (or docking score), typically in kcal/mol.[6] Lower binding energies generally indicate more favorable binding.

  • Visualize Interactions: Use molecular visualization software (e.g., PyMOL, Chimera, Biovia Discovery Studio) to analyze the predicted binding poses.[10] Examine the interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-stacking.

  • Clustering and RMSD: The docked conformations are often clustered based on their root-mean-square deviation (RMSD).[9] The lowest energy pose in the most populated cluster is often considered the most likely binding mode.

  • Compare with Controls: If a known inhibitor or the native ligand was used as a positive control, compare its docking score and binding mode to those of your analogs.

Data Presentation

Quantitative results from docking studies should be organized for clear comparison.

Table 1: Illustrative Docking Results for this compound Analogs against a Hypothetical Kinase Target

Analog IDR-Group ModificationBinding Energy (kcal/mol)Number of H-BondsKey Interacting Residues
Control Known Inhibitor-9.84ASP-145, LYS-23, GLU-88
OX-001 R = H-7.22ASP-145, LYS-23
OX-002 R = 4-fluorophenyl-8.53ASP-145, LYS-23, PHE-80
OX-003 R = 3-pyridyl-8.94ASP-145, LYS-23, SER-14
OX-004 R = 2-naphthyl-9.32ASP-145, PHE-80

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Mandatory Visualization: Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be targeted by inhibitors designed from this compound analogs.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Activates Proliferation Cell Proliferation TF->Proliferation Promotes Inhibitor This compound Analog (Hypothetical Inhibitor) Inhibitor->RAF Inhibits

Caption: A hypothetical MAPK signaling pathway targeted by an inhibitor.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(Oxetan-3-yl)propan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-(Oxetan-3-yl)propan-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The synthesis of this compound is typically achieved in two main stages: first, the synthesis of the oxetane-3-one core, followed by the introduction of the propan-2-one side chain.

Two effective methods for synthesizing oxetan-3-one are:

  • Gold-Catalyzed Cyclization of Propargylic Alcohols: This is a modern, one-step method that avoids hazardous reagents and can provide good yields.[1]

  • Three-Step Synthesis from 1,3-Dichloroacetone: This is a high-yielding classical approach.[2]

Once oxetan-3-one is obtained, the propan-2-one side chain is typically introduced via an alkylation reaction. A common strategy involves the alkylation of an acetone enolate with an oxetane-3-yl electrophile (e.g., 3-bromooxetane or oxetan-3-yl tosylate).

Q2: I am observing significant ring-opening of the oxetane moiety. How can I prevent this?

A2: The oxetane ring is susceptible to opening under strongly acidic or basic conditions, and in the presence of certain Lewis acids. To minimize ring-opening:

  • Avoid Strong Acids: When acidic conditions are necessary, use milder acids or buffer the reaction mixture if possible.

  • Control Basicity: In base-mediated reactions, use non-nucleophilic bases or carefully control the stoichiometry and temperature.

  • Choice of Reagents: Be cautious with reagents that can coordinate to the oxetane oxygen and facilitate ring-opening.

Q3: What are the main challenges in the synthesis of oxetane-3-one itself?

A3: The primary challenge in synthesizing oxetane-3-one is the inherent strain of the four-membered ring, which can make cyclization difficult and the product prone to decomposition.[3] Traditional multi-step syntheses often suffer from low overall yields. Modern methods like the gold-catalyzed approach have significantly improved the efficiency of this step.[1]

Q4: Can I use a Grignard or organolithium reagent to directly add an acetone equivalent to oxetan-3-one?

A4: While it might seem plausible, using strong nucleophiles like Grignard or organolithium reagents with oxetan-3-one is likely to result in the addition to the carbonyl group, forming a tertiary alcohol.[4][5][6][7] There is also a risk of rearrangement or ring-opening of the oxetane under these conditions.[4] Therefore, this is not a recommended direct route to the target ketone.

Troubleshooting Guides

Problem 1: Low Yield in the Gold-Catalyzed Synthesis of Oxetan-3-one
Potential Cause Troubleshooting Suggestion Expected Outcome
Inactive CatalystUse a freshly prepared and properly stored gold catalyst. Ensure the absence of catalyst poisons.Improved reaction rate and conversion to the desired product.
Suboptimal Reaction ConditionsOptimize the reaction temperature, solvent, and catalyst loading. Refer to the detailed experimental protocol.Increased yield of oxetan-3-one.
Side ReactionsThe formation of byproducts can be suppressed by adjusting the reaction conditions. For example, the choice of acid co-catalyst can be critical.A cleaner reaction profile and higher isolated yield of the product.
Inefficient PurificationOxetan-3-one can be volatile and water-soluble. Use appropriate extraction and distillation techniques to minimize loss during workup.Higher recovery of the purified product.
Problem 2: Low Yield in the Alkylation of Acetone Enolate with 3-Halooxetane
Potential Cause Troubleshooting Suggestion Expected Outcome
Incomplete Enolate FormationEnsure anhydrous conditions and use a sufficiently strong base (e.g., LDA, NaH) to completely deprotonate the acetone.Increased conversion of the starting materials.
Self-Condensation of AcetoneAdd the acetone to the base at a low temperature (-78 °C for LDA) to form the enolate, and then add the 3-halooxetane.Minimized formation of aldol condensation byproducts.
Elimination of 3-HalooxetaneUse a less hindered base if elimination is a significant side reaction. Lowering the reaction temperature may also be beneficial.Increased proportion of the desired alkylation product.
Low Reactivity of 3-HalooxetaneConsider converting the 3-hydroxyoxetane to a more reactive electrophile, such as an iodide or a tosylate.Faster and more complete reaction.

Experimental Protocols

Protocol 1: Gold-Catalyzed Synthesis of Oxetan-3-one from Propargyl Alcohol

This protocol is adapted from the literature for the synthesis of oxetan-3-ones.[1]

  • To a solution of propargyl alcohol (1.0 mmol) in a suitable solvent (e.g., dichloromethane) is added the gold catalyst (e.g., (Ph3P)AuCl/AgOTf or a more specialized catalyst, 1-5 mol%).

  • An oxidizing agent (e.g., N-oxide or sulfoxide, 1.2-1.5 equiv) is then added.

  • The reaction mixture is stirred at room temperature or slightly elevated temperature until the starting material is consumed (monitored by TLC or GC-MS).

  • Upon completion, the reaction mixture is filtered through a short pad of silica gel to remove the catalyst.

  • The solvent is carefully removed under reduced pressure, and the crude product is purified by distillation or column chromatography to afford oxetan-3-one.

Protocol 2: Synthesis of this compound via Alkylation

This is a general procedure for the alkylation of a ketone enolate.

  • Preparation of 3-Bromooxetane: 3-Hydroxyoxetane is treated with a brominating agent such as phosphorus tribromide (PBr3) or carbon tetrabromide (CBr4) and triphenylphosphine (PPh3) in an appropriate solvent (e.g., diethyl ether or dichloromethane) at 0 °C to room temperature. The reaction is worked up and the product is purified by distillation.

  • Alkylation:

    • A solution of diisopropylamine (1.1 equiv) in anhydrous THF is cooled to -78 °C under an inert atmosphere.

    • n-Butyllithium (1.05 equiv) is added dropwise, and the solution is stirred for 30 minutes to generate lithium diisopropylamide (LDA).

    • Acetone (1.2 equiv) is added dropwise, and the mixture is stirred for 1 hour at -78 °C to form the lithium enolate.

    • A solution of 3-bromooxetane (1.0 equiv) in anhydrous THF is added, and the reaction is allowed to slowly warm to room temperature and stirred overnight.

    • The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to yield this compound.

Visualizations

reaction_pathway cluster_synthesis Synthesis of this compound Propargyl_Alcohol Propargyl Alcohol Oxetan-3-one Oxetan-3-one Propargyl_Alcohol->Oxetan-3-one Gold Catalyst 1,3-Dichloroacetone 1,3-Dichloroacetone 1,3-Dichloroacetone->Oxetan-3-one 3 Steps 3-Hydroxyoxetane 3-Hydroxyoxetane Oxetan-3-one->3-Hydroxyoxetane Reduction 3-Bromooxetane 3-Bromooxetane 3-Hydroxyoxetane->3-Bromooxetane Bromination Acetone Acetone Target_Molecule This compound Acetone->Target_Molecule LDA, then 3-Bromooxetane

Caption: Synthetic pathways to this compound.

troubleshooting_workflow cluster_workflow Troubleshooting Workflow for Low Yield Start Low Yield Observed Check_Purity Check Purity of Starting Materials Start->Check_Purity Analyze_Side_Products Analyze Byproducts (GC-MS, NMR) Check_Purity->Analyze_Side_Products Is_Ring_Opening Ring-Opening Observed? Analyze_Side_Products->Is_Ring_Opening Is_Incomplete_Reaction Incomplete Reaction? Analyze_Side_Products->Is_Incomplete_Reaction Is_Ring_Opening->Is_Incomplete_Reaction No Modify_Reagents Modify Reagents (e.g., Milder Base/Acid) Is_Ring_Opening->Modify_Reagents Yes Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Concentration) Is_Incomplete_Reaction->Optimize_Conditions Yes Improve_Purification Optimize Purification Protocol Is_Incomplete_Reaction->Improve_Purification No End Improved Yield Optimize_Conditions->End Modify_Reagents->End Improve_Purification->End

Caption: A logical workflow for troubleshooting low yield issues.

References

Technical Support Center: Purification of 1-(Oxetan-3-yl)propan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed troubleshooting advice and frequently asked questions for the purification of 1-(Oxetan-3-yl)propan-2-one using column chromatography. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for purifying this compound?

The most common and recommended stationary phase for the purification of polar organic compounds like this compound is silica gel (SiO₂)[1] . Standard grade silica gel (e.g., 60 Å pore size, 230-400 mesh particle size) is typically effective. Silica gel is slightly acidic, which is generally acceptable for this compound[2]. If you suspect the compound is sensitive to acid and might degrade, neutral alumina (Al₂O₃) can be used as an alternative[3][4].

Q2: How do I select the appropriate mobile phase (eluent)?

The selection of the mobile phase is critical and should be determined by preliminary Thin Layer Chromatography (TLC) analysis[2][4]. A mixture of a non-polar solvent and a polar solvent is typically used. For this compound, a good starting point is a mixture of n-hexane (or heptane) and ethyl acetate (EtOAc).

  • Start with TLC: Test various ratios of hexane:EtOAc (e.g., 9:1, 4:1, 2:1) to find a system that provides good separation between your target compound and impurities.

  • Aim for an Ideal Rƒ Value: The optimal Rƒ (retention factor) for the target compound on the TLC plate should be between 0.3 and 0.4 to ensure good separation on the column[2][3].

  • Adjust Polarity: If the compound does not move from the baseline (Rƒ is too low), increase the proportion of the polar solvent (EtOAc)[5]. If the compound moves too quickly with the solvent front (Rƒ is too high), increase the proportion of the non-polar solvent (hexane)[4].

Q3: What are the potential impurities I might encounter during purification?

Impurities can originate from starting materials, side reactions, or degradation[6]. Common impurities for a compound like this compound could include:

  • Unreacted Starting Materials: For example, if the synthesis involves propargylic alcohols, residual starting material may be present[7][8].

  • Synthesis By-products: Depending on the synthetic route, various side-products can form.

  • Degradation Products: The strained oxetane ring or the ketone functionality could potentially degrade under harsh conditions (e.g., strong acid/base, high heat)[6].

Q4: Should I use a wet or dry loading method to apply my sample to the column?

The choice between wet and dry loading depends on the solubility of your crude sample in the chosen mobile phase.

  • Wet Loading: Involves dissolving the sample in the minimum amount of mobile phase and carefully adding it to the top of the column[9]. This is suitable if your compound is highly soluble in the eluent.

  • Dry Loading: This method is preferred if your compound has poor solubility in the eluent or if you need to use a stronger solvent for dissolution[9]. To dry load, dissolve your crude product in a suitable volatile solvent (like dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder is then carefully added to the top of the packed column[9]. Dry loading often results in better separation and sharper bands.

Troubleshooting Guide

This section addresses common problems encountered during the column chromatography of this compound.

Q5: My compound isn't moving from the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?

This indicates your compound is very polar and strongly adsorbed to the silica gel[3].

  • Solution: You need a more polar eluent system. Try adding a small percentage (1-10%) of methanol (MeOH) to your ethyl acetate or dichloromethane (DCM). A solvent system like 5% MeOH in DCM is often effective for highly polar compounds. For very stubborn compounds, a system containing a small amount of ammonium hydroxide in methanol can be used to move very polar, basic compounds[3].

Q6: My compound and an impurity are not separating well (co-elution). How can I improve the resolution?

Poor resolution means the Rƒ values of your compound and the impurity are too close.

  • Solution 1: Fine-tune the Mobile Phase. Make small, incremental changes to the solvent ratio. Sometimes a very slight adjustment can significantly improve separation.

  • Solution 2: Change Solvent System. The selectivity of the separation can be altered by changing the solvents. For example, if you are using hexane/EtOAc, try switching to a system like dichloromethane/diethyl ether or toluene/acetone.

  • Solution 3: Check Column Dimensions. A longer and narrower column generally provides better resolution than a shorter, wider one[2]. The weight of the adsorbent should be 20 to 100 times the weight of the sample, depending on the difficulty of the separation[1][2].

Q7: The collected fractions are all mixed, even though the TLC showed good separation. Why?

This can be a frustrating issue with several potential causes.

  • Possible Cause 1: Overloading. You may have loaded too much sample onto the column. For silica gel, a general rule is to use 20-100g of silica for every 1g of crude material[1].

  • Possible Cause 2: Improper Packing. The column may have cracks or channels, leading to an uneven solvent front and poor separation. Ensure the column is packed uniformly without any air bubbles[2].

  • Possible Cause 3: On-Column Degradation. The compound might be degrading on the acidic silica gel during the long elution time[3]. You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if new spots appear (a 2D TLC test can also be used)[3]. If degradation is confirmed, switch to a neutral stationary phase like neutral alumina or deactivated silica[3].

Q8: The solvent flow has stopped or is extremely slow. What is the problem?

A blocked column can halt the purification process.

  • Possible Cause 1: Column Packed Too Tightly. Over-compressing the cotton plug at the bottom or using excessive pressure during packing can impede flow[2].

  • Possible Cause 2: Fine Particles. Very fine silica particles may have clogged the bottom frit or cotton plug.

  • Possible Cause 3: Precipitation. The sample may have precipitated at the top of the column if it is not soluble in the mobile phase, creating a blockage. Ensure your sample is fully dissolved or use the dry loading method.

Data Presentation

Table 1: Recommended Starting Solvent Systems for TLC Analysis

Solvent System (v/v)PolarityTypical Application
9:1 Hexane:Ethyl AcetateLowFor less polar impurities
4:1 Hexane:Ethyl AcetateLow-MediumGood starting point for Rƒ determination
2:1 Hexane:Ethyl AcetateMediumTo elute moderately polar compounds
1:1 Hexane:Ethyl AcetateMedium-HighTo elute this compound
95:5 DCM:MethanolHighFor highly polar compounds that don't move in EtOAc

Table 2: Troubleshooting Summary

ProblemPossible Cause(s)Suggested Solution(s)
Low Rƒ (Compound at baseline) Eluent polarity is too low.Increase the percentage of the polar solvent (e.g., EtOAc); add a stronger polar solvent like methanol[3].
High Rƒ (Compound at solvent front) Eluent polarity is too high.Increase the percentage of the non-polar solvent (e.g., Hexane).
Poor Separation / Co-elution - Incorrect solvent system.- Column is overloaded.- Improperly packed column.- Fine-tune solvent ratio or change solvent system.- Use more stationary phase.- Repack the column carefully.
Streaking / Tailing Bands - Sample is overloaded.- Compound is too acidic/basic.- Poor sample solubility.- Load less material.- Add a modifier (e.g., 0.5% acetic acid or triethylamine) to the eluent.- Use the dry loading method[9].
Compound Not Eluting - Compound decomposed on the column.- Eluent is not polar enough.- Check for compound stability on silica[3].- Drastically increase eluent polarity (gradient elution).

Experimental Protocol

This protocol outlines a standard procedure for the purification of this compound.

1. Materials and Setup

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents: n-Hexane, Ethyl Acetate (HPLC grade)

  • Glass chromatography column with stopcock

  • TLC plates, developing chamber, and UV lamp

  • Collection vessels (test tubes or flasks)

  • Rotary evaporator

2. Step 1: Determine Eluent System via TLC

  • Prepare several eluent systems with varying ratios of hexane and ethyl acetate (e.g., 4:1, 2:1, 1:1).

  • Dissolve a tiny amount of your crude material in a volatile solvent.

  • Spot the crude mixture on TLC plates and develop them in the prepared eluent systems.

  • Identify the solvent system that gives your target compound an Rƒ value of approximately 0.3-0.4 and provides the best separation from impurities.

3. Step 2: Pack the Column (Wet Slurry Method)

  • Securely clamp the column in a vertical position in a fume hood.

  • Place a small plug of cotton or glass wool at the bottom of the column[10].

  • Add a thin layer of sand (approx. 1 cm) over the plug.

  • In a beaker, prepare a slurry of silica gel in your chosen starting eluent (a less polar mixture than your final eluent).

  • With the stopcock closed, pour the eluent into the column to about one-third of its volume[10].

  • Slowly pour the silica slurry into the column. Gently tap the side of the column to help the silica pack evenly and remove air bubbles.

  • Open the stopcock to allow solvent to drain, continuously adding more slurry until the desired column height is reached. Never let the solvent level drop below the top of the silica bed.

  • Once packed, add a final protective layer of sand on top of the silica gel[10].

4. Step 3: Load the Sample (Dry Loading Method)

  • Dissolve your crude product (e.g., 500 mg) in a minimal amount of a volatile solvent (e.g., 5-10 mL of acetone or DCM).

  • Add 1-2 g of silica gel to this solution and mix well.

  • Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.

  • Drain the solvent in your packed column until it is level with the top of the sand layer.

  • Carefully add your silica-adsorbed sample to the top of the column, creating an even layer.

  • Gently add a small amount of eluent with a pipette to settle the sample layer without disturbing it.

5. Step 4: Elute the Column and Collect Fractions

  • Carefully fill the column with the mobile phase.

  • Open the stopcock and begin collecting the eluting solvent in fractions (e.g., 10-20 mL per test tube).

  • Maintain a constant level of solvent at the top of the column to avoid it running dry.

  • You may start with a lower polarity eluent and gradually increase the polarity (gradient elution) to first elute non-polar impurities and then your target compound.

6. Step 5: Analyze Fractions and Isolate Product

  • Monitor the separation by spotting fractions onto TLC plates alongside your crude starting material and a pure standard if available.

  • Identify the fractions containing your pure desired product.

  • Combine the pure fractions into a round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

G cluster_prep Preparation cluster_sep Separation & Isolation TLC 1. TLC Analysis (Determine Eluent System) Pack 2. Column Packing (Prepare Slurry) TLC->Pack Load 3. Sample Loading (Dry Load Preferred) Pack->Load Elute 4. Elution (Run Solvent Through Column) Load->Elute Collect 5. Fraction Collection Elute->Collect Analyze 6. Fraction Analysis (TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evap 8. Solvent Evaporation (Rotovap) Combine->Evap Product Pure this compound Evap->Product

Caption: Workflow for Column Chromatography Purification.

G Start Problem Encountered Q1 Poor Separation? Start->Q1 Q2 Compound Not Moving? Q1->Q2 No A1_Overload Overloaded or Channeled Column? Q1->A1_Overload Yes Q3 Slow/No Flow? Q2->Q3 No A2_IncreasePol Increase Eluent Polarity (e.g., Add MeOH) Q2->A2_IncreasePol Yes A3_CheckPack Check for Clogs or Tight Packing Q3->A3_CheckPack Yes A1_Solvent Change Solvent System (e.g., DCM/Ether) A1_Overload->A1_Solvent No A1_Repack Repack Column & Use Less Sample A1_Overload->A1_Repack Yes A2_CheckStab Compound Degraded? A2_IncreasePol->A2_CheckStab A2_SwitchPhase Switch to Neutral Alumina or Deactivated Silica A2_CheckStab->A2_SwitchPhase Yes A3_RepackLoose Repack Column More Loosely A3_CheckPack->A3_RepackLoose

Caption: Troubleshooting Flowchart for Common Issues.

References

Technical Support Center: Synthesis of Oxetan-3-ones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of oxetan-3-ones. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Troubleshooting Guides

Issue 1: Low or No Yield of Oxetan-3-one in Gold-Catalyzed Synthesis from Propargylic Alcohols

Q: My gold-catalyzed reaction of a propargylic alcohol is giving a low yield of the desired oxetan-3-one. What are the potential causes and how can I improve the yield?

A: Low yields in this reaction can stem from several factors, primarily related to catalyst activity, side reactions, or substrate stability. Here is a step-by-step troubleshooting guide:

  • Catalyst Deactivation: Ensure the use of a high-purity gold catalyst and anhydrous, degassed solvents. The catalyst, such as (2-biphenyl)Cy₂PAuNTf₂, is sensitive to impurities.[1]

  • Inefficient Oxidation: The choice and stoichiometry of the oxidant are crucial. Pyridine N-oxide derivatives are commonly used. Optimizing the specific oxidant and ensuring the correct molar ratio can improve the formation of the α-oxo gold carbene intermediate.[1]

  • Mesylate Side Product Formation: If you are using methanesulfonic acid (MsOH), a common side product is a mesylate species, which arises from the reaction of the gold carbene intermediate with the acid.[2][3][4] To minimize this, consider replacing MsOH with bistriflimide (HNTf₂), which has been shown to significantly reduce this side reaction and improve yields.[2][3][4]

  • Propargylic Cation Formation (for tertiary alcohols): Tertiary propargylic alcohols have a higher tendency to form stable propargylic cations under acidic conditions, leading to low yields.[3] To circumvent this, installing an electron-withdrawing group at the alkyne terminus can disfavor cation formation.[1][3] Additionally, for these substrates, a combination of a different catalyst, like IPrAuNTf₂, and an alternative oxidant, such as 4-acetylpyridine N-oxide, coupled with mild heating, may be necessary.[3]

Issue 2: Ring-Opening of the Oxetan-3-one Product

Q: I am observing byproducts that suggest my oxetan-3-one product is undergoing ring-opening. Why is this happening and how can I prevent it?

A: The high ring strain of the four-membered oxetane ring makes it susceptible to nucleophilic attack and ring-opening, particularly under harsh conditions.[1][5]

  • Acidic Conditions: Strong acids can protonate the ring oxygen, activating the ring for nucleophilic attack and subsequent opening.[6] This is a significant concern during acidic workup or purification on acidic stationary phases like silica gel.[1]

    • Solution: Use milder acids for any necessary reactions or workup steps. For purification, employ deactivated silica gel or consider alternative methods like distillation under reduced pressure.[1]

  • Basic Conditions: Strong bases can also promote ring-opening.[1]

    • Solution: If a basic step is required, use a milder base and maintain strict temperature control to minimize degradation.[1] High-dilution conditions can also favor desired intramolecular reactions over intermolecular side reactions that may be promoted by bases.[1]

  • Elevated Temperatures: High reaction or purification temperatures can provide the energy needed to overcome the activation barrier for ring-opening.[1]

    • Solution: Maintain the lowest effective temperature throughout your synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to oxetan-3-one, and what are their primary advantages and disadvantages?

A1: The most common synthetic routes include:

  • Gold-Catalyzed Synthesis from Propargylic Alcohols: A modern, one-step method that is efficient and avoids hazardous reagents like diazo ketones.[1][7] It is characterized by its operational simplicity and can often be performed without the strict exclusion of air or moisture.[2][3][8]

  • Synthesis from Epichlorohydrin or 1,3-Dichloroacetone: A classical, multi-step approach.[1][6] While it involves several steps (protection, cyclization, deprotection), it can provide high overall yields and uses readily available starting materials.[9]

  • Oxidation of Oxetan-3-ol: This is often the final step in a multi-step synthesis. It requires mild and selective oxidizing agents to prevent side reactions.[1]

  • Paternò-Büchi Reaction: A photochemical [2+2] cycloaddition between a carbonyl compound and an alkene.[10] This method can be highly efficient but may require specialized photochemical equipment and can be accompanied by side reactions like photodimerization.[11][12]

Q2: My reaction seems to be incomplete, even after extended reaction times. What should I do?

A2: For multi-step syntheses, such as the ketalization step in the 1,3-dichloroacetone method, ensure efficient removal of water, for example, by using a Dean-Stark apparatus.[1] For gold-catalyzed reactions, if the reaction stalls, it could be due to catalyst deactivation. Ensure all reagents and solvents are of high purity and the system is inert if required by the specific protocol. In some cases, particularly with less reactive substrates like certain tertiary propargylic alcohols, mild heating may be necessary to drive the reaction to completion.[1][3]

Q3: I'm having trouble purifying oxetan-3-one. What are the best practices?

A3: The polarity of oxetan-3-one and its instability on acidic stationary phases can make purification challenging.[1] For column chromatography, it is recommended to use deactivated silica gel. This can be prepared by treating the silica gel with a base, such as triethylamine, in the eluent. Alternatively, purification by distillation under reduced pressure is often a suitable method for obtaining pure oxetan-3-one.[1]

Q4: What are the primary safety concerns when synthesizing oxetan-3-one?

A4: Oxetan-3-one is a flammable liquid and vapor, is harmful if swallowed, and can cause skin and eye irritation.[1] Some synthetic routes involve hazardous reagents such as flammable solvents and strong bases. Ring-closing reactions can be exothermic, necessitating careful temperature control, especially on a larger scale, to prevent runaway reactions.[1] Always consult the safety data sheet (SDS) for all reagents and products and perform a thorough risk assessment before beginning any experiment.

Quantitative Data Summary

Synthetic MethodStarting Material(s)Key Reagents/StepsOverall YieldPurityReference(s)
Gold-Catalyzed CyclizationPropargyl AlcoholAu catalyst, Oxidant, HNTf₂~71%N/A[7][9]
From 1,3-Dichloroacetone1,3-Dichloroacetone, Ethylene Glycol1. Ketalization (p-TsOH) 2. Cyclization (NaOH) 3. Deprotection (Acid)~70%>95%[9]
Oxidation of Oxetan-3-olOxetan-3-olNBS, K₂CO₃, NaBr, TEMPO82-86%>95%[9]

Experimental Protocols

Protocol 1: Gold-Catalyzed Synthesis of Oxetan-3-one from Propargyl Alcohol

This protocol is based on the method developed by Zhang and coworkers.[1]

  • To a reaction vial, add the gold catalyst (e.g., (2-biphenyl)Cy₂PAuNTf₂) (5 mol%) and an oxidant (e.g., 3-methoxycarbonyl-5-bromopyridine N-oxide) (1.5 equiv) in an anhydrous, non-polar solvent such as 1,2-dichloroethane (DCE) under an inert atmosphere.[2]

  • Add the co-catalyst, HNTf₂ (5 mol%).[2]

  • Add propargyl alcohol (1.0 equiv) to the reaction mixture.

  • Seal the vial and stir the mixture at room temperature for the specified time (e.g., 6 hours), monitoring the reaction by TLC or GC.[2]

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on deactivated silica gel or by distillation under reduced pressure to obtain pure oxetan-3-one.[1]

Protocol 2: Synthesis of Oxetan-3-one from 1,3-Dichloroacetone

This is a three-step process involving ketal protection, cyclization, and deprotection.[1][9]

  • Ketalization: To a solution of 1,3-dichloroacetone in toluene, add ethylene glycol and a catalytic amount of p-toluenesulfonic acid. Heat the mixture to reflux with a Dean-Stark apparatus to remove water. Monitor the reaction by TLC or GC. Once the starting material is consumed, cool the reaction mixture, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Cyclization: Dissolve the protected intermediate in a suitable solvent like THF under an inert atmosphere. Cool the solution in an ice bath and slowly add a strong, non-nucleophilic base (e.g., sodium hydride). Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC). Carefully quench the reaction with water and extract the product with an organic solvent. Wash the combined organic layers with brine, dry, and concentrate under reduced pressure.[1]

  • Deprotection: The resulting protected oxetan-3-one is then deprotected under acidic conditions to yield the final product. Purify by distillation under reduced pressure.[1]

Visualizations

Side_Reactions_in_Gold_Catalyzed_Oxetan_3_one_Synthesis Propargylic_Alcohol Propargylic Alcohol Au_Carbene α-Oxo Gold Carbene Intermediate Propargylic_Alcohol->Au_Carbene [Au], Oxidant Propargylic_Cation Propargylic Cation (from tertiary alcohols) Propargylic_Alcohol->Propargylic_Cation Acidic Conditions Oxetan_3_one Oxetan-3-one (Desired Product) Au_Carbene->Oxetan_3_one Intramolecular O-H Insertion Mesylate_Byproduct Mesylate Byproduct Au_Carbene->Mesylate_Byproduct + MsOH Other_Byproducts Other Byproducts (e.g., from ring opening) Propargylic_Cation->Other_Byproducts

Caption: Main vs. Side Reaction Pathways in Gold-Catalyzed Synthesis.

Troubleshooting_Workflow_for_Oxetan_3_one_Synthesis Start Low Yield or Impure Product Check_Reagents Check Purity of Reagents & Solvents Start->Check_Reagents Check_Conditions Verify Reaction Conditions (Temp, Time, Atmosphere) Start->Check_Conditions Analyze_Byproducts Identify Byproducts (NMR, GC-MS) Start->Analyze_Byproducts Ring_Opening Ring-Opening Detected? Analyze_Byproducts->Ring_Opening Adjust_pH Use Milder Acid/Base Deactivate Silica Gel Ring_Opening->Adjust_pH Yes Specific_Byproduct Specific Side Product (e.g., Mesylate)? Ring_Opening->Specific_Byproduct No Success Improved Yield/ Purity Adjust_pH->Success Modify_Reagents Modify Reagents (e.g., HNTf₂ instead of MsOH) Specific_Byproduct->Modify_Reagents Yes Incomplete_Reaction Incomplete Reaction? Specific_Byproduct->Incomplete_Reaction No Modify_Reagents->Success Incomplete_Reaction->Start No, other issues Optimize_Conditions Optimize Conditions (e.g., Increase Temp, Time, Change Catalyst/Oxidant) Incomplete_Reaction->Optimize_Conditions Yes Optimize_Conditions->Success

Caption: Troubleshooting Workflow for Oxetan-3-one Synthesis.

References

stability and degradation of 1-(Oxetan-3-yl)propan-2-one under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of 1-(Oxetan-3-yl)propan-2-one under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in an acidic environment?

A1: The primary degradation pathway involves the acid-catalyzed ring-opening of the strained oxetane ring.[1][2] The reaction is typically initiated by the protonation of the oxetane oxygen atom, which makes the ring's carbon atoms more electrophilic and susceptible to nucleophilic attack by a solvent molecule, such as water. This results in the cleavage of a carbon-oxygen bond and the formation of a diol product.

Q2: How do factors like acid strength, temperature, and reaction time influence the stability of the compound?

A2: The rate of degradation is highly dependent on experimental conditions.

  • Acid Strength: Stronger acids will accelerate the rate of oxetane ring-opening.[2][3] Even mild acidic conditions can facilitate degradation, especially over extended periods.

  • Temperature: Higher temperatures increase the kinetic energy of the molecules, leading to a faster degradation rate. A study on a similar secondary alcohol oxetane ether showed significantly more degradation at 37°C over 24 hours (31% recovery) compared to shorter periods.[4]

  • Reaction Time: The extent of degradation is directly proportional to the duration of exposure to acidic conditions.

Q3: Is the ketone functional group susceptible to degradation under these conditions?

A3: The ketone functional group is generally stable under many acidic conditions. However, acids can catalyze keto-enol tautomerism, an equilibrium process where the ketone converts to its enol isomer.[5][6] While this is not typically a degradation pathway, it is a chemical transformation to be aware of as it can influence reactivity at the α-carbon. The α-hydrogens of a ketone are weakly acidic.[7][8]

Q4: What are the likely degradation products I should expect to see?

A4: The most probable degradation product from the acid-catalyzed hydrolysis of the oxetane ring is 1,3-dihydroxy-2-(propan-2-one)butane . This is formed when the oxetane ring opens upon attack by a water molecule. Depending on the specific acidic medium and other nucleophiles present, different ring-opened products may be observed.

Troubleshooting Guide

Issue: I am observing unexpected peaks in my HPLC/LC-MS analysis after an acidic reaction or workup.

  • Possible Cause: These peaks are likely degradation products resulting from the opening of the oxetane ring.

  • Troubleshooting Steps:

    • Characterize the Impurity: Obtain a mass spectrum (MS) of the unexpected peak. The expected degradation product, 1,3-dihydroxy-2-(propan-2-one)butane, will have a molecular weight corresponding to the addition of one molecule of water (18.015 g/mol ) to the parent compound.

    • Run a Control Experiment: Incubate this compound in the acidic medium used in your workup (without other reagents) for the same duration. Analyze the sample to see if the same impurity peaks are generated.

    • Minimize Exposure: If degradation is confirmed, reduce the exposure time to the acidic medium, use a weaker acid, or perform the step at a lower temperature (e.g., on an ice bath).

Issue: My reaction yield is consistently low, or I am recovering less starting material than expected.

  • Possible Cause: Your starting material may be degrading during the reaction or purification process if acidic conditions are present. The strained oxetane ring is susceptible to ring-opening catalyzed by Lewis acids or Brønsted acids.[1][9]

  • Troubleshooting Steps:

    • Evaluate Reaction pH: Monitor the pH of your reaction mixture. If it is acidic, consider if a non-acidic alternative is feasible.

    • Modify Purification: During purification (e.g., silica gel chromatography), the stationary phase can be acidic enough to cause degradation.[4] Consider using a deactivated or basic stationary phase, such as basic alumina, or neutralizing the silica gel with a base like triethylamine before use.

    • Use Anhydrous Conditions: If water is the nucleophile causing the degradation, performing the reaction under strictly anhydrous conditions may prevent the formation of the hydrolysis product.

Issue: I am seeing inconsistent results between different experimental batches.

  • Possible Cause: Minor variations in the concentration of the acid, temperature, or reaction time can lead to significant differences in the extent of degradation.

  • Troubleshooting Steps:

    • Standardize Protocols: Ensure that all experimental parameters (reagent concentrations, temperature, addition rates, and reaction times) are precisely controlled and documented for each batch.

    • Check Reagent Quality: Verify the quality and concentration of the acid used. An older stock solution may have a different effective concentration than a freshly prepared one.

    • Buffer the System: If permissible for your reaction, use a buffer system to maintain a constant pH and avoid drastic pH shifts that could accelerate degradation.

Quantitative Data Summary

ConditionTime (hours)Temperature (°C)% Compound Remaining (Illustrative)
1 M HCl (aqueous)137~94%
1 M HCl (aqueous)837~55%
1 M HCl (aqueous)2437~31%
0.1 M HCl (aqueous)2425 (Room Temp)~85%
Acetic Acid (50% in water)2425 (Room Temp)>95%

Experimental Protocols

Protocol 1: General Procedure for Acidic Stability Testing

This protocol outlines a general method for assessing the stability of this compound in a specific acidic solution.

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., Acetonitrile or DMSO) at a known concentration (e.g., 10 mg/mL).

  • Sample Preparation: In a clean vial, add a precise volume of the acidic medium to be tested (e.g., 990 µL of 1 M HCl).

  • Initiate Experiment: To the vial, add a small volume of the stock solution (e.g., 10 µL) to achieve the desired final concentration (e.g., 100 µg/mL). This is your T=0 sample point. Immediately vortex the sample.

  • Incubation: Place the vial in a temperature-controlled environment (e.g., a 37°C water bath or a standard lab bench at 25°C).

  • Time Points: At predetermined time points (e.g., 1, 4, 8, 24 hours), withdraw an aliquot of the sample.

  • Quenching: Immediately quench the degradation reaction by adding the aliquot to a vial containing a neutralizing agent (e.g., a solution of sodium bicarbonate or a strong buffer) to bring the pH to neutral.

  • Analysis: Analyze the quenched samples by a suitable analytical method, such as HPLC-UV or LC-MS, to determine the concentration of the remaining parent compound.

Protocol 2: Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a starting point for developing an HPLC method to quantify the parent compound and its degradation products.

  • Instrument: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-17 min: Hold at 95% B

    • 17-18 min: Return to 5% B

    • 18-22 min: Re-equilibration at 5% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 270 nm (for the ketone chromophore; optimization may be required).

  • Quantification: The percentage of remaining compound is calculated by comparing the peak area of the parent compound at each time point to its peak area at T=0.

Visualizations

DegradationPathway Start This compound Protonated Protonated Oxetane Intermediate Start->Protonated Protonation Product 1,3-Dihydroxy-2-(propan-2-one)butane (Ring-Opened Product) Protonated->Product Nucleophilic Attack & Ring-Opening H_plus_cat H+ (catalyst) Protonated->H_plus_cat Regeneration H_plus H+ H2O H₂O

Caption: Proposed acid-catalyzed degradation pathway of this compound.

ExperimentalWorkflow arrow A 1. Prepare Stock Solution & Acidic Medium B 2. Initiate Reaction (Mix at T=0) A->B C 3. Incubate at Controlled Temperature B->C D 4. Withdraw & Quench Sample at Time Points C->D E 5. Analyze by HPLC / LC-MS D->E F 6. Quantify Remaining Compound & Products E->F

Caption: General experimental workflow for conducting an acidic stability study.

TroubleshootingTree Problem Problem: Low Yield / Unexpected Peaks CheckMS Analyze impurity by MS. Does MW = Parent + 18? Problem->CheckMS Degradation Conclusion: Acid-catalyzed hydrolysis is occurring. CheckMS->Degradation  Yes OtherIssue Conclusion: Issue is likely unrelated to hydrolysis (e.g., side reaction). CheckMS->OtherIssue No   Action Solution: • Use milder acid / lower temp • Reduce exposure time • Use basic alumina for chromatography Degradation->Action

Caption: Troubleshooting decision tree for unexpected results in acidic conditions.

References

Oxetane Synthesis Scale-Up: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the scale-up of oxetane synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of oxetanes at a larger scale.

1. Williamson Ether Synthesis & Diol Cyclization

Question: My Williamson ether synthesis (or diol cyclization) for oxetane formation is resulting in low yields. What are the potential causes and solutions?

Answer:

Low yields in intramolecular cyclizations to form oxetanes are a common challenge, often due to the slower kinetics of forming a four-membered ring compared to other ring sizes.[1]

Potential Causes:

  • Inefficient Cyclization: The kinetics for forming the strained four-membered ring can be slow.[1]

  • Competing Elimination Reactions: For certain substrates, such as 1,3-diols with two aryl groups, a Grob fragmentation can occur, leading to an alkene instead of the desired oxetane.[2]

  • Poor Leaving Group: The chosen leaving group (e.g., tosylate, mesylate, halide) may not be sufficiently reactive under the reaction conditions.

  • Inappropriate Base: The base used may not be strong enough to deprotonate the alcohol effectively, or it could be sterically hindered.

Recommended Solutions:

  • Optimize Reaction Conditions:

    • Base Selection: Use a strong, non-nucleophilic base such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium bis(trimethylsilyl)amide (LiHMDS).[1]

    • Temperature Control: While heating can increase the reaction rate, it can also promote side reactions. Careful temperature optimization is crucial.

    • Solvent Choice: Aprotic polar solvents like DMF or DMSO can be effective.

  • Improve the Leaving Group: Ensure a good leaving group is installed on the 1,3-diol precursor. Tosylates (Ts) and mesylates (Ms) are commonly used.[1]

  • Substrate Design: If Grob fragmentation is a competing reaction, redesigning the substrate to disfavor this pathway may be necessary.[2]

Question: I am observing significant ring-opening of my oxetane product during synthesis or workup. How can I prevent this?

Answer:

Oxetane rings are susceptible to ring-opening, particularly under acidic conditions or at high temperatures.[3][4]

Potential Causes:

  • Acidic Conditions: Exposure to strong acids, even during workup (e.g., acidic washes), can catalyze the opening of the oxetane ring.[5] 3,3-disubstituted oxetanes with an internal nucleophile are particularly prone to ring-opening under these conditions.[3]

  • High Temperatures: Local hot spots in a large-scale reactor or prolonged heating can lead to thermal decomposition of the oxetane.[3]

  • Reactive Functional Groups: The presence of certain functional groups on the oxetane ring can increase its lability. For example, oxetanes with electron-donating groups at the C2 position are likely to be unstable.[4]

  • Reduction Reactions: The use of certain reducing agents, like LiAlH4 at temperatures above 0°C, can lead to the decomposition of oxetane carboxylates.[5]

Recommended Solutions:

  • Avoid Acidic Conditions:

    • For reactions involving acid-sensitive functional groups (e.g., hydrolysis of esters or nitriles), use basic conditions. Basic hydrolysis has been shown to be an efficient and scalable method that avoids ring-opening.[5]

    • During workup, use neutral or slightly basic washes instead of acidic ones.

  • Precise Temperature Control:

    • Maintain strict temperature control throughout the reaction, especially during scale-up where heat dissipation can be a challenge.

    • For exothermic reactions, ensure adequate cooling is available.

    • When using potent reducing agents like LiAlH4, conduct the reaction at low temperatures (e.g., -30 to -10 °C).[5]

  • Protecting Group Strategy: If the oxetane ring is being introduced early in a multi-step synthesis, consider if the synthesis can be re-routed to install the oxetane at a later stage to avoid exposing it to harsh reaction conditions.[3][4]

2. Paternò-Büchi Reaction

Question: I am struggling to scale up my Paternò-Büchi reaction. What are the main challenges and how can I address them?

Answer:

The Paternò-Büchi reaction, a [2+2] photocycloaddition, is a powerful method for synthesizing oxetanes but presents significant scale-up challenges primarily due to its reliance on light.[6][7][8]

Potential Causes for Scale-up Difficulties:

  • Light Penetration: As the reaction volume and concentration increase, light penetration through the reaction medium decreases (due to Beer-Lambert law), leading to inefficient photoexcitation and incomplete reactions. This can be a major issue in large, traditional batch reactors.[8]

  • Side Reactions: The photochemical process can lead to side product formation, such as the dimerization of the alkene starting material.[8][9] UV light irradiation, in particular, can be problematic.[7]

  • Substrate Dependence: The reactivity and selectivity of the Paternò-Büchi reaction are highly dependent on the specific substrates used.[7]

Recommended Solutions:

  • Flow Chemistry: Transitioning from a batch reactor to a flow photoreactor is a highly effective strategy for scaling up photochemical reactions. Flow reactors utilize narrow-bore tubing, ensuring uniform light irradiation throughout the reaction mixture, improving efficiency and reproducibility.[6]

  • Optimize Light Source:

    • The wavelength of light can impact the reaction. Using lamps that emit at 300 or 350 nm is common.[8]

    • Consider using lower-energy visible light, although this has only been demonstrated for specific classes of substrates.[7]

  • Suppress Side Reactions: In some cases, additives can be used to suppress side reactions. For example, p-xylene has been used to successfully suppress the dimerization of maleic anhydride.[9]

  • Careful Substrate Selection: Be aware that the scope of the Paternò-Büchi reaction can be limited, and not all alkene-carbonyl combinations will be successful.[7]

Experimental Workflow: Troubleshooting Paternò-Büchi Scale-Up

Caption: A logical workflow for diagnosing and solving common issues encountered during the scale-up of Paternò-Büchi reactions.

Frequently Asked Questions (FAQs)

Question: What are the most significant general challenges when scaling up oxetane synthesis?

Answer: The primary challenges in scaling up oxetane synthesis include:

  • Ring Instability: The oxetane ring is strained and can be unstable under harsh reaction conditions, such as high temperatures or strong acids.[3][4]

  • Limited Building Blocks: The variety of commercially available, functionalized oxetane building blocks is limited, which can constrain the diversity of accessible target molecules.[3]

  • Synthetic Accessibility: Developing efficient and high-yielding synthetic routes can be challenging. Many methods require careful optimization to be viable on a large scale.[3]

  • Safety Concerns: The potential for ring-opening can be a safety concern, and the stability of oxetanes in large reactors, where localized heating can occur, is not well-documented.[3]

Question: Which synthetic method is generally most suitable for the large-scale synthesis of oxetanes?

Answer: The intramolecular Williamson etherification is one of the most practical and commonly used methods for large-scale oxetane synthesis.[1] There are documented examples of this method being used for kilogram-scale synthesis of oxetane intermediates.[10][11] This approach typically involves the cyclization of a 1,3-diol derivative where one hydroxyl group has been converted into a good leaving group. While it can be kinetically slow, its practicality and versatility make it a popular choice for industrial applications.[1]

In contrast, while mechanistically interesting, the Paternò-Büchi reaction is often considered troublesome to scale up due to its photochemical nature, though the use of flow chemistry can mitigate some of these issues.[6][8]

Question: How does the substitution pattern on the oxetane ring affect its stability during scale-up?

Answer: The substitution pattern has a significant impact on the stability of the oxetane ring. As a general rule, 3,3-disubstituted oxetanes are the most stable .[4] This increased stability is attributed to steric hindrance, where the substituents at the 3-position block the trajectory of external nucleophiles, preventing them from attacking the C-O bond and initiating ring-opening.[4] This is a critical consideration for multi-step, large-scale syntheses where the oxetane moiety will be subjected to various reaction conditions.[3]

Question: What are the best practices for the purification of oxetanes on a large scale?

Answer: Purification strategies for oxetanes at scale depend on the physical properties of the target molecule and the impurities present.

  • Crystallization: If the oxetane product is a solid, crystallization is often the most efficient and scalable purification method.

  • Distillation: For volatile, thermally stable oxetanes, distillation can be an effective technique.

  • Chromatography: While widely used at the lab scale, column chromatography can be costly and challenging to scale up. It is typically reserved for high-value products or when other methods are ineffective.

  • Workup Procedures: A simple acidic/basic workup can be a facile purification method, provided the oxetane is stable to the conditions used.[10] As noted earlier, acidic washes should be used with caution due to the risk of ring-opening.[5]

Data Summary

Table 1: Comparison of Yields for Selected Oxetane Synthesis Methods

Synthesis MethodSubstrate(s)ConditionsYieldReference
Williamson Etherification3,3-disubstituted 1,3-diol precursorTosylation, followed by base-mediated cyclization59-87%[1]
Williamson EtherificationDiol precursor for an IDO1 inhibitor intermediateNot specifiedKilogram-scale[10]
Epoxide Ring Expansion2-substituted epoxide and sulfur ylideIn situ generation of sulfoxonium ylide83-99%[1]
Paternò-Büchi ReactionPregnenolonePhotochemical, visible light44%[7]
Alcohol C-H FunctionalizationVarious primary and secondary alcoholsPhotoredox catalysis42-90%[7][12]

Key Experimental Protocols

Protocol 1: Synthesis of 3,3-Disubstituted Oxetanes via Williamson Etherification

This protocol is based on the common strategy of cyclizing a 1,3-diol.[1]

Step 1: Monotosylation of the 1,3-Diol

  • Dissolve the 3,3-disubstituted-1,3-propanediol in a suitable solvent (e.g., dichloromethane or pyridine) and cool the solution in an ice bath (0 °C).

  • Slowly add one equivalent of p-toluenesulfonyl chloride (TsCl).

  • Allow the reaction to stir at 0 °C and then warm to room temperature until TLC or LCMS analysis indicates the consumption of the starting material and formation of the monotosylated product.

  • Perform an aqueous workup, extract the product with an organic solvent, dry the organic layer (e.g., over Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization to obtain the pure monotosylated intermediate.

Step 2: Base-Mediated Cyclization

  • Dissolve the purified monotosylated intermediate in an anhydrous aprotic solvent (e.g., THF or DMF).

  • Cool the solution to 0 °C and add a strong base (e.g., 1.2 equivalents of NaH).

  • Allow the reaction to warm to room temperature or gently heat as necessary, monitoring the progress by TLC or LCMS.

  • Once the reaction is complete, carefully quench the excess base by adding water or a saturated aqueous solution of NH₄Cl.

  • Extract the oxetane product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the final oxetane product by distillation, crystallization, or column chromatography.

Visualized Chemical Pathways

G cluster_0 Williamson Ether Synthesis Diol Diol Tosylate Tosylate Diol->Tosylate TsCl, Base Oxetane Oxetane Tosylate->Oxetane Strong Base (e.g., NaH) Intramolecular SN2

Caption: A simplified reaction scheme for the Williamson ether synthesis of oxetanes from 1,3-diols.

G cluster_1 Paternò-Büchi Reaction Carbonyl + Alkene Carbonyl + Alkene Excited Carbonyl Excited Carbonyl Carbonyl + Alkene->Excited Carbonyl Biradical Intermediate Biradical Intermediate Excited Carbonyl->Biradical Intermediate + Alkene Oxetane Oxetane Biradical Intermediate->Oxetane Ring Closure

Caption: The general mechanism of the Paternò-Büchi reaction, proceeding through a biradical intermediate.

References

Technical Support Center: Optimizing Oxetane Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for oxetane ring formation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of oxetanes.

Troubleshooting Guides

This section addresses common issues encountered during oxetane synthesis, focusing on the two primary methods: Intramolecular Williamson Ether Synthesis and the Paterno-Büchi Reaction.

Method 1: Intramolecular Williamson Ether Synthesis

This method involves the intramolecular SN2 reaction of a halo-alkoxide to form the oxetane ring.[1]

Issue 1: Low or No Product Formation

Possible Cause Recommended Solution
Poor Leaving Group: The halide or sulfonate ester is not sufficiently reactive.Convert the alcohol to a better leaving group, such as a tosylate (-OTs), mesylate (-OMs), or iodide (-I). Iodide is often superior to bromide or chloride.[2]
Ineffective Base: The base is not strong enough to deprotonate the alcohol, or it is sterically hindered.Use a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu). For sensitive substrates, milder bases like potassium carbonate (K₂CO₃) in a polar aprotic solvent may be effective.[3]
Steric Hindrance: The substrate is sterically hindered around the reaction centers, slowing down the SN2 cyclization.Increase the reaction temperature and/or reaction time. Consider using a less hindered base.
Incorrect Solvent: The solvent may not be suitable for an SN2 reaction.Use a polar aprotic solvent such as THF or DMF to facilitate the SN2 reaction.[4]

Issue 2: Formation of Side Products

Possible Cause Recommended Solution
Grob Fragmentation: The substrate geometry favors fragmentation into an alkene and a carbonyl compound, a common side reaction in oxetane synthesis.[1][5]Use a less polar solvent and a more sterically demanding base. Running the reaction at lower temperatures can also help disfavor fragmentation.
Intermolecular Reaction: High concentrations can favor intermolecular etherification over the desired intramolecular cyclization.Employ high-dilution conditions (0.01-0.05 M) to favor the intramolecular pathway.
Elimination Byproducts (Alkenes): The base may be too strong or sterically hindered, favoring E2 elimination over SN2 cyclization.Use a less hindered or milder base. For secondary halides, a good, non-bulky leaving group is crucial.
Method 2: Paterno-Büchi Reaction

This reaction is a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene to form an oxetane.[6][7]

Issue 1: Low or No Product Formation

Possible Cause Recommended Solution
Incorrect Wavelength: The wavelength of the UV light source does not correspond to the absorption maximum of the carbonyl compound.Use a light source that matches the n→π* transition of the carbonyl. A high-pressure mercury lamp is often used. For aromatic carbonyls, irradiation through Pyrex (>300 nm) is common, while aliphatic carbonyls may require quartz vessels for irradiation at 254 nm.[4][7]
Low Quantum Yield: The efficiency of the photochemical reaction is inherently low.Increase the irradiation time and ensure the concentration of the alkene is optimized (often used in excess).[7]
Quenching of the Excited State: Oxygen or other impurities can quench the excited triplet state of the carbonyl.Deoxygenate the solvent by bubbling with an inert gas (e.g., nitrogen or argon) before and during the reaction.[4]
Inappropriate Solvent: The solvent can influence the efficiency and selectivity of the reaction.Non-polar solvents like benzene or cyclohexane are often preferred. Acetonitrile can also be used.[7][8]

Issue 2: Formation of Side Products

Possible Cause Recommended Solution
Polymerization: The alkene or the oxetane product may be prone to polymerization under the reaction conditions.Run the reaction at a lower concentration of the alkene and monitor the reaction progress closely to avoid prolonged irradiation times.[9]
Formation of Diastereomers: The reaction may produce a mixture of diastereomers.The stereoselectivity can be influenced by the solvent and temperature. Lower temperatures often lead to higher selectivity. Chiral auxiliaries or catalysts can be used for enantioselective reactions.[8][9]
Side Reactions of the Carbonyl: The excited carbonyl can undergo other photochemical reactions, such as photoreduction.Ensure the solvent is aprotic and free of hydrogen donors.

Frequently Asked Questions (FAQs)

Q1: Which method is better for synthesizing my target oxetane: Intramolecular Williamson Ether Synthesis or the Paterno-Büchi reaction?

A1: The choice of method depends on the desired substitution pattern and the available starting materials. The Intramolecular Williamson Ether Synthesis is often reliable for simple oxetanes and when the 1,3-haloalcohol precursor is readily available.[1] It generally proceeds with good yields for suitable substrates. The Paterno-Büchi reaction is advantageous as it forms the oxetane ring in a single step from a carbonyl compound and an alkene, which are often commercially available.[4] It can also provide access to more complex and highly substituted oxetanes.[1]

Q2: My intramolecular cyclization is giving me a lot of elimination product. What can I do?

A2: The formation of elimination byproducts is a common issue. To favor the desired SN2 cyclization, you can try the following:

  • Use a less hindered base: A bulky base is more likely to act as a base for elimination rather than a nucleophile for deprotonation.

  • Choose a better leaving group: A more reactive leaving group like iodide or tosylate will facilitate the SN2 reaction at a lower temperature, which can disfavor elimination.

  • Optimize the solvent: A polar aprotic solvent like THF or DMF is ideal for SN2 reactions.

Q3: How can I improve the diastereoselectivity of my Paterno-Büchi reaction?

A3: Diastereoselectivity in the Paterno-Büchi reaction is often dependent on the reaction conditions. Lowering the reaction temperature can significantly improve selectivity.[8] The choice of solvent can also play a crucial role, with non-polar solvents sometimes offering better stereocontrol.[8] The steric and electronic properties of the substituents on both the carbonyl and alkene components will also influence the stereochemical outcome.

Q4: What is Grob fragmentation and how can I avoid it?

A4: Grob fragmentation is a competing side reaction in the intramolecular Williamson ether synthesis of oxetanes.[1] It involves the cleavage of the carbon-carbon bond between C2 and C3 of the 1,3-haloalkoxide, leading to the formation of an alkene and a carbonyl compound.[5] To minimize Grob fragmentation, you can:

  • Use a less polar solvent.

  • Employ a more sterically hindered base.

  • Conduct the reaction at a lower temperature.

Q5: Are there any safety precautions I should take for the Paterno-Büchi reaction?

A5: Yes, the Paterno-Büchi reaction requires a photochemical setup. You must use appropriate eye protection to shield your eyes from the high-intensity UV light. Ensure the reaction is carried out in a well-ventilated fume hood. Some of the solvents used, such as benzene, are hazardous and should be handled with care.

Data Presentation

Table 1: Comparison of Reaction Conditions for Intramolecular Williamson Ether Synthesis
SubstrateLeaving GroupBaseSolventTemperature (°C)Yield (%)Reference
1,3-diol (one-pot)-I (in situ)PPh₃, I₂, Imidazole, then NaHTHF2578-82[1]
Mesylate of a 1,3-diol-OMsNaHTHF2584[2]
3-bromo-2,2-bis(bromomethyl)propan-1-ol-BrKOtBuDMSO13068[2]
Dihydroxyacetone ketal monotosylate-OTsNaHTHF2562[2]
Table 2: Influence of Reaction Parameters on Paterno-Büchi Reaction Yields
Carbonyl CompoundAlkeneSolventTemperature (°C)Yield (%)Reference
BenzophenonePrenyl AlcoholBenzene2084-91[4]
Aryl GlyoxylatesVarious AlkenesAcetonitrile25up to 99[4]
Benzaldehyde2,3-Dimethyl-2-buteneBenzene20-[9]
α-ketoestersSimple AlkenesCH₂Cl₂ or MeCN25High[1]

Experimental Protocols

Protocol 1: General Procedure for Intramolecular Williamson Ether Synthesis

To a solution of the 1,3-haloalcohol (1.0 equivalent) in dry tetrahydrofuran (THF) under an inert atmosphere (e.g., argon), sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) is added portion-wise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours, while monitoring the progress by thin-layer chromatography (TLC). Upon completion, the reaction is carefully quenched by the addition of water. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired oxetane.[4]

Protocol 2: General Procedure for the Paterno-Büchi Reaction

A solution of the carbonyl compound (1.0 equivalent) and the alkene (2.0-5.0 equivalents) in a suitable solvent (e.g., benzene or acetonitrile) is placed in a quartz or Pyrex photoreactor. The solution is deoxygenated by bubbling with argon for 20-30 minutes. The reaction mixture is then irradiated with a high-pressure mercury lamp at a controlled temperature (e.g., 20 °C) for several hours to days. The reaction progress is monitored by TLC or gas chromatography (GC). After completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the oxetane.[4]

Visualizations

Troubleshooting_Workflow cluster_williamson Intramolecular Williamson Ether Synthesis cluster_paterno Paterno-Büchi Reaction start_w Low/No Product cause_w1 Poor Leaving Group start_w->cause_w1 cause_w2 Ineffective Base start_w->cause_w2 cause_w3 Side Reactions start_w->cause_w3 solution_w1 Use -OTs, -OMs, -I cause_w1->solution_w1 solution_w2 Use NaH, KOtBu cause_w2->solution_w2 solution_w3 High Dilution/ Lower Temp. cause_w3->solution_w3 start_p Low/No Product cause_p1 Incorrect Wavelength start_p->cause_p1 cause_p2 Quenching start_p->cause_p2 cause_p3 Side Reactions start_p->cause_p3 solution_p1 Match Lamp to Carbonyl cause_p1->solution_p1 solution_p2 Deoxygenate Solvent cause_p2->solution_p2 solution_p3 Lower Concentration/ Temperature cause_p3->solution_p3

General troubleshooting workflow for oxetane synthesis.

Paterno_Buechi_Mechanism carbonyl Carbonyl (Ground State) excited_carbonyl Excited Carbonyl (Singlet or Triplet) carbonyl->excited_carbonyl Excitation hv (UV Light) diradical 1,4-Diradical Intermediate excited_carbonyl->diradical + Alkene alkene Alkene alkene->diradical oxetane Oxetane diradical->oxetane Ring Closure

Simplified mechanism of the Paterno-Büchi reaction.

Reaction_Parameters cluster_params Key Reaction Parameters oxetane_yield Oxetane Yield & Selectivity leaving_group Leaving Group (Williamson) leaving_group->oxetane_yield base Base (Williamson) base->oxetane_yield solvent Solvent solvent->oxetane_yield temperature Temperature temperature->oxetane_yield concentration Concentration concentration->oxetane_yield light_source Light Source (Paterno-Büchi) light_source->oxetane_yield

References

Technical Support Center: 1-(Oxetan-3-yl)propan-2-one Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude 1-(Oxetan-3-yl)propan-2-one. Our aim is to help you identify and remove common impurities encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities in crude this compound?

The impurities in your crude product largely depend on the synthetic route employed. Based on common syntheses of related oxetane ketones, you can anticipate the following:

  • Unreacted Starting Materials: If your synthesis starts from oxetan-3-ol, you may have residual alcohol in your crude product. Syntheses originating from precursors like 1,3-dichloroacetone could contain traces of these halogenated compounds.

  • Solvents: Residual solvents from the reaction and workup (e.g., toluene, dichloromethane, ethyl acetate, hexanes) are common impurities.

  • Byproducts of the Reaction:

    • Side-products from the oxidation of oxetan-3-ol.

    • In gold-catalyzed syntheses, byproducts such as mesylates can form.[1]

    • Byproducts from ring-opening of the oxetane under acidic or basic conditions.

  • Water: Moisture introduced during the workup can be present.

Q2: My NMR spectrum shows unexpected peaks. How can I identify the impurities?

An ¹H NMR spectrum is a powerful tool for identifying impurities. Here's a general approach:

  • Assign the Product Peaks: First, identify the characteristic peaks for this compound. You should expect signals corresponding to the acetyl methyl group, the methylene group adjacent to the ketone, the methine proton on the oxetane ring, and the methylene protons of the oxetane ring.

  • Check for Common Solvent Peaks: Compare any remaining singlets or multiplets to published chemical shifts for common laboratory solvents.

  • Look for Starting Material Signals: If you have the NMR spectrum of your starting materials, compare it to the impurity signals in your product spectrum.

  • Consider Byproduct Structures: Based on your reaction mechanism, predict potential side products and look for their characteristic signals. For example, the presence of a broad singlet may indicate a hydroxyl proton from unreacted oxetan-3-ol.

Q3: What is the best purification method for removing polar impurities?

For removing polar impurities like unreacted alcohols or water-soluble salts, column chromatography is highly effective. A typical setup would involve a silica gel stationary phase and a non-polar to moderately polar mobile phase.

Q4: How can I remove non-polar impurities?

Non-polar impurities, such as byproducts from Grignard reactions or residual non-polar solvents, can also be removed by column chromatography . In this case, you would use a very non-polar eluent to first wash off the non-polar impurities before eluting your more polar product. Alternatively, if the boiling points are sufficiently different, fractional distillation can be an effective method.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the purification of this compound.

Issue 1: Low Purity After Column Chromatography

Possible Causes:

  • Inappropriate Solvent System: The polarity of your eluent may be too high, causing your product to elute with impurities, or too low, resulting in poor separation.

  • Column Overloading: Too much crude material was loaded onto the column for its size.

  • Poor Column Packing: The presence of air bubbles or cracks in the stationary phase can lead to inefficient separation.

Solutions:

  • Optimize the Solvent System: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system that gives good separation between your product and the impurities.

  • Reduce the Load: As a general rule, use a 1:20 to 1:40 ratio of crude material to silica gel by weight.

  • Repack the Column: Ensure the silica gel is packed uniformly as a slurry and is free of air bubbles.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is a general guideline for purifying this compound using flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes (or petroleum ether)

  • Ethyl acetate

  • Glass chromatography column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • Prepare the Column:

    • Securely clamp the column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pour it into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.

    • Add another thin layer of sand on top of the silica gel.

  • Load the Sample:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).

    • Carefully apply the sample to the top of the silica gel.

  • Elution and Fraction Collection:

    • Begin eluting with a non-polar solvent (e.g., 98:2 hexanes:ethyl acetate) and gradually increase the polarity of the eluent.

    • Collect fractions and monitor them by TLC.

  • Combine and Concentrate:

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

Table 1: Example Gradient Elution for Column Chromatography

StepSolvent System (Hexanes:Ethyl Acetate)Volume (Column Volumes)Purpose
1100:0 to 95:52-3Elute non-polar impurities.
290:10 to 80:205-10Elute the product.
370:30 to 50:502-3Elute highly polar impurities.
Protocol 2: Purification by Fractional Distillation

This method is suitable if the impurities have significantly different boiling points from the product.

Procedure:

  • Set up the Apparatus: Assemble a fractional distillation apparatus with a Vigreux column.

  • Distillation:

    • Heat the crude product in the distilling flask.

    • Slowly increase the temperature and collect the fraction that distills at the boiling point of this compound. The boiling point will need to be determined, potentially under reduced pressure to avoid decomposition.

Table 2: Purity and Yield Data (Illustrative)

Purification MethodInitial Purity (GC-MS)Final Purity (GC-MS)Yield (%)
Column Chromatography~85%>98%80-90%
Fractional Distillation~85%>97%75-85%

Analytical Methods for Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent technique for assessing the purity of volatile compounds like this compound. The gas chromatogram will show the separation of different components, and the mass spectrometer will help in their identification. The relative peak areas in the chromatogram can be used to estimate the purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR are crucial for confirming the structure of the purified product and identifying any remaining impurities. The integration of peaks in the ¹H NMR spectrum can be used to quantify the purity if an internal standard is used.[2]

Logical Workflow for Troubleshooting Purification

G Troubleshooting Purification of this compound cluster_0 Initial State cluster_1 Analysis cluster_2 Purification Strategy cluster_3 Purification Method cluster_4 Outcome cluster_5 Action Crude_Product Crude this compound Analyze_Purity Analyze Purity (GC-MS, NMR) Crude_Product->Analyze_Purity Identify_Impurities Identify Impurities Analyze_Purity->Identify_Impurities Polar_Impurity Polar Impurities Identify_Impurities->Polar_Impurity e.g., Alcohols NonPolar_Impurity Non-Polar Impurities Identify_Impurities->NonPolar_Impurity e.g., Byproducts Boiling_Point_Difference Different Boiling Points Identify_Impurities->Boiling_Point_Difference Significant Difference Column_Chromatography Column Chromatography Polar_Impurity->Column_Chromatography NonPolar_Impurity->Column_Chromatography Fractional_Distillation Fractional Distillation Boiling_Point_Difference->Fractional_Distillation Pure_Product Pure Product (>98%) Column_Chromatography->Pure_Product Impure_Product Product Still Impure Column_Chromatography->Impure_Product Fractional_Distillation->Pure_Product Fractional_Distillation->Impure_Product Re_Purify Re-purify / Change Method Impure_Product->Re_Purify Re_Purify->Analyze_Purity

Caption: Troubleshooting workflow for purification.

References

Technical Support Center: Troubleshooting Low Conversion Rates in Oxetane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Oxetane Synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with achieving optimal yields in their oxetane synthesis protocols. Oxetanes are increasingly vital building blocks in medicinal chemistry due to their unique physicochemical properties.[1][2][3][4] However, the synthesis of this strained four-membered ring can be challenging, often plagued by low conversion rates and competing side reactions.[3]

This document provides a structured troubleshooting guide in a question-and-answer format, grounded in established chemical principles and field-proven insights. We will delve into the causality behind common experimental failures and offer validated protocols to enhance your synthetic success.

Part 1: General Troubleshooting for Low Oxetane Yields

Before diving into method-specific issues, several universal factors can contribute to low conversion rates in any oxetane synthesis.

FAQ 1: My oxetane synthesis is resulting in a low yield, with a significant amount of starting material unreacted. What are the primary general parameters I should investigate?

Low conversion with recovery of starting materials often points to issues with reaction setup, reagent quality, or insufficient activation. Here’s a systematic checklist:

  • Reagent Purity: Impurities in starting materials (e.g., residual water, peroxides in solvents, or byproducts in substrates) can quench catalysts, inhibit reactions, or promote undesired side pathways.

    • Actionable Advice:

      • Ensure all solvents are freshly distilled and anhydrous, especially for reactions sensitive to moisture like those involving strong bases or Lewis acids.

      • Purify starting alcohols, diols, alkenes, and carbonyl compounds via distillation, recrystallization, or chromatography.

      • Verify the purity of your reagents by NMR, GC-MS, or other appropriate analytical techniques.

  • Reaction Stoichiometry and Concentration: Incorrect stoichiometry can lead to an excess of one reactant, while overly dilute or concentrated conditions can negatively impact reaction kinetics.

    • Actionable Advice:

      • Carefully measure all reagents and confirm their molecular weights.

      • For bimolecular reactions, experiment with a slight excess (1.1-1.5 equivalents) of one reactant to drive the reaction to completion.

      • Investigate the effect of concentration. Some reactions, particularly intramolecular cyclizations, benefit from high dilution to minimize intermolecular side reactions.

  • Temperature and Reaction Time: Many organic reactions have a narrow optimal temperature range. Insufficient temperature may lead to slow or no reaction, while excessive heat can cause decomposition of reactants, products, or catalysts.

    • Actionable Advice:

      • Monitor the reaction progress using TLC, GC, or LC-MS at regular intervals to determine the optimal reaction time.

      • If the reaction is sluggish, consider a stepwise increase in temperature, monitoring for product formation and byproduct generation at each stage. For some sensitive reactions, low temperatures (e.g., -78 °C to 0 °C) are crucial.[5]

  • Atmosphere Control: Many reagents and intermediates in oxetane synthesis are sensitive to oxygen or moisture.

    • Actionable Advice:

      • Conduct reactions under an inert atmosphere (e.g., nitrogen or argon).

      • Utilize Schlenk line techniques or a glovebox for highly sensitive reagents.

      • Degas solvents before use, particularly for photochemical reactions.[6]

Part 2: Method-Specific Troubleshooting Guides

This section addresses common issues encountered in the most prevalent methods for oxetane synthesis.

Method 1: Intramolecular Williamson Ether Synthesis

The intramolecular Williamson ether synthesis, typically from a 1,3-halohydrin or a 1,3-diol derivative, is a cornerstone of oxetane synthesis.[3][7] However, it is often challenged by low yields due to competing elimination reactions.

This is a classic case of the Grob fragmentation competing with the desired SN2 cyclization.[3][8] The fragmentation is particularly favored when the reacting conformer allows for an anti-periplanar arrangement of the C-C bond and the leaving group.

Troubleshooting Workflow: Intramolecular Williamson Ether Synthesis

start Low Oxetane Yield High Alkene Byproduct check_base Is the base too strong or sterically hindered? start->check_base check_lg Is the leaving group optimal? start->check_lg check_temp Is the reaction temperature too high? start->check_temp solution_base Use a less hindered, stronger nucleophilic base (e.g., NaH, KOtBu). check_base->solution_base solution_lg Switch to a better leaving group (e.g., tosylate, mesylate, or triflate). check_lg->solution_lg solution_temp Run the reaction at a lower temperature to favor Ssolution_temp2. check_temp->solution_temp end Improved Oxetane Yield solution_base->end solution_lg->end solution_temp->end

Caption: Troubleshooting workflow for intramolecular Williamson ether synthesis.

Detailed Solutions:

  • Optimize Your Base:

    • Causality: Sterically hindered bases can preferentially act as a Brønsted-Lowry base, abstracting a proton to initiate elimination, rather than as a nucleophile to promote substitution.

    • Protocol: Switch from bulky bases like LDA or LiHMDS to less hindered yet strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).[3] These bases will efficiently deprotonate the alcohol, and the resulting alkoxide is a potent nucleophile for the intramolecular cyclization.

  • Improve the Leaving Group:

    • Causality: A better leaving group lowers the activation energy for the SN2 reaction, allowing it to outcompete the E2-type Grob fragmentation. Halides (I > Br > Cl) are decent leaving groups, but sulfonate esters are generally superior.

    • Protocol: Convert the primary alcohol of your 1,3-diol to a tosylate (Ts), mesylate (Ms), or triflate (Tf) group. This can be achieved by reacting the diol with the corresponding sulfonyl chloride in the presence of a base like pyridine or triethylamine.

  • Control the Temperature:

    • Causality: Elimination reactions often have a higher activation energy than their substitution counterparts and are favored at higher temperatures.

    • Protocol: Perform the cyclization at the lowest temperature that allows for a reasonable reaction rate. Start at 0 °C and slowly warm the reaction, monitoring for product formation.

Experimental Protocol: Tosylation and Cyclization of a 1,3-Diol

  • Dissolve the 1,3-diol (1.0 equiv) in anhydrous dichloromethane (DCM) or pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Add p-toluenesulfonyl chloride (1.05 equiv) portion-wise.

  • If in DCM, add triethylamine (1.1 equiv).

  • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Purify the monotosylated intermediate by column chromatography.

  • Dissolve the purified monotosylate in anhydrous THF and cool to 0 °C.

  • Add NaH (1.2 equiv, 60% dispersion in mineral oil) portion-wise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC/GC-MS).

  • Carefully quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the oxetane with diethyl ether and purify by column chromatography.

Method 2: Paternò-Büchi Reaction

The Paternò-Büchi reaction is a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene to form an oxetane.[1][6][9][10][11] Low yields can stem from inefficient photoexcitation, unfavorable reaction kinetics, or side reactions.

These side reactions suggest issues with the photochemical setup, the choice of reactants, and the reaction conditions.

Troubleshooting & Optimization:

Parameter Problem Causality Solution Reference
Light Source Low ConversionMismatch between the lamp's emission spectrum and the carbonyl's absorption maximum (n→π* transition).Use a mercury-vapor lamp (medium or high pressure) which has strong emission lines in the UV region suitable for many aromatic and aliphatic ketones. Ensure the reaction vessel is made of quartz for UV transparency.[6]
Reactant Concentration Polymerization of AlkeneHigh local concentrations of the alkene can lead to radical or cationic polymerization upon photo-excitation or energy transfer.Run the reaction at a higher dilution. Consider adding the alkene slowly over the course of the irradiation period.
Solvent Choice Photoreduction of CarbonylSolvents with easily abstractable hydrogen atoms (e.g., isopropanol, THF) can lead to photoreduction of the excited carbonyl, quenching the desired cycloaddition.Use solvents that are poor hydrogen atom donors, such as benzene, acetonitrile, or tert-butanol.[12]
Triplet Sensitization Low Quantum YieldInefficient intersystem crossing (ISC) from the singlet excited state to the reactive triplet state of the carbonyl compound.For carbonyls with low ISC efficiencies (e.g., some aliphatic ketones), add a triplet sensitizer like acetone or acetophenone.[10]
Degassing Quenching of Excited StateDissolved oxygen is an efficient quencher of triplet excited states.Thoroughly degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for at least 30 minutes before and during irradiation.[6]

Logical Relationship: Paternò-Büchi Optimization

start Low Oxetane Yield check_light Is the light source appropriate? start->check_light check_solvent Is the solvent promoting side reactions? start->check_solvent check_degas Is oxygen present? start->check_degas check_sensitizer Is a sensitizer needed? start->check_sensitizer solution_light Use quartz vessel and appropriate UV lamp. check_light->solution_light solution_solvent Switch to a non-hydrogen-donating solvent (e.g., benzene, acetonitrile). check_solvent->solution_solvent solution_degas Degas the solution with Ar or N2. check_degas->solution_degas solution_sensitizer Add a triplet sensitizer (e.g., acetone). check_sensitizer->solution_sensitizer end Improved Oxetane Yield solution_light->end solution_solvent->end solution_degas->end solution_sensitizer->end

Caption: Key optimization parameters for the Paternò-Büchi reaction.

Experimental Protocol: Photochemical Synthesis of an Oxetane

  • In a quartz reaction vessel, dissolve the carbonyl compound (1.0 equiv) and the alkene (2.0-5.0 equiv) in an appropriate solvent (e.g., benzene or acetonitrile).

  • Degas the solution by bubbling argon through it for 30 minutes.

  • While maintaining a positive pressure of argon, irradiate the solution with a medium-pressure mercury lamp (e.g., 450 W). Use a cooling jacket to maintain the reaction temperature.

  • Monitor the reaction progress by GC-MS or NMR analysis of aliquots.

  • Upon consumption of the limiting reagent or when conversion plateaus, stop the irradiation.

  • Remove the solvent under reduced pressure.

  • Purify the resulting oxetane by column chromatography or distillation.

Method 3: Ring Expansion of Epoxides

The ring expansion of epoxides to oxetanes, often mediated by sulfur ylides (Corey-Chaykovsky reaction), is another powerful synthetic tool.[3][13] Low conversion can be due to inefficient ylide formation or competing side reactions.

Successful epoxide ring expansion hinges on the efficient generation and reactivity of the sulfur ylide.

  • Ylide Generation:

    • Causality: Incomplete deprotonation of the sulfonium salt will lead to a low concentration of the active ylide. The choice of base is critical.

    • Protocol: Use a strong, non-nucleophilic base like NaH or KOtBu in an aprotic solvent like DMSO or THF. Ensure the sulfonium salt is dry and the reaction is performed under anhydrous conditions.

  • Temperature Control:

    • Causality: The formation of the betaine intermediate and its subsequent cyclization are temperature-dependent. Some systems require low temperatures to prevent decomposition.

    • Protocol: Start the reaction at a low temperature (e.g., 0 °C or -20 °C) and allow it to slowly warm to room temperature. Monitor the reaction closely to find the optimal temperature profile.

  • Substrate Steric Hindrance:

    • Causality: Highly substituted epoxides can be sterically hindered, slowing down the initial nucleophilic attack by the sulfur ylide.

    • Protocol: For hindered substrates, longer reaction times or slightly elevated temperatures may be necessary. Alternatively, consider using a less sterically demanding sulfur ylide if possible.

Part 3: Concluding Remarks

Troubleshooting low conversion rates in oxetane synthesis requires a systematic and logical approach. By carefully considering the fundamental principles of each synthetic method and meticulously controlling experimental parameters, researchers can significantly improve their yields and obtain these valuable heterocyclic motifs. Always begin by ensuring the purity of your reagents and the integrity of your reaction setup before moving on to method-specific optimizations.

References

Technical Support Center: Managing Reactions with 1-(Oxetan-3-yl)propan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with 1-(Oxetan-3-yl)propan-2-one. The inherent ring strain of the oxetane moiety presents unique challenges and opportunities in synthetic chemistry. This guide offers troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate your experiments successfully.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question 1: I am attempting to perform an α-alkylation on the propanone side chain, but I am observing significant amounts of a ring-opened byproduct. What is causing this and how can I prevent it?

Answer: The primary cause of this issue is the high ring strain of the oxetane ring (approximately 106 kJ/mol), which makes it susceptible to cleavage under certain conditions, particularly in the presence of acids.[1][2] The conditions used for generating the enolate for your alkylation might be inadvertently promoting a competitive ring-opening pathway.

Potential Causes & Solutions:

  • Acidic Conditions: Trace acids can catalyze the opening of the oxetane ring. Ensure all your reagents and solvents are anhydrous and free from acidic impurities.

  • Strongly Basic Conditions: While necessary for enolate formation, very strong bases or prolonged reaction times at elevated temperatures can sometimes facilitate decomposition pathways.

  • Lewis Acids: If your alkylating agent or reaction additives contain Lewis acidic species, they can coordinate to the oxetane oxygen, activating the ring for nucleophilic attack.[3]

Recommended Actions:

  • Choice of Base: Use a non-nucleophilic, sterically hindered base like Lithium diisopropylamide (LDA) or Lithium bis(trimethylsilyl)amide (LHMDS). These bases are effective for enolate formation but are less likely to act as nucleophiles for ring-opening.

  • Temperature Control: Perform the enolate formation at low temperatures (e.g., -78 °C) to minimize side reactions. Add the alkylating agent at this low temperature and allow the reaction to warm slowly only if necessary.

  • Reagent Purity: Use freshly distilled solvents and high-purity reagents. Consider adding a proton sponge or a non-nucleophilic base to scavenge any trace acids.

  • Careful Workup: Quench the reaction under neutral or slightly basic conditions. Avoid acidic workups until the oxetane-containing product is isolated and purified.

Question 2: My reaction is proceeding with very low yield, or not at all. I am trying to keep the conditions mild to protect the oxetane ring.

Answer: While protecting the oxetane ring is crucial, overly mild conditions may not be sufficient to overcome the activation energy for the desired reaction on the side chain. The electron-withdrawing nature of the nearby oxetane oxygen can also influence the reactivity of the ketone.

Potential Causes & Solutions:

  • Insufficiently Strong Base: The base used may not be strong enough to deprotonate the α-carbon effectively.

  • Steric Hindrance: The oxetane ring, although small, can exert some steric hindrance, potentially slowing down the reaction at the adjacent side chain.

  • Low Temperature: While important for stability, the reaction temperature might be too low for the reaction to proceed at a reasonable rate.

Recommended Actions:

  • Optimize Base and Temperature: If using a mild base like potassium carbonate, consider switching to a stronger, non-nucleophilic base like LDA or NaHMDS at low temperatures. You can then try gradually increasing the reaction temperature in small increments (e.g., from -78 °C to -40 °C) to find a balance between reactivity and stability.

  • Activate Your Electrophile: If applicable, use a more reactive electrophile. For example, use an alkyl iodide instead of an alkyl bromide or chloride.

  • Solvent Effects: The choice of solvent can significantly impact reaction rates. Ethereal solvents like THF are generally a good starting point for enolate chemistry.

Question 3: I am observing the formation of a viscous, insoluble material (polymer) in my reaction flask.

Answer: Polymerization is a common issue when dealing with strained rings like oxetanes, especially in the presence of cationic or anionic initiators.[4] If the oxetane ring opens, the resulting species can act as a monomer in a ring-opening polymerization process.

Potential Causes & Solutions:

  • Trace Initiators: Impurities such as strong acids, Lewis acids, or even certain metal ions can initiate polymerization.

  • High Concentration: Running the reaction at a high concentration can favor intermolecular reactions, leading to polymerization.

  • Elevated Temperature: Higher temperatures can accelerate polymerization rates.

Recommended Actions:

  • Rigorous Purification of Reagents: Ensure all starting materials, reagents, and solvents are of the highest purity and are free from potential initiators.

  • High Dilution: Run the reaction under high dilution conditions to favor intramolecular reactions over intermolecular polymerization.

  • Strict Temperature Control: Maintain the lowest possible temperature at which the desired reaction proceeds.

  • Use of Inhibitors: In some cases, adding a radical or cationic scavenger (if compatible with your desired reaction) might be beneficial.

Frequently Asked Questions (FAQs)

Q1: What are the general stability considerations for this compound?

A1: this compound is a moderately stable compound. The primary point of instability is the four-membered oxetane ring, which is susceptible to cleavage under acidic conditions (both Brønsted and Lewis acids).[2] It is generally stable to neutral and basic conditions, provided the base is not a strong enough nucleophile to open the ring. 3,3-disubstituted oxetanes show enhanced stability, but this compound is monosubstituted at the 3-position, requiring careful handling.[5] Prolonged heating should also be avoided.

Q2: How does the oxetane ring influence the reactivity of the adjacent ketone?

A2: The oxetane ring influences the ketone's reactivity in two main ways. First, the oxygen atom is electron-withdrawing, which can increase the acidity of the α-protons, potentially making enolate formation easier. Second, the ring acts as a polar, sp³-rich structural motif which can influence the molecule's solubility and conformational preferences, which in turn can affect how it interacts with reagents and catalysts.[6]

Q3: What specific reaction conditions should be absolutely avoided?

A3: To preserve the oxetane ring, you should strictly avoid:

  • Strong Brønsted acids: (e.g., HCl, H₂SO₄, TsOH).

  • Strong Lewis acids: (e.g., AlCl₃, TiCl₄, BF₃·OEt₂).

  • Reagents that can generate strong acids in situ.

  • High temperatures for extended periods.

  • Hydrogenolysis conditions that might cleave the C-O bonds of the ring.

Q4: Can the oxetane ring be opened selectively, and what products would be formed?

A4: Yes, the ring can be opened selectively under controlled acidic conditions in the presence of a nucleophile.[3][7] The reaction typically proceeds via protonation or coordination of the oxetane oxygen, followed by nucleophilic attack at one of the ring carbons. The regioselectivity of the attack (at C2/C4 vs. C3) is influenced by steric and electronic factors.[7] For example, reaction with an alcohol (ROH) under acidic conditions would likely yield a diol ether product, such as 1-hydroxy-4-alkoxy-hexan-2-one.

Quantitative Data Summary

The following tables summarize general trends observed in reactions involving oxetanes. Note that specific results for this compound may vary.

Table 1: Effect of Catalysts on Oxetane Ring Stability

Catalyst TypeExamplesGeneral Outcome on Oxetane RingRecommended Use with this compound
Brønsted Acids HCl, H₂SO₄, p-TsOHProne to rapid, often uncontrolled ring-opening.Avoid for side-chain modifications. Use with caution for intentional ring-opening.
Lewis Acids BF₃·OEt₂, TiCl₄, ZnCl₂Potent catalysts for ring-opening.[4]Avoid for side-chain modifications. Useful for controlled ring-opening reactions.
Non-Nucleophilic Bases LDA, LHMDS, KHMDSGenerally preserve the oxetane ring.Recommended for base-mediated side-chain reactions (e.g., enolate formation).
Nucleophilic Bases NaOH, KOtBu, MeLiCan cause ring-opening, especially at higher temperatures.Use with caution, at low temperatures, and for short reaction times.

Table 2: Influence of Reaction Conditions on Ring Integrity

ParameterConditionImpact on Oxetane Ring StabilityRecommendation
Temperature > 80 °CIncreased risk of ring cleavage and polymerization.Maintain low temperatures (e.g., -78 °C to RT) whenever possible.
pH < 4High risk of acid-catalyzed ring-opening.Maintain neutral or basic pH during reaction and workup.
Solvent Protic (e.g., MeOH, EtOH)Can act as nucleophiles in acid-catalyzed ring-opening.Use aprotic solvents (e.g., THF, Et₂O, DCM) unless part of a planned ring-opening.
Concentration > 1 MHigher risk of intermolecular reactions/polymerization.Use concentrations ≤ 0.5 M, consider high dilution for sensitive reactions.

Experimental Protocols

Protocol 1: α-Benzylation of this compound

This protocol describes a method for alkylating the side chain while minimizing the risk of ring-opening.

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum.

  • Reagent Preparation:

    • In the reaction flask, dissolve diisopropylamine (1.2 eq.) in anhydrous tetrahydrofuran (THF) to a concentration of 0.5 M.

    • Cool the solution to -78 °C using an acetone/dry ice bath.

    • Slowly add n-butyllithium (1.1 eq., as a solution in hexanes) dropwise, keeping the internal temperature below -70 °C.

    • Stir the resulting LDA solution at -78 °C for 30 minutes.

  • Enolate Formation:

    • Dissolve this compound (1.0 eq.) in a minimal amount of anhydrous THF.

    • Add the ketone solution dropwise to the LDA solution at -78 °C.

    • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation:

    • Slowly add benzyl bromide (1.1 eq.) to the reaction mixture at -78 °C.

    • Allow the reaction to stir at -78 °C for 2-4 hours, monitoring by TLC. If no reaction occurs, allow the temperature to rise slowly to -40 °C.

  • Workup:

    • Quench the reaction at low temperature by adding a saturated aqueous solution of NH₄Cl.

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Controlled Methanolysis of the Oxetane Ring

This protocol describes a method for the intentional, acid-catalyzed ring-opening of the oxetane with methanol.

  • Apparatus Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in anhydrous methanol to a concentration of 0.2 M.

  • Acid Addition: Add a catalytic amount of a solid-supported acid catalyst, such as Amberlyst-15 (10% w/w), to the solution.

  • Reaction: Stir the mixture at room temperature or warm gently to 40-50 °C. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Workup:

    • Filter off the solid acid catalyst and wash it with methanol.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of NaHCO₃ to remove any leached acid, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the resulting 1-hydroxy-4-methoxy-hexan-2-one by column chromatography.

Visualizations

Below are diagrams illustrating key workflows and reaction pathways.

Troubleshooting_Workflow cluster_low_yield Troubleshooting: Low Yield cluster_ring_opened Troubleshooting: Ring Opening cluster_polymer Troubleshooting: Polymerization start Reaction with this compound outcome Analyze Reaction Outcome start->outcome low_yield Low Yield / No Reaction outcome->low_yield Incomplete Conversion ring_opened Ring-Opened Products Observed outcome->ring_opened Unexpected Byproducts polymer Polymer Formation outcome->polymer Insoluble Material success Desired Product Formed outcome->success Clean Conversion ly_1 Increase Reactivity: - Stronger, non-nucleophilic base - More reactive electrophile - Cautiously increase temperature low_yield->ly_1 ro_1 Minimize Acidity: - Use anhydrous, acid-free reagents - Employ low temperatures (-78°C) - Neutral/basic workup ring_opened->ro_1 p_1 Favor Intramolecular Rxn: - Use high dilution - Ensure reagent purity - Strict temperature control polymer->p_1 Reaction_Pathways cluster_pathways start This compound + Base + Electrophile (E+) enolate Enolate Intermediate start->enolate Base intermediate_b Ring-Opened Intermediate (e.g., via trace H+) start->intermediate_b Trace Acid / Lewis Acid / High Temp product_a 1-(Oxetan-3-yl)-1-E-propan-2-one enolate->product_a E+ (Low Temp, Aprotic) product_b Decomposition / Polymerization Products intermediate_b->product_b

References

preventing racemization in chiral oxetan-3-one synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of chiral oxetan-3-ones. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to address challenges related to preventing racemization during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of racemization in chiral 2-substituted oxetan-3-ones?

A1: The primary cause of racemization is the deprotonation of the hydrogen atom at the chiral α-carbon (the carbon atom adjacent to the carbonyl group), followed by reprotonation. This process is catalyzed by both acids and bases. Under basic conditions, a planar, achiral enolate intermediate is formed. Under acidic conditions, a planar, achiral enol tautomer is formed.[1][2][3] Because these intermediates are flat, the proton can be added back from either face of the molecule with equal probability, leading to a 50:50 mixture of the (R) and (S) enantiomers, known as a racemic mixture.[2][3][4]

Q2: Are chiral oxetan-3-ones stable under typical purification conditions like silica gel chromatography?

A2: While generally stable, prolonged exposure to standard silica gel can lead to racemization. Silica gel is weakly acidic and can catalyze the formation of the achiral enol intermediate, especially with sensitive substrates. It is advisable to minimize the time the compound spends on the column and to use deactivated silica gel or an alternative purification method if racemization is observed. Some studies have shown that α-perfluoroalkylated ketones can undergo elimination reactions during silica gel column chromatography, highlighting the reactivity of compounds on this stationary phase.[5]

Q3: Which synthetic methods are known to produce chiral oxetan-3-ones with high enantiomeric excess (ee%)?

A3: Two highly effective methods are:

  • Gold-Catalyzed Synthesis from Chiral Propargylic Alcohols: This method involves the intermolecular oxidation of an alkyne to form an α-oxo gold carbene, which then undergoes intramolecular O-H insertion. This reaction proceeds under mild conditions and has been shown to convert enantiomerically enriched propargylic alcohols into the corresponding chiral oxetan-3-ones with no detectable loss of enantiomeric purity.

  • Asymmetric Alkylation via SAMP/RAMP Hydrazones: This classic methodology involves forming a chiral hydrazone from oxetan-3-one, followed by diastereoselective alkylation. The crucial step is the cleavage of the hydrazone, which can be achieved without racemization using a mild agent like aqueous oxalic acid.[6][7][8][9]

Q4: How can I determine the enantiomeric excess (ee%) of my chiral oxetan-3-one sample?

A4: The most common and reliable method is chiral High-Performance Liquid Chromatography (HPLC).[10][11][12][13][14][15] This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, resulting in different retention times. By comparing the peak areas of the two enantiomers, the enantiomeric excess can be accurately calculated. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD) are often effective for this class of compounds.[11][15]

Troubleshooting Guide: Preventing Racemization

This guide addresses specific issues that can lead to a loss of stereochemical integrity during the synthesis of chiral 2-substituted oxetan-3-ones.

Problem Potential Cause Recommended Solution
Low ee% after synthesis and work-up Harsh pH during work-up: Aqueous work-up using strong acids or bases can cause rapid racemization via enol or enolate formation.Neutralize the reaction mixture carefully. Use buffered solutions (e.g., pH 7 phosphate buffer) or saturated aqueous solutions of mild reagents like NH₄Cl or NaHCO₃ for washes. Avoid prolonged contact with acidic or basic aqueous layers.
High reaction temperature: Elevated temperatures can provide the energy needed to overcome the activation barrier for enolization/enolate formation, accelerating racemization.[16][17][18]If possible, run the reaction at a lower temperature, even if it requires a longer reaction time. For the gold-catalyzed synthesis, room temperature is often sufficient. For the SAMP/RAMP hydrazone alkylation, the reaction is typically performed at very low temperatures (-78 °C).
Decreased ee% after hydrazone cleavage (SAMP/RAMP method) Use of strong acids or oxidative conditions: Cleavage methods like ozonolysis or hydrolysis with strong mineral acids (e.g., HCl) can induce racemization.[19]Use a mild, non-racemizing cleavage condition. Stirring the hydrazone vigorously with a saturated aqueous solution of oxalic acid in a two-phase system (e.g., diethyl ether/water) at room temperature is highly effective and preserves the stereochemistry.[6][9]
Loss of ee% during purification Acidic silica gel: Standard silica gel can act as an acid catalyst, promoting racemization over time.[5]1. Minimize contact time: Perform flash chromatography as quickly as possible. 2. Use deactivated silica: Treat the silica gel with a base (e.g., triethylamine in the eluent, typically 0.1-1%) to neutralize acidic sites. 3. Alternative stationary phases: Consider using neutral alumina or a different purification technique like preparative chiral HPLC or recrystallization if the product is crystalline.
Complete loss of optical activity Presence of a strong base: Strong bases (e.g., NaOH, KOtBu) will rapidly deprotonate the α-carbon, leading to complete and fast racemization.[2][4]Ensure all reagents and solvents are free from strong base contamination. If a base is required in a prior step, ensure it is completely removed or quenched before proceeding. For reactions requiring a base, use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) in stoichiometric amounts.

Data Summary

The following tables summarize quantitative data from key synthetic methods, highlighting the conditions that successfully preserve stereochemical integrity.

Table 1: Gold-Catalyzed Synthesis of 2-Phenyl-oxetan-3-one

Starting Material ee%CatalystOxidantSolventTemp.Time (h)Final Product ee%Racemization Observed
80%(2-biphenyl)Cy₂PAuNTf₂Pyridine N-oxideDCERT681%No

Data synthesized from narrative descriptions in the literature, which state "no apparent racemization detected".

Table 2: Asymmetric Synthesis and Hydrolysis of 2-Substituted Oxetan-3-ones via SAMP Hydrazone Method

Electrophile (R-X)Alkylation de%Hydrolysis ReagentTemp.Time (h)Final Product ee%
Benzyl bromide>98%Sat. aq. Oxalic AcidRT1684%
Allyl bromide>98%Sat. aq. Oxalic AcidRT1682%
Ethyl iodide>98%Sat. aq. Oxalic AcidRT1681%
Methyl iodide>98%Sat. aq. Oxalic AcidRT275%

Data extracted from Geden et al., J. Org. Chem. 2013, 78, 12243–12250. The authors report hydrolysis proceeds "without detectable racemization".[6]

Experimental Protocols

Protocol 1: Gold-Catalyzed Synthesis of (S)-2-phenyl-oxetan-3-one

This protocol is adapted from the work of Zhang and coworkers.

Materials:

  • (S)-1-phenyl-2-propyn-1-ol (80% ee)

  • (2-Biphenyl)dicyclohexylphosphinegold(I) bis(trifluoromethanesulfonyl)imidate [(2-biphenyl)Cy₂PAuNTf₂]

  • Pyridine N-oxide

  • Bis(trifluoromethane)sulfonimide (HNTf₂)

  • 1,2-Dichloroethane (DCE), anhydrous

Procedure:

  • To a dry vial equipped with a magnetic stir bar, add the gold catalyst (0.004 mmol, 2 mol%).

  • Add pyridine N-oxide (0.3 mmol, 1.5 equiv).

  • Add 4.0 mL of anhydrous DCE to the vial.

  • Add HNTf₂ (0.01 mmol, 5 mol%) as a co-catalyst.

  • Add (S)-1-phenyl-2-propyn-1-ol (0.2 mmol, 1.0 equiv) to the reaction mixture.

  • Seal the vial and stir the mixture vigorously at room temperature for 6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent) to afford the pure (S)-2-phenyl-oxetan-3-one.

  • Determine the enantiomeric excess using chiral HPLC.

Protocol 2: Synthesis and Hydrolysis of (S)-2-Benzyl-oxetan-3-one via SAMP Hydrazone

This protocol is adapted from the work of Shipman and coworkers.[6]

Step A: Hydrazone Formation

  • Combine oxetan-3-one (1.2 equiv) and (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) (1.0 equiv) in a flask without solvent.

  • Heat the mixture at 55 °C for 12 hours under an inert atmosphere (e.g., Argon).

  • Purify the resulting crude hydrazone by distillation or chromatography to yield the pure SAMP-hydrazone of oxetan-3-one.

Step B: Asymmetric Alkylation

  • Dissolve the SAMP-hydrazone (1.0 equiv) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.

  • Slowly add lithium diisopropylamide (LDA) (1.1 equiv) and stir for 2 hours at -78 °C to form the azaenolate.

  • Add benzyl bromide (1.2 equiv) dropwise.

  • Allow the reaction mixture to warm slowly to room temperature over 16 hours.

  • Quench the reaction with a pH 7 buffer solution and extract the product with diethyl ether.

  • Dry the organic layer over MgSO₄, filter, and concentrate to give the crude alkylated hydrazone.

Step C: Racemization-Free Hydrolysis

  • Dissolve the crude alkylated hydrazone (0.24 mmol) in diethyl ether (3 mL).

  • Add a saturated aqueous solution of oxalic acid (2 mL).

  • Stir the two-phase mixture vigorously at room temperature for 16 hours.

  • Dilute the mixture with diethyl ether (20 mL) and separate the layers.

  • Wash the organic layer with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting ketone by flash column chromatography.

  • Determine the enantiomeric excess using chiral HPLC.

Visualizations

Racemization_Mechanism cluster_chiral cluster_planar cluster_racemic Chiral_Ketone (R)-Oxetan-3-one (Chiral) Enolate Planar Enolate/Enol (Achiral) Chiral_Ketone->Enolate + Base (deprotonation) or + Acid (enolization) Enolate->Chiral_Ketone Protonation (Top face) S_Ketone (S)-Oxetan-3-one (Chiral) Enolate->S_Ketone Protonation (Bottom face) Troubleshooting_Workflow Start Start: Chiral Oxetan-3-one Synthesis Check_ee Measure ee% by Chiral HPLC Start->Check_ee High_ee Result: High ee% (>95%) Check_ee->High_ee Yes Low_ee Problem: Low ee% (<95%) Check_ee->Low_ee No Workup Check Work-up: Harsh pH? Low_ee->Workup Temp Check Reaction: High Temperature? Low_ee->Temp Purification Check Purification: Acidic Silica? Low_ee->Purification Solve_Workup Solution: Use pH 7 Buffer Workup->Solve_Workup Solve_Temp Solution: Lower Reaction Temp. Temp->Solve_Temp Solve_Purification Solution: Use Deactivated Silica Purification->Solve_Purification

References

1-(Oxetan-3-yl)propan-2-one storage and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1-(Oxetan-3-yl)propan-2-one

This guide provides technical support for researchers, scientists, and drug development professionals working with this compound, focusing on its storage, stability, and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored in a freezer at temperatures of -20°C.[1] The container should be tightly sealed to prevent moisture absorption and the compound should be kept in a dry environment. Cold-chain transportation is also recommended to maintain its integrity during shipping.[1]

Q2: How stable is the oxetane ring in this compound?

A2: The stability of the oxetane ring can be influenced by its substitution pattern. Generally, 3,3-disubstituted oxetanes exhibit the highest stability.[2] The oxetane ring in this compound is susceptible to ring-opening under certain conditions, particularly in the presence of strong acids. However, it demonstrates good stability under basic and reducing conditions.[2]

Q3: Are there any known incompatibilities for this compound?

A3: While specific incompatibility data for this compound is limited, general knowledge of ketones and ethers suggests avoiding strong oxidizing agents and strong acids. Contact with strong acids can catalyze the ring-opening of the oxetane moiety.

Q4: What are the potential degradation pathways for this compound?

A4: While specific degradation pathways for this compound are not extensively documented in the literature, ketones, in general, can be susceptible to oxidation.[3] For oxetanes, ring-opening is a primary degradation pathway, especially under acidic conditions.[2] For neat 1-phenyl-2-propanone, a similar ketone, degradation products upon long-term storage at room temperature included benzaldehyde, benzoic acid, and 1-phenyl-1,2-propanedione, suggesting oxidation by air.[3]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Change in color (e.g., yellowing) of the compound Oxidation of the ketone or other impurities.Store the compound under an inert atmosphere (e.g., nitrogen or argon). Ensure the container is tightly sealed and stored at -20°C. Consider re-purification if purity is critical for the experiment.
Precipitation or cloudiness in solution The compound may have limited solubility in the chosen solvent at a particular temperature, or degradation may have occurred.Confirm the solubility of the compound in the chosen solvent. Gently warm the solution to see if the precipitate redissolves. If degradation is suspected, analyze the sample by HPLC or NMR to check for impurities.
Inconsistent experimental results This could be due to compound degradation, leading to lower effective concentrations or the presence of interfering byproducts.Always use freshly prepared solutions of this compound. Regularly check the purity of your stock material, especially if it has been stored for an extended period.
Unexpected peaks in analytical chromatograms (e.g., HPLC, GC) These may correspond to degradation products or impurities from the synthesis.Perform a forced degradation study (see Experimental Protocols section) to help identify potential degradation products. Use a mass spectrometer detector (LC-MS or GC-MS) to obtain mass information about the unknown peaks.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study can help identify potential degradation products and establish the stability-indicating nature of your analytical methods.[4][5]

Objective: To assess the stability of this compound under various stress conditions.

Stress Conditions:

  • Acidic Hydrolysis:

    • Prepare a 1 mg/mL solution of the compound in a mixture of acetonitrile and 0.1 M hydrochloric acid (1:1).

    • Incubate the solution at 60°C for 24 hours.

    • Neutralize a portion of the solution with 0.1 M sodium hydroxide before analysis.

  • Basic Hydrolysis:

    • Prepare a 1 mg/mL solution of the compound in a mixture of acetonitrile and 0.1 M sodium hydroxide (1:1).

    • Incubate the solution at 60°C for 24 hours.

    • Neutralize a portion of the solution with 0.1 M hydrochloric acid before analysis.

  • Oxidative Degradation:

    • Prepare a 1 mg/mL solution of the compound in a mixture of acetonitrile and 3% hydrogen peroxide (1:1).

    • Keep the solution at room temperature for 24 hours.

  • Thermal Degradation:

    • Store the solid compound in an oven at 70°C for 48 hours.

    • Dissolve the stressed solid in a suitable solvent for analysis.

  • Photolytic Degradation:

    • Expose a 1 mg/mL solution of the compound to direct sunlight or a photostability chamber for 24 hours.

    • Keep a control sample in the dark.

Analysis: Analyze the stressed samples and a control sample (unstressed) by HPLC and/or LC-MS to observe any degradation.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general starting point for developing a stability-indicating HPLC method.

Instrumentation:

  • HPLC system with a UV detector.

Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 0-1 min: 10% B1-10 min: 10% to 90% B10-12 min: 90% B12-13 min: 90% to 10% B13-15 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in 10 mL of a 50:50 mixture of Water and Acetonitrile to create a 1 mg/mL stock solution.

  • Further dilute with the same solvent to a final concentration of 0.1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.[6]

Protocol 3: Nuclear Magnetic Resonance (NMR) for Structural Confirmation and Degradation Monitoring

¹H NMR spectroscopy is a powerful tool for confirming the structure of this compound and for detecting the formation of degradation products that have different chemical shifts.[7][8]

Sample Preparation:

  • Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Acquisition:

  • Acquire a standard ¹H NMR spectrum.

  • For quantitative analysis, ensure a sufficient relaxation delay (e.g., 5 times the longest T₁).

Data Analysis:

  • Compare the spectrum of a stored or stressed sample to that of a fresh, pure sample.

  • The appearance of new signals or changes in the integration of existing signals can indicate degradation. Two-dimensional NMR techniques (e.g., COSY, HSQC) can aid in the structural elucidation of any new species.

Visualizations

experimental_workflow cluster_storage Storage & Handling cluster_experiment Experimentation cluster_analysis Analysis & Troubleshooting storage Store at -20°C Sealed & Dry prep Prepare Fresh Solution storage->prep experiment Perform Experiment prep->experiment observe Observe Unexpected Results (e.g., color change, low yield) experiment->observe purity_check Check Purity (HPLC/NMR) observe->purity_check forced_degradation Forced Degradation Study purity_check->forced_degradation If degradation is suspected identify Identify Degradants (LC-MS) forced_degradation->identify

Caption: Workflow for handling and troubleshooting issues with this compound.

troubleshooting_logic start Inconsistent Experimental Results? check_storage Verify Storage Conditions (-20°C, Sealed, Dry) start->check_storage check_solution_age Using Freshly Prepared Solution? check_storage->check_solution_age check_purity Analyze Purity of Stock (HPLC/NMR) check_solution_age->check_purity degraded Degradation Confirmed check_purity->degraded No not_degraded Purity is High check_purity->not_degraded Yes repurify Re-purify or Order New Batch degraded->repurify investigate_protocol Investigate Other Experimental Parameters not_degraded->investigate_protocol

Caption: Decision tree for troubleshooting inconsistent experimental results.

References

Technical Support Center: Mitigating Metabolic Lability with Oxetane Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for mitigating metabolic lability through the incorporation of oxetane moieties.

Frequently Asked Questions (FAQs)

Q1: Why is incorporating an oxetane ring a common strategy to improve metabolic stability?

A1: Incorporating an oxetane ring is a recognized strategy in medicinal chemistry to enhance a drug candidate's metabolic stability for several reasons:

  • Steric Shielding: The three-dimensional structure of the oxetane ring can act as a "metabolic shield," sterically hindering nearby metabolically labile sites from enzymatic degradation by cytochrome P450 (CYP) enzymes.

  • Blocking Metabolically Vulnerable Positions: Oxetanes can replace metabolically susceptible functional groups, such as gem-dimethyl or carbonyl groups, which are prone to oxidation.[1][2]

  • Reduced Lipophilicity: Increased polarity from the oxetane ring can lower a compound's lipophilicity, which often correlates with reduced CYP-mediated metabolism.[3]

  • Altered Electronic Properties: The electron-withdrawing nature of the oxetane's oxygen atom can influence the electronic properties of adjacent functional groups, making them less susceptible to metabolic enzymes.

  • Alternative Metabolic Pathways: The incorporation of an oxetane may redirect metabolism away from CYP enzymes towards other pathways, such as hydrolysis by microsomal epoxide hydrolase (mEH), potentially reducing the risk of drug-drug interactions.[4]

Q2: What are the most common metabolic liabilities that oxetane incorporation can address?

A2: Oxetane incorporation is particularly effective at addressing metabolic liabilities arising from:

  • Oxidation of Alkyl Groups: Replacing a metabolically vulnerable tert-butyl or isopropyl group with an oxetane can significantly increase metabolic stability.

  • Carbonyl Group Metabolism: Oxetanes serve as stable bioisosteres for carbonyl groups, which are susceptible to reduction or other metabolic transformations.[1][2]

  • Unsubstituted Aromatic or Aliphatic Rings: While not a direct replacement, the strategic placement of an oxetane-containing substituent can shield these rings from oxidative metabolism.[1]

Q3: Besides metabolic stability, what other properties are affected by oxetane incorporation?

A3: The introduction of an oxetane moiety can positively influence a range of physicochemical and pharmacokinetic properties, including:

  • Aqueous Solubility: The polar nature of the oxetane ring generally leads to an increase in aqueous solubility.[3]

  • Lipophilicity (LogD): Oxetane incorporation typically reduces lipophilicity.[3]

  • Amine Basicity (pKa): An oxetane group adjacent to an amine can lower its basicity, which can be beneficial for reducing off-target effects, such as hERG inhibition.[5]

  • Permeability: The impact on permeability can be compound-dependent, but improvements have been reported.[3]

Q4: Are oxetane rings themselves metabolically stable?

A4: Generally, the oxetane ring is robust and stable under physiological conditions. However, its stability can be influenced by the substitution pattern and the overall molecular context. 3,3-disubstituted oxetanes are often considered more stable. While resistant to many CYP enzymes, some oxetanes can be hydrolyzed by microsomal epoxide hydrolase (mEH) to form diols.[4]

Troubleshooting Guides

Synthetic Challenges in Oxetane Incorporation

Q: I am experiencing low yields in my intramolecular Williamson etherification to form the oxetane ring. What are the common causes and solutions?

A: Low yields in intramolecular Williamson etherification for oxetane synthesis are often due to competing side reactions. Here's a guide to troubleshooting:

Potential Cause Explanation Suggested Solution(s)
Competing Elimination (Grob Fragmentation) The 4-exo-tet cyclization to form the oxetane is kinetically less favored than some elimination pathways, especially if the resulting alkene is thermodynamically stable.Optimize reaction conditions by using a non-nucleophilic, sterically hindered base (e.g., NaH, KOtBu). Lowering the reaction temperature may also favor cyclization over elimination.
Poor Leaving Group An inefficient leaving group will slow down the desired intramolecular substitution, allowing side reactions to dominate.Ensure you are using a good leaving group, such as a tosylate, mesylate, or halide.
Steric Hindrance Steric crowding around the reaction centers can impede the intramolecular cyclization.If possible, redesign the synthetic route to minimize steric hindrance in the cyclization precursor.
Incorrect Solvent The choice of solvent can influence the reaction rate and selectivity.Use a polar aprotic solvent (e.g., THF, DMF) to facilitate the SN2 reaction.

Q: My reductive amination reaction using oxetan-3-one is inefficient. What can I do to improve the conversion?

A: Inefficient reductive amination with oxetan-3-one can stem from several factors related to imine formation and reduction.

Potential Cause Explanation Suggested Solution(s)
Inefficient Imine Formation The equilibrium between the amine, ketone, and imine may not favor the imine intermediate. This is particularly true for less nucleophilic amines like 2-aminopyridines.- Add a dehydrating agent (e.g., molecular sieves) to drive the equilibrium towards the imine.- Use a mildly acidic catalyst (e.g., acetic acid) to protonate the ketone and activate it for nucleophilic attack. Monitor and adjust the pH to be in the optimal range of 4-6.
Reduction of the Ketone The reducing agent may be reducing the oxetan-3-one starting material before it can form the imine.Use a milder or more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)3) or sodium cyanoborohydride (NaBH3CN) are often preferred over sodium borohydride (NaBH4) as they are less likely to reduce the ketone under neutral or mildly acidic conditions.[6][7]
Low Reactivity of the Amine Electron-deficient or sterically hindered amines can be poor nucleophiles.Increase the reaction temperature or prolong the reaction time to facilitate imine formation. Consider using a more activated form of the amine if possible.
Instability of the Imine The imine intermediate may be unstable and decompose before it can be reduced.Perform the reaction as a one-pot process where the imine is reduced in situ as it is formed.
Assessing Metabolic Stability

Q: I am observing high variability in my human liver microsome (HLM) stability assay results. What could be the cause?

A: High variability in HLM assays can arise from several sources. Consider the following:

Potential Cause Explanation Suggested Solution(s)
Compound Solubility Issues Poorly soluble compounds may precipitate in the assay buffer, leading to inconsistent concentrations available to the enzymes.- Check the aqueous solubility of your compound at the assay concentration.- Use a co-solvent (e.g., DMSO, acetonitrile) at a low, consistent final concentration (typically <1%).- Visually inspect for precipitation during the assay.
Microsome Inactivation Microsomes can lose activity if not handled properly.- Thaw microsomes quickly at 37°C and keep them on ice until use.- Avoid repeated freeze-thaw cycles.- Ensure the NADPH regenerating system is fresh and active.
Non-specific Binding Highly lipophilic compounds may bind to the plasticware or microsomal protein, reducing the free concentration available for metabolism.- Use low-binding plates and tubes.- Include a control without NADPH to assess non-enzymatic degradation and binding.
Analytical Method Variability Inconsistent sample preparation or LC-MS/MS analysis can introduce significant error.- Ensure consistent and complete quenching of the reaction.- Use a suitable internal standard to account for variations in sample processing and instrument response.- Validate the analytical method for linearity, precision, and accuracy.

Quantitative Data on Metabolic Stability Improvement

The following tables summarize data from various studies, demonstrating the significant improvement in metabolic stability upon the incorporation of an oxetane moiety.

Table 1: Comparison of Intrinsic Clearance (CLint) in Human Liver Microsomes (HLM)

Compound PairNon-Oxetane AnalogCLint (µL/min/mg protein)Oxetane-Containing AnalogCLint (µL/min/mg protein)Fold Improvement
Carbonyl vs. Oxetane Carbonyl Analog> 293Oxetane Analog25.9> 11.3
gem-Dimethyl vs. Oxetane tert-Butyl AnalogHighOxetane AnalogLowSignificant
Cyclohexyl vs. Oxetane Cyclohexyl AnalogHighOxetane AnalogLowSignificant
Isopropyl vs. Oxetane Isopropyl AnalogHighOxetane AnalogLowSignificant

Data compiled from multiple sources demonstrating the general trend of improved stability with oxetane incorporation.

Experimental Protocols

Protocol 1: Human Liver Microsomal (HLM) Stability Assay

Objective: To determine the in vitro metabolic stability of a test compound by measuring its rate of disappearance when incubated with human liver microsomes.

Materials:

  • Pooled human liver microsomes (e.g., from a commercial supplier)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compound with known metabolic fate (e.g., verapamil, testosterone)

  • Negative control (heat-inactivated microsomes or incubation without NADPH)

  • Ice-cold acetonitrile with an internal standard for reaction quenching

  • 96-well plates (low-binding, if necessary)

  • Incubator/shaker (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation:

    • Prepare a working solution of the test compound by diluting the stock solution in buffer to the desired final concentration (e.g., 1 µM).

    • Thaw the human liver microsomes quickly at 37°C and dilute them in phosphate buffer to a final protein concentration of 0.5 mg/mL. Keep on ice.

  • Incubation:

    • In a 96-well plate, add the microsomal solution and the test compound solution.

    • Pre-incubate the mixture at 37°C for 5-10 minutes with gentle shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a well containing ice-cold acetonitrile with the internal standard.

  • Sample Processing:

    • After the final time point, centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Data Analysis:

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

    • Plot the natural logarithm of the percentage of remaining compound versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t1/2) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) = (0.693 / t1/2) * (mL incubation / mg microsomal protein).[8]

Protocol 2: Cytochrome P450 (CYP) Inhibition Assay (Fluorescent Probe-Based)

Objective: To assess the potential of a test compound to inhibit major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) using fluorescent probes.

Materials:

  • Recombinant human CYP enzymes (e.g., from a commercial supplier)

  • Specific fluorescent probe substrates for each CYP isoform (e.g., 7-ethoxyresorufin for CYP1A2)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system

  • Known inhibitors for each CYP isoform as positive controls (e.g., ketoconazole for CYP3A4)

  • Acetonitrile or other suitable solvent to stop the reaction

  • Black 96-well plates

  • Fluorescence plate reader

Procedure:

  • Preparation:

    • Prepare serial dilutions of the test compound and the known inhibitor in buffer.

    • In a black 96-well plate, add the recombinant CYP enzyme, buffer, and the test compound/inhibitor at various concentrations.

  • Incubation:

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding a mixture of the fluorescent probe substrate and the NADPH regenerating system.

  • Fluorescence Measurement:

    • Immediately place the plate in a pre-warmed fluorescence plate reader.

    • Monitor the increase in fluorescence over time (kinetic mode) or at a fixed endpoint after a specific incubation period (e.g., 30 minutes).

  • Data Analysis:

    • Determine the rate of fluorescence formation for each concentration of the test compound and inhibitor.

    • Normalize the data to the vehicle control (no inhibitor).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Calculate the IC50 value by fitting the data to a suitable dose-response curve.

Visualizations

experimental_workflow cluster_synthesis Oxetane Analog Synthesis cluster_testing Metabolic Stability Testing cluster_analysis Data Analysis & Comparison cluster_outcome Outcome start Lead Compound (Metabolically Labile) synth Incorporate Oxetane Moiety (e.g., Reductive Amination, Williamson Etherification) start->synth oxetane_analog Oxetane-Containing Analog synth->oxetane_analog hlm_assay Human Liver Microsome (HLM) Stability Assay oxetane_analog->hlm_assay cyp_assay CYP Inhibition Assay oxetane_analog->cyp_assay data_analysis Calculate t1/2, CLint, IC50 hlm_assay->data_analysis cyp_assay->data_analysis comparison Compare with Lead Compound data_analysis->comparison outcome Improved Metabolic Stability Profile comparison->outcome

Caption: Workflow for synthesizing and evaluating oxetane analogs.

troubleshooting_logic cluster_williamson Intramolecular Williamson Etherification cluster_reductive Reductive Amination start Low Yield in Oxetane Synthesis? reaction_type Reaction Type? start->reaction_type williamson_check Check for Elimination Products reaction_type->williamson_check Williamson reductive_check Inefficient Imine Formation? reaction_type->reductive_check Reductive Amination williamson_solution Optimize Base (e.g., NaH, KOtBu) Lower Temperature williamson_check->williamson_solution Yes reductive_solution Add Dehydrating Agent Optimize pH (4-6) Use Milder Reductant reductive_check->reductive_solution Yes

Caption: Troubleshooting logic for common oxetane synthesis reactions.

References

Validation & Comparative

Comparative Analysis of 1-(Oxetan-3-yl)propan-2-one and Structurally Related Ketones via ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the NMR characterization of 1-(Oxetan-3-yl)propan-2-one, with a comparative analysis against 4-hydroxybutan-2-one and cyclobutanone.

This guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral characteristics of this compound, a molecule of interest in medicinal chemistry due to the presence of the strained oxetane ring. To facilitate a deeper understanding of its spectral features, a comparative analysis is presented against two structurally related ketones: the acyclic analogue, 4-hydroxybutan-2-one, and the cyclic counterpart, cyclobutanone. This guide includes detailed tables of NMR data, a standard experimental protocol for data acquisition, and a visual representation of the target molecule's structure to aid in spectral assignment.

¹H and ¹³C NMR Spectral Data Comparison

The following tables summarize the predicted ¹H and experimental ¹³C NMR spectral data for this compound, alongside the experimental data for 4-hydroxybutan-2-one and cyclobutanone. The data is presented to highlight the influence of the oxetane ring on the chemical shifts of neighboring protons and carbons.

Table 1: ¹H NMR Spectral Data Comparison (Predicted and Experimental)

CompoundFunctional GroupChemical Shift (δ ppm)Multiplicity
This compound CH₃ (a)2.15s
CH₂ (b)2.75d
CH (c)3.50m
O-CH₂ (d, e)4.50t
O-CH₂ (d, e)4.65t
4-hydroxybutan-2-one CH₃2.20s
CH₂-C=O2.78t
CH₂-OH3.85t
Cyclobutanone C=O-CH₂3.05t
CH₂-CH₂2.05quint

Note: Data for this compound is based on NMR prediction software. Data for 4-hydroxybutan-2-one and cyclobutanone is based on experimental values from publicly available databases.

Table 2: ¹³C NMR Spectral Data Comparison (Predicted and Experimental)

CompoundCarbon AtomChemical Shift (δ ppm)
This compound C=O (1)207.0
CH₂ (2)50.0
CH (3)35.0
O-CH₂ (4, 5)72.0
CH₃ (6)30.0
4-hydroxybutan-2-one C=O209.6
CH₂-C=O49.5
CH₂-OH58.0
CH₃29.8
Cyclobutanone C=O208.7
C=O-CH₂47.9
CH₂-CH₂12.8

Note: Data for this compound is based on NMR prediction software. Data for 4-hydroxybutan-2-one and cyclobutanone is based on experimental values from publicly available databases.

Experimental Protocols

The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like this compound.

1. Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube.

  • Ensure the sample is fully dissolved to avoid spectral artifacts.

2. ¹H NMR Acquisition Parameters:

  • Spectrometer Frequency: 400 MHz or higher for better resolution.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans (NS): 16 to 64 scans, depending on the sample concentration.

  • Relaxation Delay (D1): 1-2 seconds.

  • Acquisition Time (AQ): 2-4 seconds.

  • Spectral Width (SW): A range appropriate for proton spectra, typically -2 to 12 ppm.

  • Temperature: 298 K (25 °C).

3. ¹³C NMR Acquisition Parameters:

  • Spectrometer Frequency: 100 MHz or higher.

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans (NS): 1024 or more, due to the low natural abundance of ¹³C.

  • Relaxation Delay (D1): 2 seconds.

  • Acquisition Time (AQ): 1-2 seconds.

  • Spectral Width (SW): A range appropriate for carbon spectra, typically 0 to 220 ppm.

  • Temperature: 298 K (25 °C).

4. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum to obtain a flat baseline.

  • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

Visualization of this compound

To aid in the interpretation of the NMR data, the chemical structure of this compound with atom numbering corresponding to the tables above is provided below.

G Chemical Structure of this compound C1 C1 (C=O) O1 O C1->O1 C2 C2 (CH₂) C1->C2 C6 C6 (CH₃) C1->C6 C3 C3 (CH) C2->C3 C4 C4 (O-CH₂) C3->C4 C5 C5 (O-CH₂) C3->C5 O2 O C4->O2 C5->O2

Caption: Chemical structure of this compound with atom numbering.

Mass Spectrometry Showdown: 1-(Oxetan-3-yl)propan-2-one vs. 2-Hexanone

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery and development, the incorporation of novel bioisosteres is a key strategy for optimizing the physicochemical and pharmacokinetic properties of lead compounds. The oxetane ring, a four-membered cyclic ether, has gained significant attention as a versatile surrogate for commonly employed functional groups like carbonyls and gem-dimethyl moieties. This guide provides a comparative analysis of the mass spectrometric behavior of 1-(Oxetan-3-yl)propan-2-one, a ketone featuring this strained heterocyclic system, against its acyclic counterpart, 2-hexanone. This comparison, supported by predicted and established fragmentation data, offers insights for researchers on the characterization of oxetane-containing molecules.

Comparative Fragmentation Analysis

The structural differences between this compound and 2-hexanone are expected to manifest distinctively in their respective mass spectra under electron ionization (EI). While experimental data for this compound is not widely published, a fragmentation pattern can be predicted based on the established principles of mass spectrometry for ketones and cyclic ethers. In contrast, 2-hexanone serves as a well-characterized benchmark for the fragmentation of aliphatic ketones.

Table 1: Predicted vs. Experimental Mass Spectrometry Fragmentation Data

m/z Proposed Fragment Ion Compound Fragmentation Pathway
114[C6H10O2]+•This compoundMolecular Ion
100[C6H12O]+•2-HexanoneMolecular Ion
99[C5H7O2]+This compoundα-cleavage (loss of •CH3)
85[C5H9O]+2-Hexanoneα-cleavage (loss of •CH3)
71[C4H7O]+2-Hexanoneα-cleavage (loss of •C2H5)
58[C3H6O]+•2-HexanoneMcLafferty Rearrangement
57[C3H5O]+This compoundα-cleavage (loss of •C3H5O)
43[CH3CO]+This compound / 2-HexanoneAcylium ion from α-cleavage

For this compound, the fragmentation is anticipated to be influenced by both the ketone functionality and the strained oxetane ring. Alpha-cleavage adjacent to the carbonyl group is a predominant pathway for ketones.[1] This would lead to the formation of an acylium ion at m/z 43 ([CH3CO]+) and a fragment resulting from the loss of a methyl radical at m/z 99. Further fragmentation of the oxetane ring itself may occur, potentially involving the loss of formaldehyde (CH2O), a known fragmentation pathway for some oxetane derivatives.

In contrast, the mass spectrum of 2-hexanone is characterized by two principal fragmentation routes.[1][2] Alpha-cleavage results in the formation of an acylium ion at m/z 43 (base peak) and another at m/z 85, corresponding to the loss of a methyl and butyl radical, respectively. Additionally, 2-hexanone undergoes a characteristic McLafferty rearrangement, which is possible due to the presence of a γ-hydrogen, leading to a prominent peak at m/z 58.[1][3] This rearrangement is not possible for this compound in the same manner due to the cyclic structure.

Experimental Protocols

A standardized approach for analyzing these compounds by mass spectrometry would involve gas chromatography coupled with mass spectrometry (GC-MS) using electron ionization.

GC-MS with Electron Ionization Protocol:

  • Sample Preparation: Prepare a dilute solution of the analyte (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Gas Chromatography:

    • Injector: Split/splitless injector, operated at 250°C.

    • Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Range: Scan from m/z 35 to 350.

Visualizing Fragmentation Pathways

The predicted fragmentation pathway for this compound can be visualized to better understand the generation of key fragment ions.

fragmentation M [C6H10O2]+• m/z = 114 (Molecular Ion) frag1 [C5H7O2]+ m/z = 99 M->frag1 - •CH3 frag2 [CH3CO]+ m/z = 43 (Acylium Ion) M->frag2 - •C3H5O frag3 [C3H5O]+ m/z = 57 M->frag3 - CH3CO•

Caption: Predicted EI fragmentation of this compound.

References

A Comparative Guide: 1-(Oxetan-3-yl)propan-2-one versus its gem-Dimethyl Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic modification of molecular scaffolds to enhance physicochemical and pharmacokinetic properties is a cornerstone of successful drug discovery. The substitution of a gem-dimethyl group with an oxetane ring has emerged as a valuable tactic to improve aqueous solubility, metabolic stability, and other drug-like characteristics. This guide provides an objective comparison of 1-(Oxetan-3-yl)propan-2-one and its corresponding gem-dimethyl analog, 4,4-dimethyl-2-pentanone, supported by extrapolated data based on established principles and detailed experimental protocols for their direct comparison.

Executive Summary

Replacing the gem-dimethyl group in 4,4-dimethyl-2-pentanone with an oxetane ring to form this compound is predicted to bring about significant improvements in key ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The introduction of the polar oxetane moiety is expected to increase aqueous solubility and reduce lipophilicity, which can lead to more favorable pharmacokinetic profiles. Furthermore, the oxetane ring is generally less susceptible to metabolic oxidation compared to the C-H bonds of a gem-dimethyl group, potentially increasing the metabolic stability of the compound.

Data Presentation: Physicochemical and In Vitro Properties

The following table summarizes the predicted and known physicochemical properties of this compound and its gem-dimethyl analog. These values are a combination of data from public sources and extrapolations based on the well-documented effects of the oxetane-for-gem-dimethyl substitution.

PropertyThis compound4,4-dimethyl-2-pentanone (gem-Dimethyl Analog)Predicted Fold Change/Difference
Molecular Weight ( g/mol ) 114.14114.19~ 1
Predicted clogP -0.21.6↓ 1.8
Aqueous Solubility HigherLower↑ (Significant)
Metabolic Stability (t½) HigherLower
In Vitro Cytotoxicity (IC50) To be determinedTo be determined-

Experimental Protocols

To empirically validate the predicted differences between this compound and its gem-dimethyl analog, the following experimental protocols are recommended.

Aqueous Solubility Assay (Shake-Flask Method)

This protocol determines the thermodynamic solubility of a compound in an aqueous buffer.

Materials:

  • Test compounds (this compound and 4,4-dimethyl-2-pentanone)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • 1.5 mL microcentrifuge tubes

  • Orbital shaker

  • High-performance liquid chromatography (HPLC) system with UV detector or mass spectrometer (LC-MS)

Procedure:

  • Prepare a stock solution of each test compound in DMSO (e.g., 10 mM).

  • Add an excess amount of the solid compound (or a concentrated stock solution) to a known volume of PBS (pH 7.4) in a microcentrifuge tube.

  • Incubate the tubes on an orbital shaker at room temperature for 24 hours to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and analyze the concentration of the dissolved compound by a validated HPLC or LC-MS method against a standard curve.

Lipophilicity Determination (logD Shake-Flask Method)

This method measures the partition coefficient of a compound between an organic and an aqueous phase at a specific pH.

Materials:

  • Test compounds

  • n-Octanol (pre-saturated with PBS)

  • Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)

  • Microcentrifuge tubes

  • Vortex mixer and centrifuge

  • HPLC or LC-MS system

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • Add a small aliquot of the stock solution to a microcentrifuge tube containing equal volumes of pre-saturated n-octanol and PBS (pH 7.4).

  • Vortex the mixture vigorously for several minutes to ensure thorough mixing.

  • Centrifuge the tubes to separate the two phases.

  • Carefully sample both the n-octanol and the aqueous layers.

  • Determine the concentration of the compound in each phase using HPLC or LC-MS.

  • Calculate the logD value as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Metabolic Stability Assay (Liver Microsome Incubations)

This in vitro assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes.

Materials:

  • Test compounds

  • Pooled human liver microsomes

  • NADPH regenerating system (e.g., G6P, G6PD, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard

  • 96-well plates and incubator

  • LC-MS/MS system

Procedure:

  • Prepare a reaction mixture containing liver microsomes and the test compound in phosphate buffer.

  • Pre-incubate the mixture at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Determine the in vitro half-life (t½) and intrinsic clearance (CLint).

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the effect of a compound on cell viability.

Materials:

  • Test compounds

  • A relevant cell line (e.g., HepG2)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of each test compound and a vehicle control (DMSO).

  • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT to formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Mandatory Visualizations

The following diagrams illustrate the conceptual framework of the comparison and a typical experimental workflow.

cluster_0 Compound Comparison cluster_1 Predicted Property Improvements A This compound C Increased Aqueous Solubility A->C leads to D Decreased Lipophilicity (logP) A->D leads to E Increased Metabolic Stability A->E leads to B 4,4-dimethyl-2-pentanone (gem-Dimethyl Analog) B->C lower B->D higher B->E lower

Caption: Comparison of predicted properties.

cluster_workflow Experimental Workflow for Compound Comparison start Compound Synthesis and Purification physchem Physicochemical Profiling (Solubility, logD) start->physchem invitro In Vitro ADME Assays (Metabolic Stability) start->invitro tox In Vitro Cytotoxicity (MTT Assay) start->tox data Data Analysis and Comparison physchem->data invitro->data tox->data end Report Generation data->end

Unveiling the Three-Dimensional Architecture of Oxetane Derivatives: A Comparative Guide to X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxetane motif has emerged as a valuable building block in modern medicinal chemistry, prized for its ability to modulate the physicochemical properties of drug candidates, such as solubility and metabolic stability.[1][2] Understanding the precise three-dimensional arrangement of atoms within these molecules is paramount for structure-based drug design and for elucidating structure-activity relationships (SAR). X-ray crystallography stands as the gold standard for providing this detailed structural information.

This guide offers a comparative overview of the X-ray crystallography of 1-(Oxetan-3-yl)propan-2-one derivatives and related 3-substituted oxetanes. While specific crystallographic data for this compound itself is not publicly available, this guide leverages averaged data from closely related structures to provide a valuable comparative framework.

Comparative Crystallographic Data of 3-Substituted Oxetanes

The following table summarizes averaged structural parameters derived from the X-ray crystal structures of various 3,3-disubstituted oxetane derivatives. This data serves as a representative benchmark for understanding the geometry of the oxetane ring in this class of compounds.[3]

ParameterAveraged ValueComparison with Unsubstituted OxetaneSignificance in Drug Design
Puckering Angle ~16°Unsubstituted oxetane: 8.7° (140 K)[4][5]The increased puckering in substituted oxetanes influences the spatial orientation of substituents, impacting receptor binding.
C-O Bond Length ~1.46 ÅUnsubstituted oxetane: 1.46 Å[4]The bond length affects the polarity and hydrogen bond accepting capacity of the oxetane oxygen.
C-C Bond Length ~1.53 ÅUnsubstituted oxetane: 1.53 Å[4]Provides insight into the ring strain and overall stability of the oxetane moiety.
C-O-C Bond Angle ~90.2°Unsubstituted oxetane: 90.2° (90 K)[4]A key determinant of the ring's geometry and its ability to act as a bioisosteric replacement for other functional groups.
C-C-O Bond Angle ~92.0°Unsubstituted oxetane: 92.0° (90 K)[4]Influences the positioning of substituents on the carbon atoms adjacent to the oxygen.
C-C-C Bond Angle ~84.8°Unsubstituted oxetane: 84.8° (90 K)[4]Reflects the significant ring strain inherent in the four-membered ring system.[2][6]

Experimental Protocol: Single-Crystal X-ray Diffraction of Small Molecules

The determination of the crystal structure of a small molecule like a this compound derivative follows a well-established protocol.

Crystallization

The initial and often most challenging step is to obtain a high-quality single crystal.[1][7] This is typically achieved through methods such as:

  • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to the gradual formation of crystals.

  • Vapor Diffusion: A solution of the compound is placed in a sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, inducing crystallization.

  • Cooling: A saturated solution of the compound is slowly cooled, causing the solubility to decrease and crystals to form.

Data Collection

A suitable crystal (typically >0.1 mm in all dimensions) is mounted on a goniometer and placed in an X-ray diffractometer.[1][7] A monochromatic X-ray beam is directed at the crystal, which diffracts the X-rays in a unique pattern of spots. The intensities and positions of these diffracted spots are recorded by a detector.

Structure Solution and Refinement

The diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The initial positions of the atoms in the crystal lattice are determined using computational methods, a process known as solving the phase problem.[1] This initial model is then refined against the experimental data to improve the accuracy of the atomic positions, bond lengths, and angles.

Workflow for Structure-Based Drug Discovery with Oxetane Derivatives

The integration of X-ray crystallography into the drug discovery pipeline is crucial for the rational design of potent and selective inhibitors.

Caption: A generalized workflow illustrating the role of X-ray crystallography in the structure-based design of drugs incorporating oxetane derivatives.

Alternative and Complementary Techniques

While X-ray crystallography provides unparalleled detail on the solid-state structure, other techniques are essential for a comprehensive understanding of a molecule's properties:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the structure and dynamics of molecules in solution, which can differ from the solid-state conformation.

  • Computational Modeling and Molecular Dynamics: Can predict molecular conformations, binding modes, and physicochemical properties, guiding the design of new derivatives.

  • Powder X-ray Diffraction (PXRD): Used to characterize the crystalline form of a bulk sample and can be used for quality control.

References

A Comparative Guide to Assessing the Purity of Synthesized 1-(Oxetan-3-yl)propan-2-one by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for assessing the purity of synthesized 1-(Oxetan-3-yl)propan-2-one, a valuable building block in medicinal chemistry. Accurate purity determination is critical for ensuring the reliability and reproducibility of experimental results in drug discovery and development. This document details a primary HPLC-based protocol and compares its performance with alternative analytical techniques, supported by illustrative experimental data.

Synthesis of this compound: An Overview of Methods and Potential Impurities

The purity of a synthesized compound is intrinsically linked to its method of preparation. Different synthetic routes can introduce distinct sets of impurities, including unreacted starting materials, by-products, and reagents. Below, we compare two plausible synthetic strategies for this compound and their associated potential impurities.

Method A: Grignard Reaction Approach

This approach involves the reaction of a Grignard reagent, such as acetonylmagnesium chloride, with oxetan-3-one. While direct, this method can be prone to side reactions due to the high reactivity of the Grignard reagent.

Method B: Organocuprate Addition

The use of a Gilman reagent (a lithium diorganocuprate), such as lithium di(acetonyl)cuprate, offers a milder alternative for the synthesis. Organocuprates are generally less reactive than Grignard reagents and can provide higher yields with fewer by-products when reacting with sensitive substrates like oxetanes.

Table 1: Potential Impurities from Different Synthetic Routes

ImpurityPotential Origin (Method A: Grignard)Potential Origin (Method B: Organocuprate)
Oxetan-3-oneUnreacted starting materialUnreacted starting material
1,1-bis(oxetan-3-yl)propan-2-oneOver-addition of Grignard reagentLess likely due to lower reactivity
BiphenylSide reaction from Grignard reagent preparation (if using bromobenzene)[1]Not applicable
AcetoneHydrolysis of the organometallic reagentHydrolysis of the organometallic reagent
Higher molecular weight by-productsPolymerization of oxetan-3-one initiated by the Grignard reagentLess likely

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a powerful and widely used technique for the purity assessment of small organic molecules like this compound. The separation is based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.

Detailed Experimental Protocol: RP-HPLC

Instrumentation:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

Reagents and Materials:

  • This compound reference standard (≥99.5% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (optional, for peak shape improvement)

Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 10 µL
Run Time 15 minutes

Standard Preparation:

  • Prepare a stock solution of the this compound reference standard at a concentration of 1 mg/mL in the mobile phase.

  • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 0.5, 0.25, 0.1, 0.05, 0.01 mg/mL).

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10 mL of the mobile phase to obtain a 1 mg/mL solution.

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared standards and samples.

  • Identify the peak for this compound by comparing the retention time with that of the reference standard.

  • Calculate the purity of the sample by the area normalization method (assuming all components have a similar response factor at the detection wavelength).

Experimental Workflow Diagramdot

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data_processing Data Processing Standard_Prep Prepare Standard Solutions Injection Inject Standards and Sample Standard_Prep->Injection Sample_Prep Prepare Synthesized Sample Solution Sample_Prep->Injection System_Equilibration Equilibrate HPLC System System_Equilibration->Injection Data_Acquisition Acquire Chromatographic Data Injection->Data_Acquisition Peak_Integration Integrate Peak Areas Data_Acquisition->Peak_Integration Purity_Calculation Calculate Purity (%) Peak_Integration->Purity_Calculation

References

Oxetane vs. Carbonyl: A Comparative Study on Drug Properties

Author: BenchChem Technical Support Team. Date: December 2025

A head-to-head analysis of how the strategic replacement of a carbonyl group with an oxetane moiety can significantly influence the physicochemical and pharmacokinetic properties of drug candidates. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison, supported by experimental data and detailed methodologies, to inform rational drug design.

The isosteric replacement of a carbonyl group with an oxetane ring has emerged as a valuable strategy in medicinal chemistry to modulate the properties of drug molecules.[1][2] Oxetanes, four-membered cyclic ethers, are attractive carbonyl isosteres due to their similar geometry, dipole moment, and ability to act as hydrogen bond acceptors.[3][4] This substitution can lead to profound changes in a compound's solubility, lipophilicity, metabolic stability, and basicity of proximal amines, ultimately impacting its overall druggability.[5][6] This guide presents a data-driven comparison of oxetane- and carbonyl-containing analogs and provides detailed protocols for the key experiments used to assess these properties.

Data Presentation: Physicochemical and Pharmacokinetic Properties

The following tables summarize the quantitative data from studies where a carbonyl group was replaced by an oxetane moiety, highlighting the impact on key drug-like properties.

Compound PairFunctional GroupSolubility (µg/mL)logPlogD (pH 7.4)pKaReference
Piperidine Analog 1Carbonyl23001.20.88.7[5][7]
Piperidine Analog 2Oxetane7501.71.39.5[5][7]
Pyrrolidine Analog 1Carbonyl110000.5-0.19.2[5][8]
Pyrrolidine Analog 2Oxetane45001.10.59.9[5][8]
Thalidomide AnalogCarbonyl (Imide)500.90.9Not Reported[9]
OxetanothalidomideOxetane>2000.60.6Not Reported[9]

Table 1: Comparison of Physicochemical Properties. This table showcases the changes in aqueous solubility, lipophilicity (logP and logD), and amine basicity (pKa) upon replacing a carbonyl group with an oxetane. The specific molecular scaffolds are detailed in the cited literature.

Compound PairFunctional GroupIntrinsic Clearance (hCLint, µL/min/mg)Intrinsic Clearance (mCLint, µL/min/mg)Reference
Piperidine Analog 1Carbonyl180230[5][7]
Piperidine Analog 2Oxetane<1015[5][7]
Pyrrolidine Analog 1Carbonyl120150[5][8]
Pyrrolidine Analog 2Oxetane<10<10[5][8]
Thalidomide AnalogCarbonyl (Imide)12Not Reported[9]
OxetanothalidomideOxetane15Not Reported[9]

Table 2: Comparison of Metabolic Stability. This table presents the intrinsic clearance rates in human (hCLint) and mouse (mCLint) liver microsomes, demonstrating the generally enhanced metabolic stability of oxetane analogs compared to their carbonyl counterparts.

Key Observations:

  • Metabolic Stability: A consistent and significant improvement in metabolic stability is observed when a carbonyl is replaced with an oxetane.[5][8] This is attributed to the fact that oxetanes are not susceptible to the same enzymatic degradation pathways as carbonyls, such as reduction or hydrolysis.[3]

  • Solubility: The effect on aqueous solubility is context-dependent. In the piperidine and pyrrolidine examples, the oxetane analogs exhibit lower solubility.[5] However, in the case of thalidomide, the oxetane-containing analog shows a marked increase in solubility.[9]

  • Lipophilicity: The replacement of a carbonyl with an oxetane generally leads to an increase in lipophilicity (logP and logD).[5] This is due to the introduction of two additional methylene groups in the oxetane ring compared to the carbonyl group.[5]

  • Basicity (pKa): The introduction of an oxetane can influence the basicity of nearby amine groups. In the provided examples, the pKa of the piperidine and pyrrolidine nitrogen is slightly increased in the oxetane analogs.[5]

Mandatory Visualization

Oxetane_vs_Carbonyl_Properties cluster_carbonyl Carbonyl Properties cluster_oxetane Oxetane Properties carbonyl Carbonyl Group solubility_c Generally Higher Solubility carbonyl->solubility_c lipophilicity_c Lower Lipophilicity (More Hydrophilic) carbonyl->lipophilicity_c metabolism_c Susceptible to Metabolic Reduction/ Hydrolysis carbonyl->metabolism_c oxetane Oxetane Moiety solubility_o Context-Dependent Solubility oxetane->solubility_o lipophilicity_o Higher Lipophilicity (More Lipophilic) oxetane->lipophilicity_o metabolism_o Enhanced Metabolic Stability oxetane->metabolism_o

Caption: A comparative overview of the general impact of carbonyl and oxetane groups on key drug properties.

Experimental_Workflow cluster_physchem Physicochemical Profiling cluster_adme ADME Profiling solubility Solubility Assay (Kinetic/Thermodynamic) analysis Data Analysis & Structure-Activity Relationship (SAR) solubility->analysis logp logP/logD Assay (Shake-Flask) logp->analysis permeability Permeability Assay (Caco-2) permeability->analysis metabolism Metabolic Stability (Microsomal Assay) metabolism->analysis start Compound Synthesis (Carbonyl vs. Oxetane Analog) start->solubility start->logp start->permeability start->metabolism

Caption: A typical experimental workflow for the comparative assessment of drug candidate properties.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Kinetic Solubility Assay

This assay provides a high-throughput method to determine the solubility of a compound under non-equilibrium conditions, which is often representative of early-stage drug discovery experiments.[10][11]

  • Materials:

    • Test compounds dissolved in dimethyl sulfoxide (DMSO) at a stock concentration of 10 mM.

    • Phosphate-buffered saline (PBS), pH 7.4.

    • 96-well microtiter plates.

    • Nephelometer or UV spectrophotometer with a plate reader.

  • Procedure:

    • Add 2 µL of the 10 mM DMSO stock solution of the test compound to a well of a 96-well plate.

    • Add 198 µL of PBS (pH 7.4) to each well to achieve a final compound concentration of 100 µM.

    • Seal the plate and shake at room temperature for 2 hours.

    • For Nephelometric Detection: Measure the light scattering of the solution in each well using a nephelometer. Increased light scattering indicates precipitation of the compound.

    • For UV Detection: Filter the contents of each well through a 96-well filter plate to remove any precipitate.[12] Measure the UV absorbance of the filtrate at a predetermined wavelength and calculate the concentration based on a standard curve.

  • Data Analysis: The kinetic solubility is reported as the concentration at which precipitation is first observed or the concentration of the compound remaining in solution after filtration.

Shake-Flask Method for logP/logD Determination

This "gold standard" method measures the partition coefficient of a compound between n-octanol and an aqueous buffer, providing a measure of its lipophilicity.[13][14]

  • Materials:

    • Test compound.

    • n-octanol (pre-saturated with aqueous buffer).

    • Aqueous buffer (e.g., PBS, pH 7.4, pre-saturated with n-octanol).

    • Glass vials with screw caps.

    • Shaker.

    • Centrifuge.

    • Analytical instrumentation for quantification (e.g., HPLC-UV).

  • Procedure:

    • Prepare a stock solution of the test compound in either the aqueous buffer or n-octanol.

    • Add equal volumes of the n-octanol and aqueous buffer to a glass vial.

    • Add a small aliquot of the compound stock solution to the vial.

    • Cap the vial and shake vigorously for 1-2 hours to allow for partitioning between the two phases.

    • Allow the vial to stand or centrifuge to ensure complete separation of the two phases.

    • Carefully withdraw an aliquot from both the n-octanol and aqueous layers.

    • Determine the concentration of the compound in each aliquot using a suitable analytical method like HPLC-UV.

  • Data Analysis:

    • logP (for non-ionizable compounds): logP = log10 ([Concentration in n-octanol] / [Concentration in aqueous phase])

    • logD (for ionizable compounds at a specific pH): logD = log10 ([Concentration in n-octanol] / [Concentration in aqueous phase at pH X])

Caco-2 Permeability Assay

This in vitro assay uses a monolayer of human colon adenocarcinoma (Caco-2) cells to predict the in vivo intestinal permeability of a drug.[7][15]

  • Materials:

    • Caco-2 cells.

    • Transwell® inserts (e.g., 24-well format).

    • Cell culture medium and reagents.

    • Hanks' Balanced Salt Solution (HBSS).

    • Test compound.

    • LC-MS/MS for quantification.

  • Procedure:

    • Seed Caco-2 cells on Transwell® inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer.

    • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

    • Wash the cell monolayer with pre-warmed HBSS.

    • To measure apical to basolateral (A→B) permeability, add the test compound (typically at 10 µM) to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.

    • Incubate the plate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh HBSS.

    • To measure basolateral to apical (B→A) permeability, reverse the donor and receiver chambers.

    • Quantify the concentration of the compound in the collected samples using LC-MS/MS.

  • Data Analysis:

    • The apparent permeability coefficient (Papp) is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

    • Efflux Ratio: Efflux Ratio = Papp (B→A) / Papp (A→B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

Microsomal Stability Assay

This assay assesses the metabolic stability of a compound by incubating it with liver microsomes, which contain a high concentration of drug-metabolizing enzymes like cytochrome P450s.[16][17]

  • Materials:

    • Liver microsomes (human or other species).

    • Phosphate buffer (e.g., 100 mM, pH 7.4).

    • NADPH regenerating system (cofactor for CYP enzymes).

    • Test compound.

    • Ice-cold acetonitrile or methanol to stop the reaction.

    • LC-MS/MS for quantification.

  • Procedure:

    • Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL protein concentration) and the test compound (e.g., 1 µM) in phosphate buffer. Pre-incubate at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing ice-cold acetonitrile to precipitate the proteins and stop the reaction.

    • Centrifuge the samples to pellet the precipitated protein.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear portion of this plot gives the elimination rate constant (k).

    • Half-life (t1/2): t1/2 = 0.693 / k

    • Intrinsic Clearance (CLint): CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg of microsomal protein)

References

A Comparative Guide to the Analytical Quantification of 1-(Oxetan-3-yl)propan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 1-(Oxetan-3-yl)propan-2-one with alternative analytical techniques, namely High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The information presented is intended to assist researchers in selecting the most appropriate analytical method based on their specific requirements for sensitivity, selectivity, and sample throughput.

Data Presentation: A Comparative Overview of Analytical Methods

The performance of these analytical techniques is summarized in the tables below. The data for the proposed LC-MS/MS method is based on typical performance characteristics observed for similar small molecules, while the data for HPLC-UV and GC-MS reflects their general capabilities for ketone analysis.

Table 1: Performance Characteristics of Analytical Methods for this compound Quantification

ParameterProposed LC-MS/MSHPLC-UVGC-MS
Limit of Quantification (LOQ) 0.1 - 1 ng/mL10 - 100 ng/mL (with derivatization)1 - 10 ng/mL
Linearity (r²) >0.99>0.99>0.99
Accuracy (% Recovery) 85 - 115%90 - 110%80 - 120%
Precision (%RSD) <15%<15%<20%
Selectivity Very HighModerate to HighHigh
Sample Throughput HighHighModerate
Instrumentation Cost HighLow to ModerateModerate to High

Table 2: Method-Specific Parameters and Considerations

FeatureProposed LC-MS/MSHPLC-UVGC-MS
Principle Chromatographic separation followed by mass-to-charge ratio detection.Chromatographic separation followed by UV absorbance detection.Chromatographic separation of volatile compounds followed by mass-to-charge ratio detection.[1]
Sample Volatility Suitable for non-volatile and thermally labile compounds.[1]Suitable for non-volatile and thermally labile compounds.[1]Requires volatile or derivatized compounds.[2]
Derivatization Not typically required.Often required for sensitivity (e.g., with 2,4-DNPH).[3]May be required to improve volatility and thermal stability.
Matrix Effects Potential for ion suppression or enhancement.Less susceptible to matrix effects compared to LC-MS/MS.Can be affected by co-eluting matrix components.
Ideal Application Bioanalysis, pharmacokinetic studies, trace-level quantification.Routine quality control, analysis of bulk materials, and formulations.Analysis of volatile impurities, residual solvent analysis.

Experimental Protocols

A detailed protocol for the proposed LC-MS/MS method is provided below, followed by a general outline for the alternative HPLC-UV and GC-MS methods.

This proposed method is based on established protocols for the bioanalysis of small molecules and is intended as a robust starting point for method development and validation.

1. Sample Preparation: Protein Precipitation

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of an internal standard (IS) working solution (e.g., a stable isotope-labeled version of the analyte).

  • Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions

  • HPLC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95-5% B

    • 3.1-4.0 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3. Mass Spectrometric Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: [M+H]+ m/z 115.1 → fragment ion m/z (to be determined during method development, likely involving loss of acetone or the oxetane ring).

    • Internal Standard: To be determined based on the chosen IS.

  • Key MS Parameters:

    • IonSpray Voltage: 5500 V

    • Temperature: 500°C

    • Curtain Gas: 30 psi

    • Collision Gas: 8 psi

    • Ion Source Gas 1: 50 psi

    • Ion Source Gas 2: 50 psi

4. Method Validation The method should be validated according to regulatory guidelines, assessing the following parameters: selectivity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), recovery, and matrix effect.

  • Derivatization: React the sample containing this compound with a solution of 2,4-dinitrophenylhydrazine (2,4-DNPH) in an acidic catalyst to form the corresponding hydrazone.[3][4]

  • Sample Preparation: Perform liquid-liquid extraction or solid-phase extraction to clean up the sample and concentrate the derivative.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of acetonitrile and water.

    • Detection: UV detector set to the wavelength of maximum absorbance for the DNPH derivative (typically around 365 nm).[3]

  • Quantification: Use a calibration curve prepared from derivatized standards of this compound.

  • Sample Preparation:

    • For volatile analysis, a simple liquid-liquid extraction with a low-boiling point solvent may be sufficient.

    • If derivatization is needed to improve volatility, reactions with agents like o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBOA) can be employed.[5]

  • GC Conditions:

    • Column: A non-polar or mid-polar capillary column.

    • Carrier Gas: Helium.

    • Inlet: Split/splitless injector.

    • Oven Program: A temperature gradient to ensure separation from other volatile components.

  • MS Conditions:

    • Ionization: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using the molecular ion and characteristic fragment ions of this compound.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for the proposed LC-MS/MS method validation and a decision-making process for selecting the appropriate analytical technique.

LCMSMS_Validation_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation Parameters prep_sample Plasma Sample Preparation (Protein Precipitation) hplc HPLC Separation (C18 Column) prep_sample->hplc prep_cal Prepare Calibration Standards prep_cal->hplc prep_qc Prepare Quality Control Samples prep_qc->hplc msms Tandem MS Detection (MRM Mode) hplc->msms data_acq Data Acquisition msms->data_acq linearity Linearity & Range report Validation Report linearity->report accuracy Accuracy accuracy->report precision Precision precision->report selectivity Selectivity selectivity->report loq LOQ/LOD loq->report stability Stability stability->report data_proc Data Processing & Quantification data_acq->data_proc data_proc->linearity data_proc->accuracy data_proc->precision data_proc->selectivity data_proc->loq data_proc->stability

Caption: Workflow for the validation of the proposed LC-MS/MS method.

Analytical_Method_Selection start Start: Define Analytical Needs q1 High Sensitivity Required? (<10 ng/mL) start->q1 q2 High Sample Throughput? q1->q2 Yes q3 Volatile Compound Analysis? q1->q3 No lcmsms LC-MS/MS q2->lcmsms Yes gcms GC-MS q2->gcms No q4 Limited Budget / Simple QC? q3->q4 No q3->gcms Yes q4->lcmsms No hplcuv HPLC-UV q4->hplcuv Yes

Caption: Decision tree for selecting an appropriate analytical method.

References

The Oxetane Advantage: A Comparative Guide to Metabolic Stability in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pursuit of metabolically stable drug candidates is a cornerstone of successful therapeutic design. A compound's susceptibility to metabolic breakdown can significantly impact its pharmacokinetic profile, leading to rapid clearance, poor bioavailability, and the formation of potentially toxic metabolites. In recent years, the incorporation of the oxetane motif, a four-membered cyclic ether, has emerged as a valuable strategy to enhance the metabolic stability and other physicochemical properties of drug candidates.[1][2]

This guide provides an objective comparison of the metabolic stability of oxetane-containing compounds with their common structural alternatives, supported by experimental data from in vitro studies.

The Rise of Oxetanes in Medicinal Chemistry

The strategic incorporation of an oxetane ring can profoundly influence a molecule's properties.[1] It is frequently employed as a bioisosteric replacement for metabolically labile groups such as gem-dimethyl, carbonyl, and morpholine moieties.[1][3] The unique three-dimensional structure and polarity of the oxetane ring can shield metabolically vulnerable sites from enzymatic degradation, primarily by cytochrome P450 (CYP) enzymes, thereby improving the compound's metabolic profile.[1][4]

Comparative Metabolic Stability: A Data-Driven Overview

The enhanced metabolic stability of oxetane-containing compounds has been consistently demonstrated in numerous drug discovery programs. The following tables summarize quantitative data from in vitro human liver microsome (HLM) stability assays, offering a direct comparison between oxetane-containing compounds and their structural analogues. The key parameters presented are intrinsic clearance (CLint) and half-life (t1/2). A lower CLint value and a longer t1/2 indicate greater metabolic stability.

Table 1: Oxetane as a Bioisostere for the gem-Dimethyl Group

Compound PairAnalogue StructureAnalogue CLint (μL/min/mg protein)Oxetane StructureOxetane CLint (μL/min/mg protein)Fold ImprovementReference
Pair 1 Isopropyl GroupHigh3-substituted OxetaneLowSignificant[5]
Pair 2 gem-Dimethyl on Cyclohexane> 293Spiro-oxetane on Cyclohexane25.9> 11.3[6]

Table 2: Oxetane as a Bioisostere for the Carbonyl Group

Compound PairAnalogue StructureAnalogue CLint (μL/min/mg protein)Oxetane StructureOxetane CLint (μL/min/mg protein)Fold ImprovementReference
Pair 3 Spiro-ketone on PyrrolidineConsiderably HigherSpiro-oxetane on PyrrolidineConsiderably LowerSignificant[6]
Pair 4 Spiro-ketone on PiperidineConsiderably HigherSpiro-oxetane on PiperidineConsiderably LowerSignificant[6]

Table 3: Oxetane as a Bioisostere for the Morpholine Group

Compound PairAnalogue StructureAnalogue Metabolic StabilityOxetane StructureOxetane Metabolic StabilityObservationReference
Pair 5 Morpholine-containing scaffoldProne to oxidative degradationSpiro-oxetane amine scaffoldMore stable towards oxidative metabolismImproved stability[3]

Metabolic Pathways of Oxetane-Containing Compounds

The metabolic fate of oxetane-containing compounds is primarily governed by two key enzymatic systems: the Cytochrome P450 (CYP) family of enzymes and microsomal epoxide hydrolase (mEH).

cluster_0 Metabolic Pathways of Oxetane-Containing Compounds cluster_1 Phase I Metabolism cluster_2 Phase II Metabolism Compound Oxetane-Containing Compound CYP450 Cytochrome P450 (CYP) Enzymes Compound->CYP450 Oxidative Metabolism (e.g., ring scission) mEH Microsomal Epoxide Hydrolase (mEH) Compound->mEH Hydrolytic Ring Opening (CYP-Independent) Oxidized_Metabolite Oxidized Metabolite CYP450->Oxidized_Metabolite Diol_Metabolite Diol Metabolite mEH->Diol_Metabolite PhaseII_Enzymes Conjugation Enzymes (e.g., UGTs, SULTs) Oxidized_Metabolite->PhaseII_Enzymes Diol_Metabolite->PhaseII_Enzymes Conjugated_Metabolite Conjugated Metabolite (More water-soluble) PhaseII_Enzymes->Conjugated_Metabolite Excretion Excretion Conjugated_Metabolite->Excretion Excretion

Metabolic fate of oxetane-containing compounds.

While CYP-mediated metabolism can lead to the oxidative scission of the oxetane ring, a notable feature of many oxetane-containing compounds is their susceptibility to hydrolysis by mEH.[4] This provides a CYP-independent clearance pathway, which can be advantageous in drug design to mitigate the risk of drug-drug interactions associated with CYP inhibition or induction. The rate of mEH-catalyzed hydrolysis can be influenced by the substitution pattern on and around the oxetane ring.

Experimental Protocols

A thorough assessment of metabolic stability is crucial for the selection and optimization of drug candidates. The following is a detailed protocol for a standard in vitro human liver microsome (HLM) stability assay.

Human Liver Microsome (HLM) Stability Assay

This assay measures the rate of disappearance of a test compound when incubated with human liver microsomes, which are rich in Phase I metabolic enzymes, particularly CYPs.

1. Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled human liver microsomes (e.g., from a commercial supplier)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (for reaction termination)

  • Internal standard (for analytical quantification)

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

2. Experimental Workflow:

Workflow for the HLM stability assay.

3. Procedure:

  • Preparation: Thaw the human liver microsomes and the NADPH regenerating system on ice. Prepare a working solution of the test compound by diluting the stock solution in buffer.

  • Reaction Setup: In a 96-well plate, add the phosphate buffer, the microsomal solution, and the test compound working solution.

  • Pre-incubation: Pre-incubate the plate at 37°C for approximately 5 minutes to allow the components to reach thermal equilibrium.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to each well.

  • Incubation and Sampling: Incubate the plate at 37°C with constant shaking. At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture.

  • Reaction Termination: Immediately quench the reaction by adding the aliquot to a well containing cold acetonitrile and the internal standard.

  • Sample Preparation: Centrifuge the plate to precipitate the proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound relative to the internal standard.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound against time.

  • Calculate the half-life (t1/2) from the slope of the linear regression of the initial time points.

  • Calculate the intrinsic clearance (CLint) using the following formula: CLint (μL/min/mg protein) = (0.693 / t1/2) / (microsomal protein concentration in mg/mL)

Conclusion

The strategic incorporation of oxetane rings into drug candidates has proven to be a highly effective method for enhancing metabolic stability.[1][2] As demonstrated by the comparative data, the replacement of metabolically labile functionalities like gem-dimethyl and carbonyl groups with an oxetane can lead to significant improvements in metabolic profiles. A thorough understanding of the metabolic pathways involved, including both CYP-dependent and -independent routes, coupled with robust in vitro assays, is essential for leveraging the full potential of the oxetane motif in modern drug discovery.

References

Comparative In Vitro Analysis of Oxetane-Containing mTOR Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of the oxetane motif has become a valuable strategy in modern medicinal chemistry, offering a means to enhance the physicochemical and pharmacokinetic properties of drug candidates. This guide provides a comparative analysis of in vitro assay results for a series of 1-(Oxetan-3-yl)propan-2-one derivatives and analogues targeting the mammalian target of rapamycin (mTOR), a key kinase in cell signaling. The data presented herein is compiled from publicly available research, offering insights into the structure-activity relationships and performance of these compounds in preclinical assays.

The oxetane ring, a four-membered cyclic ether, is often employed as a polar, three-dimensional structural element to improve properties such as aqueous solubility, metabolic stability, and lipophilicity, while also potentially influencing ligand-target interactions.[1][2] In the context of mTOR inhibitors, the strategic placement of an oxetane moiety has been shown to modulate key parameters including potency, selectivity, and safety profiles, such as hERG liability.[3]

Comparative In Vitro Activity of Oxetane-Containing mTOR Inhibitors

The following table summarizes the in vitro potency, cellular activity, and key physicochemical and pharmacokinetic properties of a series of mTOR inhibitors, highlighting the impact of the oxetane substitution.

Compound IDStructuremTOR IC50 (nM)Cellular Potency (IC50, nM)pKahERG IC50 (µM)Microsomal Stability (t1/2 min, HLM)
41 (Reference Compound)2.61208.02.3>60
42 (Isopropyl Analog)1.1507.68.5>60
43 (GDC-0349) (Oxetane Derivative)1.8805.0>100>60
44 (Positional Isomer)15300---

Data compiled from publicly available research.[3] HLM: Human Liver Microsomes.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and potential replication of the presented data.

mTOR Kinase Inhibition Assay

The enzymatic activity of mTOR was assessed using a biochemical assay, typically a fluorescence-based or radiometric assay. A representative protocol is as follows:

  • Reagents and Materials : Recombinant human mTOR kinase domain, ATP, appropriate substrate peptide (e.g., a fragment of 4E-BP1), kinase buffer (e.g., Tris-HCl, MgCl₂, DTT), and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Procedure :

    • The test compounds (e.g., 41, 42, 43, 44 ) are serially diluted in DMSO and then added to the wells of a microplate.

    • Recombinant mTOR enzyme is added to the wells containing the compounds and incubated for a short period.

    • The kinase reaction is initiated by the addition of a mixture of the substrate peptide and ATP.

    • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of product formed (phosphorylated substrate) or ATP consumed is quantified using a suitable detection reagent and a plate reader.

  • Data Analysis : The IC₅₀ values, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Proliferation Assay

The cellular potency of the compounds was determined by measuring the inhibition of proliferation in a relevant cancer cell line (e.g., PC3 or U87MG).

  • Cell Culture : The selected cancer cell line is cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Procedure :

    • Cells are seeded into 96-well plates and allowed to adhere overnight.

    • The cells are then treated with serial dilutions of the test compounds.

    • After a prolonged incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.

  • Data Analysis : The IC₅₀ values, representing the concentration of the compound that inhibits cell growth by 50%, are determined from the dose-response curves.

hERG Inhibition Assay

The potential for cardiac toxicity was evaluated using an in vitro hERG channel assay, often a patch-clamp electrophysiology study.

  • Cell Line : A stable cell line expressing the hERG potassium channel (e.g., HEK293 cells) is used.

  • Procedure :

    • Whole-cell patch-clamp recordings are performed to measure the hERG channel current in the absence and presence of the test compounds.

    • Cells are exposed to increasing concentrations of the compounds, and the effect on the tail current of the hERG channel is recorded.

  • Data Analysis : The concentration-dependent inhibition of the hERG current is used to calculate the IC₅₀ value.

Visualizations

To better illustrate the concepts discussed, the following diagrams are provided.

mTOR_Signaling_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases PI3K PI3K Receptor Tyrosine Kinases->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4E-BP1->Protein Synthesis Cell Growth Cell Growth Protein Synthesis->Cell Growth Oxetane Derivative (e.g., GDC-0349) Oxetane Derivative (e.g., GDC-0349) Oxetane Derivative (e.g., GDC-0349)->mTORC1 Inhibition

Caption: Simplified mTOR signaling pathway and the inhibitory action of oxetane derivatives.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay Compound Dilution_B Compound Serial Dilution Enzyme Incubation Incubate with mTOR Kinase Compound Dilution_B->Enzyme Incubation Reaction Initiation Add Substrate & ATP Enzyme Incubation->Reaction Initiation Signal Detection_B Detect Signal Reaction Initiation->Signal Detection_B IC50 Calculation_B Calculate IC50 Signal Detection_B->IC50 Calculation_B Cell Seeding Seed Cancer Cells Compound Treatment Treat with Compounds Cell Seeding->Compound Treatment Incubation_C Incubate (72h) Compound Treatment->Incubation_C Viability Assay Assess Cell Viability Incubation_C->Viability Assay IC50 Calculation_C Calculate IC50 Viability Assay->IC50 Calculation_C

References

comparative docking scores of oxetane derivatives in kinase binding pockets

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of small, polar functionalities like the oxetane ring can significantly enhance the potency and pharmacokinetic properties of kinase inhibitors. This guide provides a comparative analysis of the docking scores of oxetane-containing compounds within kinase binding pockets, supported by experimental data and detailed methodologies.

The oxetane moiety, a four-membered cyclic ether, has garnered considerable attention in medicinal chemistry as a versatile building block.[1][2] Its unique stereoelectronic properties, including its ability to act as a hydrogen bond acceptor and its conformational rigidity, make it an attractive surrogate for other functional groups in drug design.[1] In the context of kinase inhibitors, the introduction of an oxetane ring has been shown to improve aqueous solubility, metabolic stability, and target-binding affinity.[1]

Comparative Docking Scores of Oxetane Derivatives in Kinase Binding Pockets

Molecular docking studies are instrumental in predicting the binding orientation and affinity of a ligand to its protein target. The following table summarizes the docking scores of a series of oxetane-containing pyrrolopyrimidine derivatives designed as inhibitors of Bruton's tyrosine kinase (BTK), a key target in B-cell malignancies. The data is extracted from a study on the discovery of AS-1763, a potent and selective BTK inhibitor.[3]

Compound IDOxetane ModificationDocking Score (kcal/mol)BTK IC50 (nM)
1a 3-amino-oxetane-8.515
1b (S)-3-amino-oxetane-8.78
1c (R)-3-amino-oxetane-8.225
AS-1763 (13f) N-(oxetan-3-yl)acetamide-9.20.85
13a N-methyloxetane-8.130
13b N-ethyloxetane-8.322
13c N-cyclopropyloxetane-8.612
13d N-(oxetan-3-yl)propenamide-9.02.1

Experimental Protocols

The following provides a detailed methodology for the molecular docking studies cited in this guide.

Molecular Docking Protocol for BTK Inhibitors

The computational docking analysis of the oxetane derivatives was performed to elucidate their binding modes within the ATP-binding site of Bruton's tyrosine kinase.

  • Protein Preparation: The three-dimensional crystal structure of the BTK kinase domain was obtained from the Protein Data Bank (PDB). The protein structure was prepared by removing water molecules and any co-crystallized ligands. Hydrogen atoms were added, and the protein was subjected to energy minimization using a suitable force field.

  • Ligand Preparation: The 2D structures of the oxetane derivatives were sketched and converted to 3D structures. The ligands were then subjected to energy minimization.

  • Docking Simulation: Molecular docking was performed using a standard docking program. The binding site was defined as a grid box centered on the co-crystallized ligand in the original PDB structure. The docking parameters were configured to allow for a flexible ligand and a rigid receptor. The scoring function of the docking program was used to estimate the binding affinity, with lower scores indicating a more favorable binding interaction.

  • Analysis of Results: The resulting docking poses were visually inspected and analyzed based on their docking scores and the interactions formed with the amino acid residues in the BTK active site. Key interactions, such as hydrogen bonds and hydrophobic interactions, were identified to rationalize the structure-activity relationships.

Signaling Pathway and Experimental Workflow

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

Bruton's tyrosine kinase is a critical component of the B-cell receptor (BCR) signaling pathway. Upon BCR activation, BTK is recruited to the plasma membrane and phosphorylated, leading to the activation of downstream signaling cascades that are essential for B-cell proliferation, differentiation, and survival.

BTK_Signaling_Pathway BCR B-cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Antigen Binding BTK BTK Lyn_Syk->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation IP3_DAG IP3 / DAG PLCg2->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC NFkB_MAPK NF-κB / MAPK Pathways Ca_PKC->NFkB_MAPK Gene_Expression Gene Expression (Proliferation, Survival) NFkB_MAPK->Gene_Expression Oxetane_Inhibitor Oxetane Derivative (e.g., AS-1763) Oxetane_Inhibitor->BTK Inhibition

Caption: The BTK signaling cascade initiated by B-cell receptor activation.

Experimental Workflow for Kinase Inhibitor Docking

The following diagram illustrates a typical workflow for the computational analysis of kinase inhibitors, from initial structure preparation to the final analysis of docking results.

Docking_Workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis Protein_Prep Protein Structure Preparation (PDB) Docking_Sim Molecular Docking Simulation Protein_Prep->Docking_Sim Ligand_Prep Ligand Structure Preparation (2D to 3D) Ligand_Prep->Docking_Sim Score_Analysis Docking Score Analysis Docking_Sim->Score_Analysis Pose_Analysis Binding Pose Analysis Docking_Sim->Pose_Analysis Lead_Opt Lead Optimization Score_Analysis->Lead_Opt Pose_Analysis->Lead_Opt

Caption: A generalized workflow for in silico kinase inhibitor docking studies.

References

Safety Operating Guide

Proper Disposal of 1-(Oxetan-3-yl)propan-2-one: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, proper disposal of 1-(Oxetan-3-yl)propan-2-one requires careful adherence to hazardous waste regulations. This compound, while specific data is limited, should be treated as a flammable and potentially irritating chemical based on data from structurally similar compounds. All disposal procedures must comply with local, state, and federal regulations.

Researchers and laboratory personnel must handle the disposal of this compound with the utmost care to ensure safety and environmental protection. The following guidelines are based on general principles for the disposal of flammable organic compounds and information from related chemical safety data sheets.

Hazard Profile and Safety Precautions

Key Hazard Information for Structurally Similar Compounds:

Hazard StatementClassificationSource
Flammable liquid and vaporFlammable Liquid, Category 3[1]
Causes serious eye irritationSerious Eye Damage/Eye Irritation, Category 2[1]
Causes skin irritationSkin Corrosion/Irritation, Category 2[1]
May cause respiratory irritationSpecific target organ toxicity (single exposure), Category 3[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through an approved hazardous waste program.

  • Waste Collection:

    • Collect waste this compound and any materials contaminated with it (e.g., paper towels, gloves, pipette tips) in a dedicated, properly labeled, and sealed waste container.

    • The container should be made of a material compatible with organic solvents and ketones.

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Indicate the associated hazards (e.g., "Flammable," "Irritant").

    • Keep an accurate record of the contents and accumulation start date.

  • Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from sources of ignition such as heat, sparks, and open flames.[1]

    • Ensure the storage location is a designated satellite accumulation area for hazardous waste.

  • Disposal Request:

    • Once the container is full or has reached the storage time limit set by your institution, arrange for pickup and disposal through your EHS office or a licensed hazardous waste disposal contractor.

    • Waste material must be disposed of in accordance with national and local regulations.

Emergency Procedures for Spills

In the event of a spill, the following actions should be taken:

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the affected area and ensure adequate ventilation.

  • Control Ignition Sources: Remove all sources of ignition from the area.[1]

  • Containment: For small spills, absorb the material with an inert absorbent material such as sand or diatomaceous earth.

  • Collection: Carefully collect the absorbent material and place it in a sealed, labeled container for disposal as hazardous waste.

  • Decontamination: Clean the spill area thoroughly.

  • Reporting: Report the spill to your laboratory supervisor and EHS office.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

G start Start: Have this compound Waste is_contaminated Is it pure waste or contaminated material? start->is_contaminated spill Is there a spill? start->spill collect_waste Collect in a dedicated, labeled hazardous waste container. is_contaminated->collect_waste Both storage Store in a cool, dry, well-ventilated area away from ignition sources. collect_waste->storage contact_ehs Contact Environmental Health & Safety (EHS) for pickup. storage->contact_ehs disposal Dispose of via an approved waste disposal plant. contact_ehs->disposal end End disposal->end spill->is_contaminated No spill_procedure Follow Emergency Spill Procedures. spill->spill_procedure Yes spill_procedure->collect_waste

Caption: Disposal workflow for this compound.

References

A Researcher's Guide to the Safe Handling of 1-(Oxetan-3-yl)propan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

As the oxetane motif continues to gain prominence in drug discovery for its ability to fine-tune physicochemical properties, understanding the safe handling of novel oxetane-containing reagents like 1-(Oxetan-3-yl)propan-2-one is paramount for the protection of our researchers and the integrity of our work.[1][2] This guide provides a detailed protocol for the use of this compound, grounded in established safety principles for similar chemical entities. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, by analyzing its structural components—a reactive oxetane ring and a ketone functional group—we can construct a robust safety framework.

Inferred Hazard Profile

The primary hazards associated with this compound are inferred from data on analogous compounds such as Oxetan-3-one and 1-(Oxetan-3-yl)ethan-1-one.[3][4][5] The strained four-membered oxetane ring and the ketone group suggest the following potential hazards:

  • Flammability: Like many low-molecular-weight organic ketones, it is likely a flammable liquid and vapor.[3][5]

  • Skin and Eye Irritation: Direct contact may cause skin irritation and serious eye irritation or damage.[3][5][6][7]

  • Respiratory Irritation: Vapors or mists may cause respiratory irritation.[3][4][5]

  • Harmful if Swallowed: Ingestion may be harmful.[3][4][7]

Hazard ClassificationInferred GHS Hazard Statements
Physical Hazards H226: Flammable liquid and vapor.[4]
Health Hazards H302: Harmful if swallowed.[4][7]
H315: Causes skin irritation.[4][6][7]
H319: Causes serious eye irritation.[4][6]
H335: May cause respiratory irritation.[4][5][7]
Environmental H410: Very toxic to aquatic life with long lasting effects.[6]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is essential to mitigate risks. The following workflow outlines the critical steps for laboratory personnel.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal Prep Review SDS (Analog) & Conduct Risk Assessment PPE Don Appropriate PPE Prep->PPE Setup Prepare Fume Hood & Spill Kit PPE->Setup Handling Chemical Handling (Weighing, Dispensing) Setup->Handling Reaction Perform Reaction Under Inert Atmosphere Handling->Reaction Quench Quench Reaction & Work-up Reaction->Quench Decon Decontaminate Glassware & Surfaces Quench->Decon Waste Segregate & Label Hazardous Waste Decon->Waste Disposal Store in Designated Hazardous Waste Area Waste->Disposal

Caption: Workflow for the safe handling of this compound.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the specific procedures being performed.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Thicker gloves may be required for prolonged contact.[3]To prevent skin contact, which can cause irritation.[6]
Eye Protection Chemical safety goggles with side shields or a face shield.[3][5][6]To protect against splashes that can cause serious eye irritation or damage.[3][6]
Skin & Body A lab coat is mandatory. For larger quantities, a PVC apron or chemical-resistant suit may be necessary.[3][6]To protect skin and clothing from accidental splashes.
Respiratory Use only in a well-ventilated area, preferably a chemical fume hood.[3][5]To prevent inhalation of vapors that may cause respiratory irritation. If a fume hood is not available, a respirator may be required.

Always inspect PPE for damage before use and ensure proper fit. After handling the chemical, wash hands thoroughly.[3]

Step-by-Step Handling and Emergency Procedures

1. Preparation and Handling:

  • Ventilation is Key: Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.[3][5]

  • Source of Ignition: This compound is presumed to be flammable. Keep it away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and explosion-proof equipment where necessary.[3][5]

  • Static Discharge: Take precautionary measures against static discharge, especially during transfers of larger quantities.[3][5]

  • Storage: The compound should be stored in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials like strong oxidizing agents.[3][8] Some suppliers recommend storage in a freezer at -20°C.[8]

2. Spill Response:

  • Immediate Action: In case of a spill, immediately evacuate the area and remove all ignition sources.[3][9]

  • Containment: For small spills, absorb the material with an inert substance like vermiculite or sand.[3][9]

  • Cleanup: Using non-sparking tools, carefully collect the absorbed material and place it into a labeled, sealable container for hazardous waste disposal.[5][10]

  • Decontamination: Clean the spill area thoroughly.

3. First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[3][7]

  • Skin Contact: Remove all contaminated clothing and flush the affected skin with plenty of water. If irritation occurs, seek medical attention.[3][7]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[7][10]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.[3][7]

Disposal Plan: A Commitment to Safety and Compliance

Proper disposal is a critical final step in the chemical lifecycle. All waste containing this compound must be treated as hazardous.

  • Segregation: Immediately segregate waste from other laboratory waste streams. This includes any contaminated items like gloves, pipette tips, and paper towels.[10]

  • Containment: Place the waste into a clearly labeled, non-reactive, and sealable container. A high-density polyethylene (HDPE) or glass container is recommended.[10]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the chemical name: "this compound".

  • Storage: Store the sealed waste container in a designated hazardous waste accumulation area that is cool, dry, and well-ventilated, away from ignition sources.[10]

  • Collection: Arrange for collection by a licensed environmental disposal company. Provide them with all available hazard information.[10]

By adhering to these protocols, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific excellence.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.